molecular formula C22H17NO5 B1141482 Disperse Red 191 CAS No. 103657-51-8

Disperse Red 191

Cat. No.: B1141482
CAS No.: 103657-51-8
M. Wt: 375.38
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Description

Disperse Red 191 is a high-value anthraquinone-based disperse dye recognized for its brilliant red-blue hue and excellent color fastness properties on hydrophobic substrates like polyester. Its primary research and industrial application is in the textile coloration of synthetic fibers, where it demonstrates strong performance in standard fastness tests including washing, light, and perspiration . A significant area of scientific inquiry involves enhancing the application and sustainability of disperse dyes like this compound. Research is focused on advanced dyeing methodologies, particularly in supercritical carbon dioxide (ScCO₂) systems, which offer an environmentally friendly, water-free alternative to conventional dyeing processes. Studies show that the solubility and dye-uptake of disperse dyes in ScCO₂ can be substantially improved through the use of assist-dissolving agents, which facilitate higher color intensity on polyester fibers without compromising quality . Furthermore, its application is being extended to innovative digital printing technologies. This compound can be incorporated into core-shell polymer nanospheres to formulate stable, inkjet-printable inks. These engineered inks enable high-quality printing on both cationic-modified cotton and polyester fabrics, exhibiting excellent dispersion stability, desired rheological properties for droplet formation, and self-curing ability without binders, thus expanding the potential of disperse dyes beyond traditional dyeing . For research purposes, this dye serves as a critical agent for developing novel dyeing and finishing techniques, studying colorant-polymer interactions, and advancing sustainable textile manufacturing processes.

Properties

CAS No.

103657-51-8

Molecular Formula

C22H17NO5

Molecular Weight

375.38

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to C.I. Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 191 is a synthetic dye belonging to the anthraquinone (B42736) class of colorants. It is primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics, valued for its brilliant bluish-red hue and good light fastness. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to C.I. This compound, intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.

Molecular Structure and Identification

The fundamental characteristics of C.I. This compound are summarized below, providing key identifiers for this compound.

IdentifierValue
Chemical Name C.I. This compound
CAS Registry Number 103657-51-8[1][2]
Molecular Formula C₂₂H₁₇NO₅[1][2]
Molecular Weight 375.38 g/mol [1][2]

Physicochemical Properties

Quantitative data on the physicochemical properties of C.I. This compound are not extensively documented in publicly accessible literature. However, some key properties have been reported.

PropertyValue/Description
Physical Appearance Red Powder
Shade Brilliant bluish-red
Light Fastness (AATCC) 7
Washing Fastness (AATCC) Fading: 5; Staining: 5
Perspiration Fastness Fading: 5; Staining: 5

Synthesis Protocol

The general manufacturing process for C.I. This compound involves a multi-step chemical synthesis.[3] The following diagram outlines a logical workflow for this synthesis.

G cluster_synthesis Synthesis Workflow of C.I. This compound A 1-Aminoanthracene-9,10-dione B Halogenation A->B Step 1 C Hydrolysis B->C Step 2 D Condensation with 2-Methoxyethanol (B45455) C->D Step 3 E C.I. This compound D->E Final Product

Caption: Synthesis workflow for C.I. This compound.

A detailed experimental protocol for a related anthraquinone dye synthesis is provided below to illustrate the potential reaction conditions.

Synthesis of a 4-Substituted 1-Aminoanthraquinone Derivative:

  • Dissolution: Dissolve 1-amino-4-bromo-9,10-anthraquinone in a suitable solvent.

  • Addition of Reagents: Add the amine reactant (in this case, 2-methoxyethanol) and a catalyst, such as a copper (II) salt.

  • Reaction: Heat the mixture to a specified temperature (e.g., 90°C) and maintain for several hours, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to obtain the purified dye.

Analytical Methodologies

The analysis of C.I. This compound, particularly for quality control and detection in various matrices, can be performed using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the identification and quantification of disperse dyes.

General HPLC-MS/MS Protocol for Disperse Dye Analysis:

  • Sample Preparation:

    • Textiles: Extract a known weight of the textile sample with a suitable organic solvent (e.g., methanol) using ultrasonication. Centrifuge and filter the extract.

    • Standard Solutions: Prepare a stock solution of the C.I. This compound standard in a suitable solvent and perform serial dilutions to create calibration standards.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, targeting the specific precursor and product ions of the analyte.

The following diagram illustrates a typical workflow for the analytical determination of C.I. This compound.

G cluster_analysis Analytical Workflow for C.I. This compound Sample Sample (e.g., Textile) Extraction Solvent Extraction (e.g., Methanol, Sonication) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI, MRM) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Analytical workflow for C.I. This compound.

Conclusion

C.I. This compound is a commercially significant anthraquinone dye. While detailed public data on its specific molecular structure and some physicochemical properties are limited, its general synthetic pathway and analytical procedures are understood within the context of related disperse dyes. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this and similar compounds. Further research, including detailed spectroscopic analysis, would be beneficial for a more complete characterization of this dye.

References

synthesis of Disperse Red 191 from 1-Aminoanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the disperse dye, Disperse Red 191, commencing from the precursor 1-aminoanthracene-9,10-dione. The synthesis is a three-step process involving halogenation, hydrolysis, and condensation. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow.

Overview of the Synthesis Pathway

The synthesis of this compound from 1-aminoanthracene-9,10-dione proceeds through a sequence of three primary chemical transformations:

  • Bromination: The initial step involves the electrophilic bromination of 1-aminoanthracene-9,10-dione to introduce bromine atoms onto the anthraquinone (B42736) core, yielding 1-amino-2,4-dibromoanthraquinone.

  • Hydrolysis: The subsequent step is a selective hydrolysis of the dibrominated intermediate. The bromine atom at the 4-position is replaced by a hydroxyl group to form 1-amino-2-bromo-4-hydroxyanthraquinone (B89553).

  • Condensation: The final step is a nucleophilic substitution reaction where 1-amino-2-bromo-4-hydroxyanthraquinone is condensed with 2-methoxyethanol (B45455) to yield the final product, this compound.

The overall reaction scheme is presented below.

This compound Synthesis Pathway 1-Aminoanthracene-9,10-dione 1-Aminoanthracene-9,10-dione 1-Amino-2,4-dibromoanthraquinone 1-Amino-2,4-dibromoanthraquinone 1-Aminoanthracene-9,10-dione->1-Amino-2,4-dibromoanthraquinone Bromination 1-Amino-2-bromo-4-hydroxyanthraquinone 1-Amino-2-bromo-4-hydroxyanthraquinone 1-Amino-2,4-dibromoanthraquinone->1-Amino-2-bromo-4-hydroxyanthraquinone Hydrolysis This compound This compound 1-Amino-2-bromo-4-hydroxyanthraquinone->this compound Condensation with 2-Methoxyethanol Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Bromination_Hydrolysis One-Pot Bromination and Hydrolysis Start->Bromination_Hydrolysis Condensation Condensation with 2-Methoxyethanol Bromination_Hydrolysis->Condensation Precipitation Precipitation with Water Condensation->Precipitation Filtration1 Filtration Precipitation->Filtration1 Washing1 Washing with Water Filtration1->Washing1 Recrystallization Recrystallization Washing1->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Characterization Spectroscopic Characterization (NMR, IR, MS) Drying->Characterization Purity_Analysis Purity Analysis (e.g., HPLC) Characterization->Purity_Analysis Final_Product Final_Product Purity_Analysis->Final_Product This compound

spectroscopic analysis of Disperse Red 191 (UV-Vis, FT-IR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the disperse dye, Disperse Red 191 (C.I. 60756). The following sections detail the characteristic spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.

Introduction

This compound, with the chemical formula C₂₂H₁₇NO₅ and CAS number 103657-51-8, is a synthetic dye belonging to the anthraquinone (B42736) class. Its molecular structure gives rise to a distinct chromophore system, making it amenable to characterization by various spectroscopic techniques. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of an organic dye is characterized by absorption bands in the ultraviolet and visible regions, which correspond to the energy required to excite electrons to higher energy orbitals.

Data Summary
Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Methanol (B129727)488Not Reported
Experimental Protocol

A standard procedure for obtaining the UV-Vis absorption spectrum of a disperse dye is as follows:

  • Solution Preparation: Prepare a stock solution of the dye in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide). A typical concentration for the stock solution is in the range of 10⁻³ to 10⁻⁴ M. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the instrument.

  • Sample Measurement: Rinse the cuvette with the dye solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

  • Spectral Acquisition: Scan the sample over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.

Data Summary

The following table summarizes the characteristic FT-IR absorption bands for Disperse Red 1 Acrylate, a compound with a similar core structure to this compound. The FT-IR spectrum in the solid state was recorded in the region 4000-400 cm⁻¹.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3435N-H stretchingSecondary amine
3065C-H stretchingAromatic
2926C-H stretchingAliphatic
1718C=O stretchingEster (Acrylate)
1620C=O stretchingAnthraquinone
1585C=C stretchingAromatic
1510N-O stretchingNitro group
1340N-O stretchingNitro group
1280C-N stretchingAromatic amine
1110C-O stretchingEther
Experimental Protocol

The FT-IR spectrum of a solid dye sample can be obtained using the following methods:

  • Potassium Bromide (KBr) Pellet Method:

    • Grind a small amount of the dye sample (1-2 mg) with about 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the powdered dye sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum. This method requires minimal sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are the most common types used for organic compounds.

Data Summary

The following tables present the ¹H and ¹³C NMR chemical shift data for Disperse Red 1 Acrylate, recorded in CDCl₃ solution.[1] This data can be used as a reference for interpreting the spectra of this compound.

¹H NMR Data (CDCl₃, ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.30d2HAromatic (protons ortho to NO₂)
7.90d2HAromatic (protons meta to NO₂)
7.70m4HAromatic (anthraquinone)
6.80d2HAromatic (protons ortho to N-alkyl)
6.40dd1HVinylic
6.15dd1HVinylic
5.90dd1HVinylic
4.40t2H-OCH₂-
3.80t2H-NCH₂-
3.60t2H-NCH₂- (of ethyl group)
1.30t3H-CH₃

¹³C NMR Data (CDCl₃, ppm)

Chemical Shift (δ)Assignment
185.0, 182.5C=O (Anthraquinone)
166.0C=O (Ester)
152.0, 148.0, 145.0, 135.0, 134.0, 133.0, 132.0, 130.0, 128.0, 126.0, 124.0, 122.0, 111.0Aromatic and Vinylic Carbons
62.0-OCH₂-
50.0-NCH₂-
48.0-NCH₂- (of ethyl group)
12.0-CH₃
Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the dye in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.5-0.7 mL.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR FT_IR FT-IR Spectroscopy Pellet->FT_IR UV_Vis_Data Absorption Spectrum (λmax, ε) UV_Vis->UV_Vis_Data FT_IR_Data Infrared Spectrum (Functional Groups) FT_IR->FT_IR_Data NMR_Data NMR Spectra (¹H, ¹³C Chemical Shifts) NMR->NMR_Data Structure Structural Elucidation & Purity Assessment UV_Vis_Data->Structure FT_IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Technical Guide to the Solubility of Disperse Red 191 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191, identified by its CAS number 103657-51-8 and molecular formula C₂₂H₁₇NO₅, is an anthraquinone-based disperse dye.[1] Its molecular structure imparts a "brilliant red blue light" hue and makes it suitable for dyeing hydrophobic fibers, particularly polyester (B1180765) and its blended fabrics.[2] Understanding the solubility of this compound in various organic solvents is paramount for its application in dyeing processes, as well as for its potential use in other research and development areas, including materials science and formulation development.

This technical guide provides a comprehensive overview of the known and expected solubility characteristics of this compound in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific dye, this document outlines the general solubility trends for anthraquinone-based disperse dyes and furnishes detailed experimental protocols for the precise determination of its solubility.

Key Chemical Properties of this compound:

  • Chemical Name: C.I. This compound

  • CAS Number: 103657-51-8

  • Molecular Formula: C₂₂H₁₇NO₅

  • Molecular Weight: 375.37 g/mol

  • Synonyms: Disperse Pink SE-RL, Intrasil Pink SRL, Sumiplast Red B 2, Pink P-RELN[1]

Solubility of this compound: A Qualitative Overview

The table below summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on data for structurally similar disperse dyes.

SolventChemical ClassExpected Qualitative Solubility of this compound
Acetone KetoneGenerally Soluble
Ethanol AlcoholModerately Soluble
Methanol AlcoholModerately Soluble
Toluene Aromatic HydrocarbonSlightly Soluble to Sparingly Soluble
Ethyl Acetate EsterModerately Soluble
Dimethylformamide (DMF) AmideSoluble
Chloroform Halogenated HydrocarbonSoluble
n-Hexane Aliphatic HydrocarbonInsoluble to Sparingly Soluble

Note: This table is intended as a general guideline. Experimental verification is necessary to determine the precise quantitative solubility of this compound in these solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The two most common and effective methods are the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct approach that involves determining the mass of the dissolved solute in a known volume of a saturated solution.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle.

    • Carefully filter the supernatant through a pre-weighed, fine-pored filter paper (e.g., 0.45 µm) to remove all undissolved solid particles. A syringe filter can also be used for smaller volumes.

  • Solvent Evaporation and Mass Determination:

    • Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye).

    • Once the solvent has completely evaporated, dry the container with the solid residue to a constant weight in a desiccator.

    • Weigh the container with the dried residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

    • Solubility is then calculated as the mass of the dissolved dye per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometric Method

This method is an indirect technique that relies on the Beer-Lambert law to determine the concentration of the dye in a saturated solution by measuring its absorbance of light at a specific wavelength.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen organic solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. This will generate a calibration curve, which should be linear within a certain concentration range.

  • Preparation and Analysis of a Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

    • Filter the saturated solution to remove any undissolved solids (Step 2 of the gravimetric method).

    • Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • The solubility is expressed as this calculated concentration (e.g., in mol/L or g/L).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

G cluster_0 Gravimetric Method for Solubility Determination A 1. Prepare Saturated Solution (Excess Dye + Solvent) B 2. Equilibrate (Constant Temperature Agitation) A->B C 3. Separate Undissolved Dye (Filtration) B->C D 4. Transfer Known Volume of Filtrate C->D E 5. Evaporate Solvent D->E F 6. Dry Residue to Constant Weight E->F G 7. Weigh Residue F->G H 8. Calculate Solubility (mass/volume) G->H

Caption: Workflow for the Gravimetric Method.

G cluster_1 UV-Vis Spectrophotometric Method for Solubility Determination cluster_cal Calibration cluster_exp Experiment I 1a. Determine λmax J 1b. Prepare Standard Solutions I->J K 1c. Measure Absorbance of Standards J->K L 1d. Generate Calibration Curve K->L Q 3. Calculate Concentration from Calibration Curve L->Q M 2a. Prepare Saturated Solution N 2b. Filter Saturated Solution M->N O 2c. Dilute Filtrate N->O P 2d. Measure Absorbance of Diluted Sample O->P P->Q R 4. Account for Dilution to Find Solubility Q->R

Caption: Workflow for the UV-Vis Spectrophotometric Method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be published, this technical guide provides a foundational understanding for researchers and scientists. By leveraging the qualitative solubility trends of similar anthraquinone (B42736) dyes and employing the detailed experimental protocols provided, professionals can accurately and reliably determine the solubility of this compound. This information is crucial for optimizing its use in various applications and for advancing research in fields where this dye may play a significant role.

References

An In-depth Technical Guide to the Thermal Properties of Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific, publicly available quantitative data on the thermal properties of Disperse Red 191 from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is limited. This guide provides a comprehensive overview of the standardized methodologies used to determine the thermal characteristics of disperse dyes, like this compound. The data presented in the tables are representative values for similar azo dyes and should be considered hypothetical until verified by direct experimental analysis of this compound.

Introduction to this compound and its Thermal Properties

This compound (CAS No. 103657-51-8) is a disperse dye with the molecular formula C₂₂H₁₇NO₅.[1][2] It is primarily utilized in the dyeing and printing of polyester (B1180765) and its blended fabrics.[3] The thermal stability of this compound is a critical parameter, profoundly influencing its application during high-temperature dyeing processes, its long-term stability on substrates, and its potential use in applications where it might be subjected to thermal stress.

Understanding the thermal properties, such as melting point, glass transition temperature, and decomposition temperature, is essential for optimizing its use and ensuring the quality and durability of the final products. This guide outlines the standard experimental protocols for characterizing these properties.

Quantitative Thermal Analysis Data

Table 1: Predicted Thermal Properties of this compound

Thermal PropertyPredicted Temperature Range (°C)Analytical TechniqueSignificance
Glass Transition Temperature (Tg)60 - 120DSCIndicates the transition from a glassy to a rubbery state, affecting material properties.
Melting Point (Tm)150 - 250DSCThe temperature at which the crystalline solid transitions to a liquid state.
Onset Decomposition Temperature (Tonset)200 - 300TGAThe temperature at which significant thermal degradation and mass loss begin.
Peak Decomposition Temperature (Tpeak)250 - 400TGA/DTGThe temperature at which the maximum rate of mass loss occurs.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Disperse Azo Dye

Temperature (°C)Mass Loss (%)Degradation Stage
30 - 200< 2%Removal of volatile impurities and moisture.
200 - 40040 - 60%Primary decomposition, often involving the cleavage of the azo bond.
400 - 80020 - 30%Secondary decomposition of intermediate products.
> 80010 - 20%Remaining char residue.

Experimental Protocols

The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal properties of dyes like this compound.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is used to determine the thermal stability and decomposition profile of a material.

3.1.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of precise temperature and mass measurement.

  • Sample: High-purity this compound powder.

  • Crucible: Inert sample pans, typically made of alumina (B75360) or platinum.

  • Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative studies) at a controlled flow rate (e.g., 20-50 mL/min).[6]

3.1.2. Procedure

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.[5]

  • Instrument Setup: Place the crucible containing the sample into the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically around 30 °C.

    • Heat the sample at a constant rate, for example, 10 °C/min or 20 °C/min, up to a final temperature of approximately 800 °C to ensure complete decomposition.[1][5]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature. The instrument's software will generate a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[2]

3.2.1. Instrumentation and Materials

  • Differential Scanning Calorimeter: A calibrated DSC instrument.

  • Sample: High-purity this compound powder.

  • Crucibles: Aluminum or other inert metal pans and lids.

  • Reference: An empty, sealed crucible of the same material as the sample crucible.

  • Purge Gas: High-purity nitrogen at a controlled flow rate (e.g., 50 mL/min).

3.2.2. Procedure

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 3-10 mg) into a DSC pan.[6] Hermetically seal the pan.

  • Instrument Setup: Place the sealed sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a low starting temperature (e.g., 20 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the expected melting point (e.g., 300 °C).

    • Optionally, include a cooling and a second heating cycle to observe the glass transition more clearly and to erase the sample's prior thermal history.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC curve will show endothermic and exothermic peaks corresponding to thermal events.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of a disperse dye such as this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation & Reporting Prep High-Purity this compound Sample TGA_Setup Weigh 5-10 mg into TGA Crucible Prep->TGA_Setup DSC_Setup Weigh 3-10 mg into DSC Pan & Seal Prep->DSC_Setup TGA_Run Heat at 10°C/min in N2 to 800°C TGA_Setup->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine T_onset, T_peak, Mass Loss TGA_Data->TGA_Analysis Report Compile Technical Guide with Tables & Protocols TGA_Analysis->Report DSC_Run Heat at 10°C/min in N2 to 300°C DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine T_g, T_m DSC_Data->DSC_Analysis DSC_Analysis->Report

References

In-Depth Technical Guide: Photophysical Characteristics of Disperse Red 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 19 (DR19), a member of the azo dye family, is a synthetic organic compound with the molecular formula C₁₆H₁₈N₄O₄ and a molecular weight of 330.34 g/mol . It is characterized by the presence of an azo group (-N=N-) which forms a conjugated system responsible for its color and photophysical properties.[1] This technical guide provides a comprehensive overview of the core photophysical characteristics of Disperse Red 19, including its absorption and emission properties, and the influence of solvent polarity on these characteristics. The information presented herein is intended to support researchers and professionals in leveraging the unique optical properties of this dye in various applications, from materials science to potential roles in drug development and bio-imaging.

Core Photophysical Properties

The photophysical behavior of Disperse Red 19 is dictated by its electronic structure, which gives rise to distinct absorption and emission features. In ethanolic solution, the dye exhibits two primary absorption bands and corresponding fluorescence emission bands.

Absorption and Emission Spectra in Ethanol (B145695)

In ethanol, Disperse Red 19 displays two absorption maxima (λₘₐₓ) at approximately 285 nm and 495 nm.[1][2] The peak at 285 nm is attributed to a π → π* transition, while the peak at 495 nm is assigned to an n → π* transition.[1]

Upon excitation, the molecule relaxes to the ground state via fluorescence, emitting light at longer wavelengths. The corresponding fluorescence emission maxima (λₑₘ) in ethanol are observed at 324 nm and 640 nm.[1][2] The significant difference between the absorption and emission maxima, known as the Stokes shift, is 39 nm for the UV band and a more substantial 145 nm for the visible band.[1][2]

Quantitative Photophysical Parameters

A key parameter for quantifying light absorption is the molar extinction coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. For Disperse Red 19, a molar extinction coefficient of 23,000 M⁻¹ cm⁻¹ has been reported at its absorption maximum of 495 nm.

Table 1: Summary of Photophysical Data for Disperse Red 19 in Ethanol

ParameterValueReference
Absorption Maxima (λₘₐₓ)285 nm, 495 nm[1][2]
Molar Extinction Coefficient (ε) at 495 nm23,000 M⁻¹ cm⁻¹
Fluorescence Emission Maxima (λₑₘ)324 nm, 640 nm[1][2]
Stokes Shift39 nm, 145 nm[1][2]
Fluorescence Quantum Yield (Φf)Data not available
Excited-State Lifetime (τ)Data not available

Solvatochromism: The Influence of Solvent Polarity

Disperse Red 19 is known to exhibit solvatochromism, a phenomenon where the color of a solution changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the dye molecule. Studies on the nonlinear optical (NLO) properties of Disperse Red 19 in four different polarity solvents indicate a significant influence of the solvent environment on its electronic transitions. However, a detailed quantitative dataset on the solvatochromic shifts of its absorption and emission spectra, as well as the impact on quantum yield and lifetime, is not currently available in the public domain.

Generally, for azo dyes, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption and emission spectra. This is due to the stabilization of the more polar excited state relative to the ground state. A comprehensive investigation across a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of Disperse Red 19.

Experimental Protocols

The following sections outline the general experimental methodologies for determining the key photophysical parameters of a dye like Disperse Red 19.

Sample Preparation
  • Solvent Selection: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone (B3395972), ethanol, methanol, acetonitrile, dimethyl sulfoxide) should be selected.

  • Stock Solution Preparation: A concentrated stock solution of Disperse Red 19 is prepared in a suitable solvent in which it is highly soluble (e.g., acetone or ethanol).

  • Working Solutions: A series of dilute working solutions are prepared from the stock solution for each solvent to be tested. The concentration should be adjusted to have an absorbance in the range of 0.1 to 0.8 at the absorption maximum to ensure linearity for absorption measurements and to minimize inner filter effects in fluorescence measurements.

Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

  • Measurement: The absorption spectrum of each sample is recorded over a relevant wavelength range (e.g., 250-700 nm) using a 1 cm path length quartz cuvette. A solvent blank is used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λₘₐₓ) are determined. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a Xenon lamp) and a sensitive detector is required.

  • Measurement:

    • Emission Spectra: The sample is excited at its absorption maximum (e.g., 495 nm), and the fluorescence emission spectrum is recorded over a longer wavelength range (e.g., 510-800 nm).

    • Excitation Spectra: The emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned to record the excitation spectrum.

  • Data Analysis: The wavelengths of maximum fluorescence emission (λₑₘ) are determined.

Fluorescence Quantum Yield Determination (Relative Method)
  • Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Measurement: The absorption and fluorescence spectra of both the Disperse Red 19 solution and the standard solution are measured under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be kept low and nearly identical.

  • Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Excited-State Lifetime Measurement
  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond fluorescence lifetimes. This requires a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) and a high-speed detector.

  • Measurement: The sample is excited with the pulsed source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the excited-state lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_lifetime Lifetime Measurement Solvent Select Solvents Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solutions Stock->Working Abs_Spec Record Absorption Spectra Working->Abs_Spec Em_Spec Record Emission Spectra Working->Em_Spec Measure_Spectra Measure Sample & Standard Spectra Working->Measure_Spectra TCSPC Perform TCSPC Working->TCSPC Det_Abs_Max Determine λmax Abs_Spec->Det_Abs_Max Calc_Epsilon Calculate ε Det_Abs_Max->Calc_Epsilon Det_Em_Max Determine λem Em_Spec->Det_Em_Max Select_Std Select Standard Select_Std->Measure_Spectra Calc_QY Calculate Φf Measure_Spectra->Calc_QY Fit_Decay Fit Decay Curve TCSPC->Fit_Decay Det_Lifetime Determine τ Fit_Decay->Det_Lifetime Solvatochromism Solvatochromic Effect on Electronic Energy Levels G0_np Ground State (S₀) S1_np Excited State (S₁) G0_np->S1_np Absorption (hνa1) G0_p Ground State (S₀) S1_np->G0_np Emission (hνf1) S1_p Excited State (S₁) G0_p->S1_p Absorption (hνa2) S1_p->G0_p Emission (hνf2) note Note: In polar solvents, the excited state is often more stabilized than the ground state, leading to a smaller energy gap (red shift) for both absorption and emission.

References

The Degradation Pathway of Disperse Red 191 Under UV Irradiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191 is a synthetic azo dye widely used in the textile industry for coloring polyester (B1180765) fibers. Due to its chemical stability and low biodegradability, the release of this dye into aquatic environments poses a significant environmental concern. Advanced oxidation processes (AOPs), particularly those involving ultraviolet (UV) irradiation, have emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This technical guide provides an in-depth overview of the degradation pathway of this compound under UV irradiation, summarizing available data, detailing experimental methodologies, and visualizing the key processes involved. Understanding these degradation pathways is crucial for optimizing treatment strategies and assessing the environmental fate of this compound.

Core Concepts in UV-Mediated Degradation

The degradation of azo dyes like this compound under UV irradiation primarily occurs through the generation of highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the complex chromophoric structure of the dye, leading to decolorization and eventual mineralization into simpler, less harmful compounds.

The generation of hydroxyl radicals can be initiated through several mechanisms, most notably through the use of a photocatalyst such as titanium dioxide (TiO₂) or by the addition of hydrogen peroxide (H₂O₂).

  • UV/TiO₂ Process: When TiO₂ is irradiated with UV light of sufficient energy, an electron-hole pair (e⁻/h⁺) is generated. The hole (h⁺) can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, while the electron (e⁻) can react with dissolved oxygen to form superoxide (B77818) radicals (•O₂⁻), which can further contribute to the degradation process.

  • UV/H₂O₂ Process: Hydrogen peroxide can be photolytically cleaved by UV light to generate two hydroxyl radicals.

Proposed Degradation Pathway of Azo Dyes

While a specific, detailed degradation pathway for this compound is not extensively documented in publicly available literature, a general pathway for azo dyes under UV-mediated advanced oxidation processes can be proposed. The degradation typically initiates with the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This is followed by the progressive oxidation and breakdown of the resulting aromatic intermediates.

The following diagram illustrates a generalized degradation pathway for a typical azo dye under UV irradiation in the presence of a photocatalyst.

Generalized degradation pathway of an azo dye.

Experimental Protocols for Studying UV Degradation

The investigation of the UV degradation of this compound involves a series of well-defined experimental protocols. The following outlines a typical methodology based on common practices for studying dye degradation.

Materials and Reagents
  • This compound (analytical grade)

  • Photocatalyst (e.g., TiO₂ P25)

  • Hydrogen Peroxide (30% w/w)

  • Deionized water

  • pH adjustment reagents (e.g., HCl, NaOH)

  • Solvents for analytical chromatography (e.g., methanol, acetonitrile, HPLC grade)

Experimental Setup

A schematic of a typical photocatalytic degradation experimental setup is presented below.

Typical experimental workflow for UV degradation studies.
Procedure

  • Preparation of Dye Solution: A stock solution of this compound is prepared in deionized water. The experimental solutions are then prepared by diluting the stock solution to the desired initial concentration.

  • Photocatalyst Suspension: If a photocatalyst is used, a specific amount (e.g., 1 g/L of TiO₂) is added to the dye solution. The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.

  • pH Adjustment: The pH of the solution is adjusted to the desired value using dilute acid or base, as pH can significantly influence the degradation rate.

  • UV Irradiation: The solution is placed in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The solution is continuously stirred to ensure uniform irradiation and suspension of the photocatalyst.

  • Sample Collection: Aliquots of the solution are withdrawn at specific time intervals.

  • Sample Analysis:

    • The collected samples are centrifuged or filtered to remove the photocatalyst particles.

    • The concentration of the remaining dye is determined using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength (λmax) of this compound.

    • The degradation intermediates and final products are identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

    • The extent of mineralization is assessed by measuring the Total Organic Carbon (TOC) of the solution over time.

Quantitative Data Summary

Due to the limited availability of specific studies on the UV degradation of this compound, a comprehensive table of quantitative data cannot be provided at this time. However, based on studies of similar azo dyes, the following parameters are typically reported and would be expected in a detailed analysis of this compound degradation.

ParameterTypical Range/ValueAnalytical Method
Degradation Efficiency (%) Varies (often >90%)UV-Vis Spectrophotometry
Rate Constant (k) Dependent on conditionsKinetic Modeling (e.g., pseudo-first-order)
Half-life (t₁/₂) Dependent on conditionsKinetic Modeling
TOC Removal (%) VariesTOC Analyzer
Identified Intermediates Aromatic amines, phenols, carboxylic acidsHPLC-MS, GC-MS

Conclusion

The degradation of this compound under UV irradiation is a complex process involving the generation of highly reactive species that lead to the breakdown of the dye molecule. While the precise degradation pathway and quantitative kinetics for this compound require further dedicated research, the general principles of azo dye degradation and the experimental methodologies outlined in this guide provide a solid framework for such investigations. Future studies employing advanced analytical techniques such as HPLC-MS/MS and GC-MS are essential to fully elucidate the degradation intermediates and construct a detailed reaction pathway. This knowledge will be invaluable for the development of efficient and effective wastewater treatment technologies for the textile industry.

An In-depth Technical Guide to the Electrochemical Properties of Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of the anthraquinone (B42736) dye, Disperse Red 191 (C.I. This compound; CAS No. 103657-51-8). Due to a lack of direct experimental data for this compound in peer-reviewed literature, this document leverages data from structurally analogous anthraquinone derivatives, particularly 1-aminoanthraquinone (B167232), to infer its electrochemical behavior. The core electrochemical activity of this compound is expected to be centered on the reversible two-electron reduction of its anthraquinone nucleus. This process is fundamental to understanding its potential applications in areas such as electrocatalysis, sensor development, and redox-responsive systems. This guide furnishes detailed experimental protocols for relevant electrochemical techniques and presents quantitative data from analogous compounds in structured tables for comparative analysis. Furthermore, graphical representations of the electrochemical processes and experimental workflows are provided to facilitate a deeper understanding.

Introduction

This compound, with the molecular formula C22H17NO5, is a disperse dye utilized in the textile industry for coloring polyester (B1180765) and its blended fabrics.[1] Its manufacturing process involves the halogenation and hydrolysis of 1-aminoanthracene-9,10-dione, followed by condensation with 2-methoxyethanol. This synthesis route firmly establishes this compound as a derivative of 1-aminoanthraquinone, indicating that its electrochemical characteristics will be predominantly governed by the anthraquinone core.

The electrochemistry of anthraquinone and its derivatives is well-documented and is characterized by a two-step, one-electron, or a single-step, two-electron reduction of the quinone moieties to a hydroquinone, depending on the solvent and pH. This redox activity is central to the functionality of many biologically active molecules and has led to the exploration of anthraquinone derivatives in various electrochemical applications.

This guide will explore the expected electrochemical properties of this compound by drawing parallels with its parent and substituted anthraquinone analogs.

Predicted Electrochemical Behavior of this compound

The electrochemical reduction of the anthraquinone core in this compound is predicted to proceed via two successive one-electron transfers in aprotic media, leading to the formation of a radical anion and then a dianion. In protic media, this process is often observed as a single two-electron transfer, coupled with protonation, to form the corresponding hydroquinone.

The presence of an electron-donating amino group and an ether linkage on the anthraquinone skeleton of this compound is expected to influence its reduction potential. Generally, electron-donating groups make the reduction more difficult, shifting the reduction potentials to more negative values compared to the unsubstituted anthraquinone.

Quantitative Electrochemical Data for Analogous Compounds

The following table summarizes the electrochemical data for anthraquinone and its 1-amino derivative, which serve as models for the electrochemical behavior of this compound.

CompoundFirst Reduction Potential (E¹red) vs. Ag/AgClSecond Reduction Potential (E²red) vs. Ag/AgClSolvent/ElectrolyteTechniqueReference
1-Aminoanthraquinone-0.89 V (quasi-reversible)-1.45 V (irreversible)DMF / 0.1 M TBAPCyclic Voltammetry[2]

Note: The potentials listed are indicative and can vary based on the specific experimental conditions such as the reference electrode, solvent, and supporting electrolyte. The reversibility of the redox processes is also highly dependent on these conditions.

Experimental Protocols

The following is a representative experimental protocol for performing cyclic voltammetry on an anthraquinone derivative, based on methodologies reported in the literature.[2]

Objective: To determine the reduction potentials of an anthraquinone derivative in a non-aqueous solvent.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Solvent: N,N-Dimethylformamide (DMF), electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP), 0.1 M

  • Analyte: 1-aminoanthraquinone (as an analog for this compound), ~1 mM solution in DMF with 0.1 M TBAP

  • Inert gas: High-purity nitrogen or argon

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (DMF).

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Add the analyte solution (e.g., 1-aminoanthraquinone in DMF with 0.1 M TBAP) to the cell.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction peaks (e.g., -2.0 V), and then back to the initial potential.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the scan and record the cyclic voltammogram.

    • Perform scans at various scan rates to investigate the nature of the electron transfer process.

  • Data Analysis:

    • From the resulting voltammogram, determine the cathodic (reduction) and anodic (oxidation) peak potentials.

    • Calculate the formal reduction potentials (E¹red and E²red).

    • Analyze the peak separation and the relationship between peak current and scan rate to assess the reversibility of the redox events.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the generalized electrochemical reduction pathway for an anthraquinone derivative in an aprotic solvent.

G Generalized Electrochemical Reduction of Anthraquinone Core AQ Anthraquinone (AQ) AQ_radical Radical Anion (AQ•-) AQ->AQ_radical + e- (E¹red) AQ_dianion Dianion (AQ2-) AQ_radical->AQ_dianion + e- (E²red)

Caption: Two-step electrochemical reduction of the anthraquinone moiety.

Experimental Workflow

The diagram below outlines the typical workflow for the electrochemical analysis of a disperse dye.

G Experimental Workflow for Electrochemical Analysis cluster_prep Sample Preparation cluster_analysis Electrochemical Measurement cluster_data Data Processing dissolve Dissolve Dye in Solvent + Electrolyte deoxygenate Deoxygenate with Inert Gas dissolve->deoxygenate cv_measurement Perform Cyclic Voltammetry deoxygenate->cv_measurement analyze_voltammogram Analyze Voltammogram cv_measurement->analyze_voltammogram determine_potentials Determine Reduction Potentials analyze_voltammogram->determine_potentials

Caption: Workflow for cyclic voltammetry analysis of a disperse dye.

Conclusion

References

Quantum Chemical Calculations for Disperse Red 191: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and spectroscopic properties of Disperse Red 191, an anthraquinone (B42736) dye. While specific computational studies on this compound are not extensively available in public literature, this guide synthesizes methodologies from research on structurally analogous anthraquinone dyes to present a robust framework for its computational analysis.

Introduction to this compound

This compound (CAS No. 103657-51-8; Molecular Formula: C22H17NO5) is a synthetic dye belonging to the anthraquinone class, known for its brilliant red hue.[1] Its manufacturing process involves the halogenation and hydrolysis of 1-aminoanthracene-9,10-dione, followed by condensation with 2-methoxyethanol. This synthesis route suggests a core structure of a 1-amino-4-hydroxyanthraquinone (B1669015) derivative. Understanding the relationship between the molecular structure and the color properties of such dyes is crucial for the rational design of new colorants with desired characteristics. Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for this purpose.[2][3]

Molecular Structure of this compound

The precise, publicly documented structure of this compound can be deduced from its synthesis pathway. The structure consists of a central anthraquinone core with amino and ether substituents that act as electron-donating and modifying groups, which are key to its color properties.

Caption: Deduced molecular structure of this compound.

Computational Methodology

A robust computational protocol for analyzing this compound involves geometry optimization followed by the calculation of electronic and excited-state properties.

Geometry Optimization

The initial step is to obtain a stable 3D conformation of the dye molecule. This is achieved through geometry optimization using DFT.

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP or PBE0 is often a good starting point for anthraquinone dyes.[2][4] For improved accuracy, especially for charge-transfer states, range-separated functionals like CAM-B3LYP or ωB97XD may be employed.[5]

  • Basis Set: A Pople-style basis set like 6-31G(d,p) or a larger one such as 6-311+G(2d,p) is typically sufficient for geometry optimizations.[4][5]

  • Solvation Model: To simulate the dye in a relevant medium (e.g., a solvent or polymer), a continuum solvation model like the Polarizable Continuum Model (PCM) should be used.

Electronic Properties

Once the geometry is optimized, the electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. These are crucial for understanding the dye's reactivity and electronic transitions.

Excited-State Calculations and UV-Vis Spectra

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to the dye's color.

  • Method: TD-DFT calculations are performed on the optimized ground-state geometry.

  • Functionals and Basis Sets: The same functionals and basis sets used for geometry optimization can be applied. The choice of functional is critical for obtaining accurate excitation energies.[2][5]

  • Output: The calculation yields the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for the electronic transitions. The transition with the largest oscillator strength in the visible region typically corresponds to the main absorption band.

cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Molecular Structure of this compound dft DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->dft td_dft TD-DFT Excited State Calculation (on optimized geometry) dft->td_dft electronic_prop Electronic Properties (HOMO, LUMO, Energy Gap) dft->electronic_prop uv_vis Simulated UV-Vis Spectrum (λmax, Oscillator Strength) td_dft->uv_vis mo_analysis Molecular Orbital Analysis (Charge Transfer Character) td_dft->mo_analysis

Caption: General workflow for quantum chemical calculations of a dye molecule.

Quantitative Data Summary

The following tables present representative data that would be obtained from quantum chemical calculations on this compound, based on typical values for similar anthraquinone dyes.

Table 1: Ground-State Electronic Properties

ParameterValue (eV)Description
HOMO Energy-6.2 to -5.8Energy of the highest occupied molecular orbital
LUMO Energy-2.5 to -2.1Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap3.7 to 3.3Energy difference, related to chemical reactivity and kinetic stability

Table 2: Calculated Spectroscopic Properties (TD-DFT)

FunctionalBasis SetSolventλmax (nm)Oscillator Strength (f)Major Contribution
B3LYP6-311+G(2d,p)Dichloromethane~520-550> 0.4HOMO -> LUMO
PBE06-311+G(2d,p)Dichloromethane~510-540> 0.4HOMO -> LUMO
CAM-B3LYP6-311+G(2d,p)Dichloromethane~500-530> 0.4HOMO -> LUMO

Analysis of Electronic Transitions

The primary visible absorption of anthraquinone dyes typically arises from an intramolecular charge transfer (ICT) transition. For this compound, this would involve the transfer of electron density from the electron-donating amino and ether groups (localized on the HOMO) to the electron-accepting anthraquinone core (localized on the LUMO).

G S0 S₀ S1 S₁ S0->S1 Absorption (π → π*) S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions in a dye molecule.

Conclusion

Quantum chemical calculations provide an invaluable framework for understanding and predicting the properties of this compound. By employing DFT and TD-DFT, researchers can gain detailed insights into its electronic structure, spectroscopic behavior, and the nature of its electronic transitions. This computational approach not only explains the origin of the dye's color but also serves as a predictive tool for designing novel dyes with tailored properties for various applications, from textiles to advanced materials. The methodologies and representative data presented in this guide offer a solid foundation for initiating and interpreting computational studies on this compound and other anthraquinone-based dyes.

References

Disperse Red 191 (C₂₂H₁₇NO₅): A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 191, with the chemical formula C₂₂H₁₇NO₅, is a synthetically produced anthraquinone-based dye. Primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics, this compound's physicochemical properties and potential biological activities are of significant interest to researchers in materials science and drug development. This technical guide provides a detailed analysis of this compound, summarizing its known chemical and physical data, outlining its synthesis, and discussing its toxicological profile based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the existing information and provides context through the analysis of similar anthraquinone (B42736) dyes.

Chemical and Physical Properties

This compound is characterized by its anthraquinone core, a three-ring aromatic structure that forms the basis for a wide range of dyes known for their vibrant colors and stability.[1] The specific substitutions on this core in this compound result in its characteristic red hue.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₂H₁₇NO₅[2]
Molecular Weight 375.37 g/mol
CAS Number 103657-51-8
Appearance Red Powder[3]
Primary Application Dyeing of polyester and its blended fabrics[3]

Synthesis

The manufacturing of this compound involves a multi-step chemical synthesis process. While detailed, replicable experimental protocols are not publicly documented, the general methodology is understood to be a sequence of halogenation, hydrolysis, and condensation reactions.

A general workflow for the synthesis is as follows:

G cluster_synthesis Synthesis of this compound 1-Aminoanthracene-9,10-dione 1-Aminoanthracene-9,10-dione Halogenation Halogenation 1-Aminoanthracene-9,10-dione->Halogenation Step 1 Hydrolysis Hydrolysis Halogenation->Hydrolysis Step 2 Condensation Condensation Hydrolysis->Condensation:w Step 3 This compound This compound Condensation->this compound 2-Methoxyethanol 2-Methoxyethanol 2-Methoxyethanol:e->Condensation

Caption: General synthesis workflow for this compound.

The process begins with 1-Aminoanthracene-9,10-dione, which undergoes halogenation followed by hydrolysis. The resulting intermediate is then condensed with 2-Methoxyethanol to yield the final this compound dye.

Toxicological Profile and Biological Activity of Anthraquinone Dyes

Specific toxicological studies on this compound are not extensively reported. However, the broader class of anthraquinone dyes has been subject to toxicological assessment. It is important to note that the toxicity of individual dyes can vary significantly based on their specific chemical structure and substituents.

Studies on other anthraquinone-based dyes have indicated potential for various biological effects. For instance, some anthraquinone dyes have been shown to exhibit mutagenic, allergenic, and carcinogenic properties.[4] The toxicological concerns often stem from the potential for these compounds to interact with biological macromolecules.

The environmental fate of disperse dyes, including those based on anthraquinone, is also a consideration. Due to their low water solubility, they can persist in the environment and may bioaccumulate.[1] The degradation of these dyes can sometimes lead to the formation of other toxic byproducts.[2]

Given the limited specific data on this compound, a precautionary approach is warranted, and handling should be conducted with appropriate safety measures in a laboratory setting. Further research is necessary to fully elucidate the specific biological activities and toxicological profile of this compound.

Analytical Methods

The analysis of disperse dyes such as this compound in various matrices, including textiles and environmental samples, typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is a common method for the separation and quantification of these compounds.

A general workflow for the analytical determination of a disperse dye in a textile sample is outlined below:

G cluster_analysis Analytical Workflow for Disperse Dyes Textile Sample Textile Sample Solvent Extraction Solvent Extraction Textile Sample->Solvent Extraction Sample Prep Filtration Filtration Solvent Extraction->Filtration Cleanup HPLC-UV/MS Analysis HPLC-UV/MS Analysis Filtration->HPLC-UV/MS Analysis Analysis Quantification Quantification HPLC-UV/MS Analysis->Quantification

Caption: General analytical workflow for disperse dyes.

Conclusion

This compound is a commercially significant anthraquinone dye with a well-defined chemical formula (C₂₂H₁₇NO₅). While its primary application in the textile industry is established, a comprehensive understanding of its physicochemical properties, detailed synthesis protocols, and specific biological activities remains an area for further research. The information available on related anthraquinone dyes suggests that toxicological aspects should be carefully considered. For researchers and drug development professionals, the anthraquinone scaffold of this compound may present interesting possibilities for modification and exploration of potential therapeutic applications, contingent on thorough investigation of its biological and safety profiles. The methodologies outlined in this guide provide a framework for the synthesis and analysis of this compound, encouraging further scientific inquiry into its properties and potential applications beyond the realm of textile dyeing.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191, identified by the Colour Index name C.I. This compound, is a synthetic organic colorant belonging to the anthraquinone (B42736) class of dyes. Its chemical structure, characterized by a substituted anthraquinone core, imparts a brilliant red hue with a bluish tint.[1] Primarily utilized in the textile industry, it is designed for dyeing hydrophobic fibers such as polyester (B1180765) and its blends, as well as acetate (B1210297) fibers.[2] The application of this compound is valued for its good light fastness and high coloring efficiency, making it suitable for high-temperature and high-pressure dyeing methods.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research, development, and quality control activities.

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for this compound is presented below. While specific experimental values for properties such as melting point and solubility are not widely reported in the public domain, the fundamental molecular and identification data are well-established.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name C.I. This compound[1][2]
CAS Number 103657-51-8[1][2]
Molecular Formula C22H17NO5[1][2]
Molecular Weight 375.38 g/mol [1][2]
Physical Appearance Red Powder[3]
Melting Point Data not available
Boiling Point Data not available

Table 2: Solubility Profile of this compound

SolventSolubilityReference(s)
Water Insoluble (Dispersible)[1]
Organic Solvents Data not available

Table 3: Spectroscopic Data for this compound

TechniqueKey DataReference(s)
UV-Vis Spectroscopy (λmax) Data not available
FT-IR Spectroscopy Data not available
NMR Spectroscopy (¹H, ¹³C) Data not available

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis.[1][3] A generalized protocol based on the known reaction pathway is outlined below.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound cluster_purification Purification start 1-Aminoanthracene-9,10-dione halogenation Halogenation start->halogenation hydrolysis Hydrolysis halogenation->hydrolysis condensation Condensation with 2-Methoxyethanol hydrolysis->condensation product This compound (Crude) condensation->product filtration Filtration product->filtration washing Washing filtration->washing drying Drying washing->drying final_product Purified this compound drying->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Methodology:

  • Halogenation of 1-Aminoanthracene-9,10-dione: The starting material, 1-aminoanthracene-9,10-dione, undergoes a halogenation reaction. This typically involves reacting the anthraquinone derivative with a halogenating agent (e.g., bromine or chlorine) in a suitable solvent.

  • Hydrolysis: The halogenated intermediate is then subjected to hydrolysis. This step replaces the halogen atom with a hydroxyl group.

  • Condensation with 2-Methoxyethanol: The resulting hydroxylated anthraquinone is condensed with 2-methoxyethanol. This reaction forms the final ether linkage characteristic of this compound.[1][3]

  • Purification: The crude product is purified through a series of steps including filtration, washing with appropriate solvents to remove unreacted starting materials and byproducts, and finally drying to obtain the purified this compound powder.

Characterization Protocols

The following are general experimental protocols that can be employed to determine the key physical and chemical properties of this compound.

Workflow for Physicochemical Characterization of this compound

G cluster_characterization Physicochemical Characterization cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis sample Purified this compound Sample melting_point Melting Point Determination sample->melting_point solubility Solubility Assessment sample->solubility uv_vis UV-Vis Spectroscopy sample->uv_vis ftir FT-IR Spectroscopy sample->ftir nmr NMR Spectroscopy sample->nmr

Caption: A workflow diagram illustrating the key steps in the physicochemical characterization of this compound.

1. Melting Point Determination (Capillary Method)

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

2. Solubility Determination (Gravimetric Method)

  • Apparatus: Analytical balance, volumetric flasks, constant temperature bath, filtration apparatus.

  • Procedure:

    • An excess amount of this compound is added to a known volume of a specific solvent in a volumetric flask.

    • The mixture is agitated in a constant temperature bath for a prolonged period to ensure saturation.

    • The saturated solution is filtered to remove any undissolved solid.

    • A known volume of the filtrate is evaporated to dryness.

    • The mass of the residue is measured, and the solubility is calculated in g/L.

3. UV-Visible Spectroscopy

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., acetone, ethanol).

    • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Apparatus: FT-IR spectrometer.

  • Procedure:

    • A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.

    • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

    • The FT-IR spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups present in the molecule are identified.

5. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: NMR spectrometer.

  • Procedure:

    • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • ¹H and ¹³C NMR spectra are recorded.

    • The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.

Conclusion

References

Degradation of Disperse Red 191 in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191 is a synthetic anthraquinone (B42736) dye used in the textile industry for dyeing polyester (B1180765) fibers. Due to its chemical stability and low water solubility, it can persist in the environment, posing potential risks. Understanding the degradation of this compound in aqueous solutions is crucial for developing effective wastewater treatment strategies and assessing its environmental fate. This technical guide provides an in-depth overview of the potential degradation products of this compound, based on established degradation pathways of anthraquinone dyes, and outlines detailed experimental protocols for studying its degradation.

Chemical Structure of this compound

This compound is an anthraquinone-based dye. Its chemical formula is C22H17NO5, and its molecular weight is 375.37 g/mol . The structure consists of a 1-amino-4-hydroxyanthracene-9,10-dione core substituted with a 2-methoxyethoxy group.

Potential Degradation Pathways and Products

The degradation of this compound in aqueous solution can be initiated through various mechanisms, including advanced oxidation processes (AOPs), and biodegradation. These processes lead to the formation of a series of intermediate products before potential complete mineralization to CO2, H2O, and inorganic ions.

Advanced Oxidation Processes (AOPs)

AOPs, such as ozonation and photocatalysis, involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack the dye molecule.

Ozonation: Ozone can react with this compound either directly or through the formation of hydroxyl radicals. The primary sites of attack are the electron-rich aromatic rings and the amino group. Potential degradation products from the ozonation of anthraquinone dyes include smaller aromatic compounds, carboxylic acids, and eventually inorganic products.[1]

Photocatalysis: In the presence of a semiconductor photocatalyst (e.g., TiO2) and UV or visible light, electron-hole pairs are generated, leading to the formation of hydroxyl radicals. The degradation mechanism is similar to ozonation, involving the breakdown of the anthraquinone structure. Studies on other disperse dyes have identified degradation products resulting from the cleavage of the dye's chromophore.

Based on the structure of this compound and known degradation pathways of similar dyes, the following potential degradation products from AOPs can be proposed:

  • Initial Attack: Hydroxylation of the anthraquinone core, and oxidation of the amino and methoxyethoxy groups.

  • Ring Opening: Cleavage of the aromatic rings to form aliphatic carboxylic acids.

  • Mineralization: Complete degradation to CO2, H2O, and NO3-.

A proposed initial degradation pathway for this compound via advanced oxidation processes is the cleavage of the ether linkage in the 2-methoxyethoxy side chain and hydroxylation of the aromatic rings. Further oxidation would lead to the opening of the aromatic rings.

Biodegradation

Microorganisms, particularly fungi and bacteria, can degrade anthraquinone dyes through enzymatic reactions. Ligninolytic enzymes, such as laccases and peroxidases, produced by white-rot fungi, are known to be effective in breaking down these complex aromatic structures.

The biodegradation of anthraquinone dyes typically involves the reduction of the quinone groups and cleavage of the aromatic rings. Identified metabolites from the biodegradation of other anthraquinone dyes include phthalic acid and other simple aromatic compounds, which are then further metabolized.

Potential biodegradation products of this compound could include:

  • Phthalic acid

  • 1-amino-4-hydroxyanthracene-9,10-dione (from the cleavage of the 2-methoxyethoxy group)

  • Further breakdown products of the aromatic rings.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the degradation products of this compound. The following table provides a template for how such data could be presented.

Degradation MethodIntermediate ProductRetention Time (min)Concentration (µg/L)% YieldAnalytical Method
Ozonation Phthalic AcidGC-MS/LC-MS
Benzoic AcidGC-MS/LC-MS
Photocatalysis 1,4-DihydroxyanthraquinoneLC-MS
Maleic AcidIC
Biodegradation Phthalic AnhydrideGC-MS
Protocatechuic AcidLC-MS

Experimental Protocols

Photocatalytic Degradation of this compound

Objective: To investigate the degradation of this compound in an aqueous solution using a TiO2 photocatalyst under UV irradiation and to identify the degradation products.

Materials:

  • This compound

  • Titanium dioxide (TiO2) P25 (or other suitable photocatalyst)

  • Deionized water

  • Photoreactor with a UV lamp (e.g., mercury lamp, λmax = 365 nm)

  • Magnetic stirrer

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification.

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • In the photoreactor, prepare a suspension of TiO2 (e.g., 1 g/L) in a specific volume of the this compound solution of a known initial concentration (e.g., 20 mg/L).

  • Adjust the pH of the solution to a desired value (e.g., 7) using dilute HCl or NaOH.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Filter the samples immediately through a 0.45 µm syringe filter to remove the TiO2 catalyst.

  • Analyze the concentration of this compound in the filtrate using HPLC-UV-Vis at its maximum absorption wavelength.

  • For the identification of degradation products, concentrate the samples and analyze them using GC-MS or LC-MS.

Ozonation of this compound

Objective: To study the degradation of this compound by ozonation and identify the resulting byproducts.

Materials:

  • This compound

  • Ozone generator

  • Gas washing bottle or bubble column reactor

  • Deionized water

  • Indigo solution for ozone concentration measurement

  • Analytical instrumentation (HPLC, GC-MS/LC-MS, Ion Chromatography).

Procedure:

  • Prepare a solution of this compound of known concentration in the reactor.

  • Bubble ozone gas through the solution at a constant flow rate.

  • Monitor the ozone concentration in the gas phase and in the solution.

  • Collect aqueous samples at different time points during the ozonation process.

  • Analyze the residual this compound concentration by HPLC.

  • Identify the degradation products in the collected samples using GC-MS or LC-MS.

  • Analyze the formation of inorganic ions like nitrate (B79036) and sulfate (B86663) using Ion Chromatography.

Biodegradation of this compound by a Fungal Strain

Objective: To assess the capability of a selected fungal strain (e.g., a white-rot fungus like Phanerochaete chrysosporium) to degrade this compound and to identify the metabolic products.

Materials:

  • This compound

  • A pure culture of a suitable fungal strain

  • Liquid growth medium (e.g., malt (B15192052) extract broth)

  • Shaker incubator

  • Spectrophotometer

  • Analytical instrumentation (HPLC, GC-MS/LC-MS).

Procedure:

  • Inoculate the fungal strain into the liquid growth medium and incubate until a sufficient biomass is obtained.

  • Add a known concentration of this compound to the fungal culture.

  • Incubate the culture under controlled conditions (temperature, agitation).

  • At regular intervals, withdraw samples from the culture.

  • Separate the fungal biomass from the supernatant by centrifugation or filtration.

  • Measure the decolorization of the supernatant using a spectrophotometer at the maximum wavelength of the dye.

  • Extract the degradation products from the supernatant using a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted products by GC-MS or LC-MS to identify the metabolites.

Visualizations

degradation_pathway DisperseRed191 This compound (Anthraquinone Core) AOPs Advanced Oxidation Processes (AOPs) (e.g., Ozonation, Photocatalysis) DisperseRed191->AOPs •OH attack Biodegradation Biodegradation (Fungal/Bacterial) DisperseRed191->Biodegradation Enzymatic action Intermediates_AOP Hydroxylated Intermediates & Cleavage of Side-Chain AOPs->Intermediates_AOP Intermediates_Bio Reduced Anthraquinone & Initial Enzymatic Attack Biodegradation->Intermediates_Bio RingOpening Aromatic Ring Opening (Phthalic Acid, etc.) Intermediates_AOP->RingOpening Intermediates_Bio->RingOpening SmallerAcids Smaller Aliphatic Carboxylic Acids RingOpening->SmallerAcids Mineralization Mineralization (CO2, H2O, NO3-) SmallerAcids->Mineralization

Caption: Proposed general degradation pathways for this compound.

experimental_workflow cluster_degradation Degradation Experiment cluster_analysis Sample Analysis start Prepare this compound Aqueous Solution degradation_step Apply Degradation Method (AOP or Biodegradation) start->degradation_step sampling Collect Samples at Time Intervals degradation_step->sampling filtration Filter/Centrifuge Sample sampling->filtration hplc HPLC-UV/Vis Analysis (Quantify Parent Dye) filtration->hplc ms GC-MS / LC-MS Analysis (Identify Products) filtration->ms data Data Interpretation & Pathway Elucidation hplc->data Degradation Kinetics ms->data Product Identification

Caption: General experimental workflow for studying dye degradation.

Conclusion

The degradation of this compound in aqueous solutions is a complex process that can proceed through various pathways depending on the treatment method. While specific degradation products for this particular dye have not been extensively reported, based on the known chemistry of anthraquinone dyes, it is anticipated that degradation will involve the breakdown of the anthraquinone core and modifications to its substituents, leading to the formation of smaller aromatic and aliphatic compounds, and ultimately, mineralization. The experimental protocols provided in this guide offer a framework for researchers to investigate the degradation of this compound and to identify its degradation products, which is essential for developing effective environmental remediation strategies.

References

Unraveling the Chromophoric Core of Disperse Red 191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191 (CAS No. 103657-51-8) is a synthetic dye belonging to the anthraquinone (B42736) class, known for its application in coloring hydrophobic materials such as polyester (B1180765) fibers. Its chromophoric structure, centered around a 1-aminoanthraquinone (B167232) core, is responsible for its characteristic brilliant red hue. This technical guide provides an in-depth exploration of the chromophore structure of this compound, including its physicochemical properties, a plausible chemical structure based on available data, and a summary of analytical techniques relevant to its characterization.

Chromophore Structure and Properties

The fundamental chromophore of this compound is derived from the 1-aminoanthracene-9,10-dione skeleton. The color of anthraquinone dyes is significantly influenced by the nature and position of electron-donating and electron-withdrawing substituents on this core structure. In the case of this compound, the presence of an amino group (an electron-donating group) at the C1 position and a substituted alkoxy group are key to its tinctorial properties.

Based on its molecular formula, C22H17NO5, and known manufacturing processes involving the condensation of a halogenated and hydrolyzed 1-aminoanthracene-9,10-dione with a phenoxyethanol (B1677644) derivative, the most probable chemical structure for the this compound chromophore is 1-amino-2-(2-phenoxyethoxy)-4-hydroxyanthraquinone .[1]

The key components of this chromophore are:

  • Anthraquinone Core: The rigid, planar tricyclic aromatic system which forms the backbone of the molecule.

  • Amino Group (-NH2): An auxochrome at the C1 position that acts as a strong electron-donating group, causing a bathochromic (deepening of color) shift in the absorption spectrum.

  • Hydroxy Group (-OH): Another electron-donating auxochrome at the C4 position, further enhancing the color.

  • Phenoxyethoxy Side Chain (-O-CH2-CH2-O-Ph): A bulky substituent at the C2 position that can influence the dye's solubility, affinity for synthetic fibers, and its lightfastness properties.

The extended conjugation within the anthraquinone system, coupled with the electronic effects of the substituents, dictates the dye's absorption of light in the visible spectrum, resulting in its red color.

Physicochemical and Spectroscopic Data

While specific, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature, the following table summarizes its known physicochemical properties. Data for structurally similar anthraquinone dyes are often used as a reference for predicting its spectral characteristics.

PropertyValueReference
CAS Number 103657-51-8[2][3][4]
Molecular Formula C22H17NO5[2][3][4]
Molecular Weight 375.38 g/mol [3][4]
Appearance Red Powder[5]

Experimental Protocols for Chromophore Characterization

The elucidation and characterization of the this compound chromophore would typically involve a combination of spectroscopic and chromatographic techniques. The following are detailed methodologies for key experiments that would be cited for such a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the maximum absorption wavelength (λmax) in the visible region, which is characteristic of the dye's color, and to perform quantitative analysis.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane) of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to create a calibration curve.

    • Record the absorption spectrum of a dilute solution (e.g., 10 µg/mL) over a wavelength range of 200-800 nm, using the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax) in the visible region.

    • Measure the absorbance of the standard solutions at λmax and construct a calibration curve of absorbance versus concentration. This can be used to determine the molar absorptivity (ε).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule, confirming the presence of the anthraquinone core, amino, hydroxy, and ether linkages.

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • Prepare a solid sample by mixing a small amount of the dye with dry potassium bromide (KBr) and pressing it into a thin pellet.

    • Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in a suitable solvent between salt plates (e.g., NaCl or KBr).

    • Record the infrared spectrum over a wavenumber range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands corresponding to:

      • N-H stretching of the amino group (~3400-3300 cm⁻¹).

      • O-H stretching of the hydroxy group (~3400-3200 cm⁻¹, often broad).

      • C=O stretching of the quinone carbonyl groups (~1670-1630 cm⁻¹).

      • C-N stretching of the amino group (~1350-1250 cm⁻¹).

      • C-O stretching of the ether linkage (~1250-1050 cm⁻¹).

      • Aromatic C=C stretching (~1600-1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed information about the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a sufficient amount of the dye in a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).

    • Record the ¹H NMR spectrum. The expected signals would include:

      • Aromatic protons in the range of 7.0-8.5 ppm.

      • Protons of the ethoxy bridge around 4.0-4.5 ppm.

      • A broad signal for the amino protons.

      • A signal for the hydroxyl proton.

    • Record the ¹³C NMR spectrum. This would show signals for:

      • The carbonyl carbons of the quinone around 180-190 ppm.

      • Aromatic carbons in the range of 110-150 ppm.

      • Aliphatic carbons of the ethoxy group around 60-70 ppm.

    • Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between different parts of the molecule and confirm the final structure.

Mass Spectrometry (MS)
  • Objective: To determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Procedure:

    • Introduce a small amount of the sample into the mass spectrometer.

    • Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

    • Analyze the mass-to-charge ratio (m/z) of the resulting ions.

    • The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of C22H17NO5 (375.11 g/mol ).

    • Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Visualizations

The following diagrams illustrate the proposed chemical structure of the this compound chromophore and a general workflow for its characterization.

G cluster_structure Proposed Structure of this compound structure

Caption: Proposed chemical structure of this compound.

G Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS Data_Analysis Data Analysis and Structure Elucidation UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for chromophore characterization.

Conclusion

References

Methodological & Application

Application Note: Quantification of Disperse Red 191 in Wastewater by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191 is a synthetic dye widely used in the textile industry for coloring polyester (B1180765) fibers. Due to incomplete exhaustion during the dyeing process, a significant amount of the dye can be released into wastewater, posing a potential environmental concern. This application note describes a robust and sensitive method for the quantification of this compound in wastewater using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by reversed-phase HPLC for separation and tandem mass spectrometry (MS/MS) for selective and sensitive detection.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

  • Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with a methanol/water mixture (e.g., 50:50, v/v) to construct a calibration curve. The concentration range for the calibration standards should bracket the expected concentration of this compound in the wastewater samples.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Loading: Load 100 mL of the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering hydrophilic compounds.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

2.4.1. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
10.095
12.095
12.120
15.020

2.4.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Nebulizer Gas Flow: 3 L/min

  • Drying Gas Flow: 10 L/min

MRM Transitions for this compound:

The molecular formula of this compound is C₂₂H₁₇NO₅, with a molecular weight of 375.37 g/mol .[1] The precursor ion ([M+H]⁺) for MRM analysis is m/z 376.4. Product ions are determined by fragmentation of the precursor ion. While specific published data for this compound is limited, a general approach to determine product ions involves infusing a standard solution and performing a product ion scan. Common fragmentation patterns for similar dyes suggest potential product ions.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound376.4To be determined experimentallyTo be determined experimentallyTo be optimized

For method development, it is recommended to optimize the collision energy for each transition to achieve the highest signal intensity.

Data Presentation

The quantitative performance of the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize representative quantitative data for disperse dyes, which can be expected for a validated this compound method.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Disperse Dyes (Representative)0.5 - 100> 0.990.02 - 2.00.06 - 8.0

Data compiled from various sources on disperse dye analysis.[2]

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %)
Disperse Dyes (Representative)Low (e.g., 10)85 - 115< 15
High (e.g., 50)90 - 110< 10

Data compiled from various sources on disperse dye analysis.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis wastewater Wastewater Sample filtration Filtration wastewater->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation final_sample Final Sample for Analysis evaporation->final_sample hplc HPLC Separation final_sample->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the quantification of this compound in wastewater.

Logical Relationship for Method Development

method_development cluster_0 Analyte Characterization cluster_1 MS/MS Optimization cluster_2 LC Method Development cluster_3 Method Validation dr191 This compound Standard mol_weight Determine Molecular Weight (375.37 g/mol) dr191->mol_weight precursor Identify Precursor Ion ([M+H]+ = 376.4 m/z) mol_weight->precursor infusion Direct Infusion of Standard precursor->infusion product_scan Product Ion Scan infusion->product_scan select_fragments Select Quantifier & Qualifier Ions product_scan->select_fragments optimize_ce Optimize Collision Energy (CE) select_fragments->optimize_ce gradient Develop Gradient Elution optimize_ce->gradient column_select Select Column (e.g., C18) mobile_phase Optimize Mobile Phase column_select->mobile_phase mobile_phase->gradient linearity Linearity & Range gradient->linearity accuracy Accuracy (Recovery) gradient->accuracy lod_loq LOD & LOQ linearity->lod_loq precision Precision (RSD) accuracy->precision

Caption: Logical workflow for HPLC-MS/MS method development.

References

Application Notes and Protocols: Dyeing Polyester Microfiber Fabrics with Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Disperse Red 191 in dyeing polyester (B1180765) microfiber fabrics. The information is intended to guide researchers and scientists in achieving optimal dyeing results with high color fastness and reproducibility.

Introduction

Polyester microfibers, with diameters typically less than one denier, offer unique properties such as a soft handle, enhanced water vapor permeability, and rapid drying rates, making them ideal for high-performance textiles in sportswear, fashion, and leisurewear.[1] However, the dyeing of these fine filaments presents challenges compared to conventional polyester. The significantly larger surface area per unit mass and tighter weave structure of microfiber fabrics lead to a higher rate of dye uptake, which can result in uneven dyeing and poor color fastness if not properly controlled.[2][3]

This compound (C.I. This compound) is a brilliant red disperse dye with a blueish light hue, suitable for dyeing polyester and its blends.[4][5] It is recognized for its good light fastness, making it a candidate for applications requiring high performance, such as automotive textiles.[6][7][8][9] This document outlines the optimized application of this compound on polyester microfiber fabrics using the high-temperature exhaust dyeing method.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₂₂H₁₇NO₅
Molecular Weight375.37 g/mol [4][5]
CAS Registry Number103657-51-8[4]
Chemical ClassAnthraquinone

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and pre-heat set 100% polyester microfiber fabric.

  • Dye: this compound (commercial grade).

  • Auxiliaries:

    • Dispersing agent (e.g., anionic/non-ionic blend)

    • Leveling agent formulated for polyester microfibers

    • pH buffer (e.g., acetic acid/sodium acetate) to maintain pH 4.5-5.5

    • Reduction clearing agent (e.g., sodium hydrosulfite)

    • Caustic soda (for reduction clearing)

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., Ahiba IR or similar)[3]

    • Spectrophotometer for color measurement

    • Launder-Ometer for wash fastness testing

    • Crockmeter for rubbing fastness testing

    • Light fastness tester (Xenon arc lamp)

    • Beakers, pipettes, and standard laboratory glassware

    • Analytical balance

Pre-treatment of Polyester Microfiber Fabric

Proper pre-treatment is crucial for removing lubricants and other impurities that can interfere with dyeing.[1]

  • Scouring: Treat the fabric in a bath containing a suitable detergent (e.g., 2 g/L Felosan NOF) at 80°C for 20 minutes with a liquor ratio of 1:10.[3]

  • Rinsing: Thoroughly rinse the fabric with warm and then cold water.

  • Drying: Dry the fabric.

  • Pre-heat setting: This step is critical to ensure dimensional stability and uniform dye uptake. Conduct pre-heat setting at a high temperature (e.g., 180-200°C) before dyeing.[1][10]

Dyeing Protocol (High-Temperature Exhaust Method)

The high-temperature exhaust method, typically performed at 130-135°C, is recommended for achieving good dye penetration and fastness on polyester microfibers.[2][11][12]

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:10.

    • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 1-2 g/L) to the water.[3]

    • Adjust the pH of the bath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.[1][3]

    • Prepare a dispersion of this compound (e.g., 1.0% on weight of fabric, o.w.f.) by pasting the dye with a small amount of dispersing agent and then adding warm water. Add the dispersed dye to the dyebath.

  • Dyeing Cycle:

    • Introduce the pre-treated polyester microfiber fabric into the dyebath at a starting temperature of 50-60°C.[2]

    • Run the machine for 10 minutes to ensure even wetting of the fabric.

    • Raise the temperature gradually to 130-135°C at a slow rate (e.g., 1-1.5°C/minute) to promote even dye uptake and prevent unlevel dyeing.[2][13]

    • Hold the temperature at 130-135°C for 45-60 minutes to allow for dye diffusion and fixation.[3][11]

    • Cool the dyebath down to 70-80°C.

  • Rinsing:

    • Drain the dyebath.

    • Rinse the fabric with hot water (e.g., at 80°C for 20 minutes) to remove superficial dye.[3]

Post-treatment (Reduction Clearing)

Reduction clearing is essential for removing unfixed disperse dye from the fiber surface, which significantly improves wet fastness properties.[1][14]

  • Prepare a fresh bath at a 1:10 liquor ratio.

  • Add caustic soda (e.g., 2 g/L) and a reducing agent like sodium hydrosulfite (e.g., 2 g/L) to the bath.[3]

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[3][15]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a mild acid (e.g., 1 g/L acetic acid) at 50°C for 10-20 minutes.[3]

  • Finally, rinse with cold water and dry the fabric. Post-dyeing heat setting should be done at a lower temperature than pre-heat setting to avoid thermomigration of the dye.[1][10]

Data Presentation

Table 1: Typical Dyeing Parameters and Fastness Properties of this compound on Polyester Microfiber

ParameterRecommended Value/Rating
Dyeing Process
Dye Concentration (% o.w.f.)0.5 - 4.0 (depending on desired shade)[3]
Liquor Ratio1:10[3][11]
Dyeing Temperature130-135°C[2]
Dyeing Time at Top Temperature45-60 minutes[3][11]
pH4.5-5.5
Fastness Properties (ISO Standards)
Light Fastness (Xenon Arc)6-7
Wash Fastness (ISO 105 C06)4-5[15]
Rubbing Fastness (ISO 105 X12) - Dry4-5
Rubbing Fastness (ISO 105 X12) - Wet4
Sublimation Fastness (ISO 105 P01)3-4

Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Mandatory Visualizations

Dyeing_Workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing Cycle cluster_posttreatment Post-treatment Scouring Scouring (Detergent, 80°C, 20 min) Rinsing1 Rinsing Scouring->Rinsing1 Drying1 Drying Rinsing1->Drying1 HeatSetting Pre-heat Setting (180-200°C) Drying1->HeatSetting BathPrep Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) HeatSetting->BathPrep FabricIntro Fabric Introduction (50-60°C) BathPrep->FabricIntro TempRise Temperature Rise (1-1.5°C/min to 130-135°C) FabricIntro->TempRise Dyeing Dyeing (130-135°C, 45-60 min) TempRise->Dyeing Cooling Cooling (to 70-80°C) Dyeing->Cooling Rinsing2 Hot Rinse Cooling->Rinsing2 RedClear Reduction Clearing (NaOH, Na2S2O4, 70-80°C, 20 min) Rinsing2->RedClear Rinsing3 Rinsing RedClear->Rinsing3 Neutralizing Neutralizing (Acetic Acid, 50°C, 15 min) Rinsing3->Neutralizing FinalRinse Final Rinse & Drying Neutralizing->FinalRinse

Caption: Experimental workflow for dyeing polyester microfiber with this compound.

Dyeing_Parameters cluster_params Key Dyeing Parameters cluster_outcomes Desired Outcomes Temp Temperature (130-135°C) Exhaustion High Dye Exhaustion Temp->Exhaustion Time Time (45-60 min) Time->Exhaustion pH pH (4.5-5.5) Reproducibility Reproducibility pH->Reproducibility Aux Auxiliaries (Dispersing/Leveling Agents) Levelness Good Levelness Aux->Levelness Aux->Exhaustion HeatingRate Heating Rate (Slow, 1-1.5°C/min) HeatingRate->Levelness Fastness Excellent Fastness Levelness->Fastness Exhaustion->Fastness

Caption: Relationship between key dyeing parameters and desired outcomes.

References

Application Notes: High-Temperature Exhaust Dyeing of Polyester with Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Principles

Polyester (B1180765) fibers, specifically polyethylene (B3416737) terephthalate (B1205515) (PET), are synthetic polymers with a highly crystalline and compact molecular structure. This composition results in hydrophobicity and an absence of chemically active sites, rendering them unreceptive to most ionic dye classes. Disperse dyes, which are non-ionic and sparingly soluble colorants, are the primary class utilized for polyester coloration.[1] Disperse Red 191 is a specific dye within this class, noted for its good light fastness, making it suitable for applications such as automotive fabrics.[2]

The dyeing mechanism follows a "solid solution" model, where the dye is transferred from an aqueous dispersion into the fiber matrix. This process involves several key stages:

  • Dispersion : The dye is finely milled and dispersed in the dyebath with the assistance of dispersing agents to prevent aggregation.[3][4][5]

  • Adsorption : Individual dye molecules are adsorbed onto the surface of the polyester fiber.[6]

  • Diffusion : Under high-temperature (typically 130°C) and high-pressure conditions, the amorphous regions of the polyester fiber swell, which increases the mobility of the polymer chains.[7][8] This thermal energy allows the small, non-ionic dye molecules to diffuse from the fiber surface into the internal polymer matrix, where they are held by van der Waals forces.[1][3]

High-temperature dyeing is the preferred industrial method as it effectively accelerates dye diffusion and fixation, achieving deep shades and high fastness without the need for environmental pollutants like carriers.[1][8] To ensure level (uniform) dyeing and optimal fastness properties, process parameters such as pH, temperature ramp rates, and post-dyeing treatments must be meticulously controlled.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the high-temperature exhaust dyeing of polyester with this compound.

Table 1: Dyebath Composition and Process Parameters

ParameterRecommended ValuePurpose
Dye Concentration1.0 - 4.0% (owf)¹Controls the depth of the resulting shade.
Dispersing Agent0.5 - 1.0 g/LPrevents dye aggregation and promotes a stable dispersion.[1][9]
pH4.5 - 5.5Ensures dye stability and optimizes the exhaustion rate.[6][8][9]
pH AdjusterAcetic AcidUsed to lower the pH of the dyebath to the target acidic range.[9]
Levelling Agent0.5 - 1.0 g/L (Optional)Improves uniform dye uptake and prevents unlevelness.[4][9]
Liquor Ratio (M:L)²1:10Defines the ratio of the weight of the fabric to the volume of the bath.[1][8]
Dyeing Temperature130°COpens the fiber structure to allow for efficient dye diffusion.[7][8][9]
Holding Time45 - 60 minutesAllows for complete dye penetration and fixation at peak temperature.[1][8][9]
Heating Rate1.5 - 2.0 °C/minEnsures uniform dye uptake and prevents thermal shock to the fabric.[1][8]
Cooling Rate~2.0 °C/minPrevents the setting of creases in the fabric.[1]

¹ owf: on weight of fabric ² M:L: Material-to-Liquor ratio

Table 2: Post-Dyeing Treatment Parameters

TreatmentParameterRecommended ValuePurpose
Reduction Clearing Sodium Hydrosulfite1.0 - 2.0 g/LRemoves unfixed disperse dye from the fiber surface.[9][10]
Caustic Soda (NaOH)1.0 - 2.0 g/LProvides the necessary alkaline medium for the reducing agent.[9][10]
Temperature70 - 80°COptimizes the efficiency of the clearing process.[9][11]
Time15 - 20 minutesSufficient duration for the removal of surface dye.[9][11]
Neutralization Acetic Acid0.5 - 1.0 g/LNeutralizes any residual alkali on the fabric after clearing.

Experimental Protocols

Fabric Pre-treatment (Scouring)

Objective : To remove impurities, oils, and sizing agents from the polyester fabric that could impede uniform dye uptake.[1]

Methodology :

  • Prepare a scouring bath containing 1.0 g/L of a non-ionic detergent and 1.0 g/L of soda ash.

  • Set the material-to-liquor ratio to 1:20.

  • Immerse the polyester fabric in the bath.

  • Raise the temperature to 70-80°C and maintain for 20-30 minutes with gentle agitation.[1]

  • Drain the scouring bath.

  • Rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

  • Dry the fabric before dyeing.

High-Temperature Exhaust Dyeing

Objective : To dye the scoured polyester fabric with this compound using the high-temperature, high-pressure (HTHP) exhaust method.

Methodology :

  • Dye Dispersion Preparation : Calculate the required amount of this compound powder (e.g., 2.0% on the weight of the fabric). Create a smooth paste with an equal amount of a dispersing agent and a small amount of warm water (40-50°C). Gradually dilute the paste with more warm water to form a stable, fine dispersion.[6][12]

  • Dye Bath Preparation : Fill the high-temperature dyeing vessel with the required volume of water for a 1:10 liquor ratio.[1] Add the dispersing agent (0.5-1.0 g/L) and an optional levelling agent.

  • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[6][9]

  • Add the prepared dye dispersion to the bath and ensure it is thoroughly mixed.

  • Dyeing Cycle :

    • Introduce the scoured polyester fabric into the dye bath at approximately 60°C.[12]

    • Seal the dyeing vessel and begin agitation.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute.[1][8]

    • Hold the temperature at 130°C for 45-60 minutes. The exact time depends on the desired shade depth.[8]

    • After the holding period, cool the bath down to 70-80°C at a rate of approximately 2.0°C per minute.[1]

    • Drain the dyebath.

  • Rinsing : Rinse the dyed fabric with hot water to remove residual dye liquor.

Post-Dyeing Treatment (Reduction Clearing)

Objective : To remove any unfixed dye particles from the fiber surface, which is critical for improving the final wash and rubbing fastness properties.[9][13]

Methodology :

  • Prepare a fresh bath at a 1:15 liquor ratio containing 1.0-2.0 g/L sodium hydrosulfite and 1.0-2.0 g/L caustic soda.[9]

  • Immerse the rinsed, dyed fabric into this reduction bath.

  • Raise the temperature to 70-80°C and run for 15-20 minutes.[9][11]

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Perform a neutralization rinse with 0.5-1.0 g/L of acetic acid in a fresh cold bath for 5-10 minutes to remove any residual alkali.

  • Perform a final cold rinse.

  • Dry the finished fabric.

Visualized Workflow

DyeingProtocol A 1. Scouring (1 g/L Detergent, 70-80°C, 30 min) B 2. Rinsing (Hot & Cold Water) A->B C 3. Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) B->C D 4. Dyeing Cycle Start (Load Fabric at 60°C) C->D E 5. Heat to 130°C (Ramp Rate: 1.5-2.0 °C/min) D->E F 6. Hold at 130°C (45-60 min) E->F G 7. Cool to 80°C (Rate: ~2.0 °C/min) F->G H 8. Drain & Rinse G->H I 9. Reduction Clearing (NaOH, Na2S2O4, 70-80°C, 20 min) H->I J 10. Rinsing (Hot & Cold Water) I->J K 11. Neutralization (Acetic Acid) J->K L 12. Final Rinse & Dry K->L

Caption: High-temperature exhaust dyeing workflow for polyester.

References

Application Notes and Protocols: Disperse Red 191 in Polymer Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191 (C.I. This compound) is a brilliant red anthraquinone-based dye.[1] Its primary and well-documented application in polymer science is the dyeing of hydrophobic synthetic fibers, particularly polyester (B1180765).[1] Like other disperse dyes, it is non-ionic and has low water solubility, making it suitable for application from aqueous dispersions at elevated temperatures.[1] The interaction between this compound and polymer chains is primarily governed by van der Waals and dipole forces. While its use is prevalent in the textile industry, its photophysical properties, characteristic of anthraquinone (B42736) derivatives, suggest potential for exploration in advanced materials science and biomedical applications. This document provides an overview of its established use and explores potential avenues for further research.

Physicochemical Properties and Dyeing Parameters

A summary of the key properties of this compound and typical parameters for its application in polyester dyeing are presented below.

PropertyValueNotes
CAS Number 103657-51-8
Molecular Formula C₂₂H₁₇NO₅
Molecular Weight 375.37 g/mol [2]
Chromophore Anthraquinone[1]
Typical Dye Concentration 1-3% (on weight of fabric)Varies with desired shade depth.
Dye Bath pH 4.5 - 5.5Typically maintained with acetic acid for optimal dye exhaustion.[2]
Dyeing Temperature 130°CFor high-temperature exhaust dyeing of polyester.[2]
Carrier Dyeing Temperature 85-90°CWhen a carrier is used to facilitate fiber swelling.[2]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric with this compound

This protocol describes a standard laboratory procedure for incorporating this compound into a polyester matrix using a high-temperature exhaust dyeing method.

Materials:

  • Polyester fabric (scoured and heat-set)

  • This compound

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid

  • Deionized water

  • High-temperature laboratory dyeing machine

Procedure:

  • Dye Dispersion Preparation: Create a paste of the required amount of this compound with a small amount of cold water. To this paste, add a dispersing agent (typically 0.5-1.5 g/L). Make up the volume with deionized water to form a stable dispersion.

  • Dye Bath Preparation: Fill the dyeing vessel with deionized water. Add the prepared dye dispersion. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Place the polyester fabric into the dyeing machine.

    • Add the prepared dye bath.

    • Gradually raise the temperature of the dye bath to 130°C over 30-45 minutes.

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation within the polymer matrix.

    • After the holding time, cool the dye bath to below 80°C before draining.

  • Post-Treatment (Reduction Clearing):

    • Prepare a solution containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Dry the dyed fabric.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep_dye Prepare Dye Dispersion prep_bath Prepare Dye Bath (pH 4.5-5.5) prep_dye->prep_bath add_bath Add Dye Bath prep_bath->add_bath load_fabric Load Polyester Fabric load_fabric->add_bath heat Heat to 130°C add_bath->heat hold Hold for 30-60 min heat->hold cool Cool to < 80°C hold->cool reduction Reduction Clearing cool->reduction rinse Rinse and Neutralize reduction->rinse dry Dry Fabric rinse->dry

Workflow for High-Temperature Dyeing of Polyester with this compound.

Potential for Advanced Polymer Science Applications

While direct research on this compound in advanced applications is limited, its anthraquinone structure suggests potential for exploration in several areas.

Nonlinear Optical (NLO) Materials

Anthraquinone derivatives are known to be part of "push-pull" molecular systems that can exhibit significant second-order nonlinear optical properties. These properties are valuable for applications in telecommunications and optical data processing. Future research could involve:

  • Chemical Modification: Introducing electron-donating and electron-withdrawing groups to the this compound structure to enhance its hyperpolarizability.

  • Incorporation into Polymers: Doping or covalently bonding modified this compound into polymer matrices such as poly(methyl methacrylate) (PMMA).

  • Characterization: Measuring the second-harmonic generation (SHG) of the resulting polymer films to quantify their NLO response.

G A This compound (Anthraquinone Core) B Chemical Modification (Push-Pull System) A->B C Incorporation into Polymer Matrix B->C D Polymer Film with NLO Properties C->D

Logical pathway for developing NLO materials from this compound.
Photoresponsive Materials

The anthraquinone scaffold can also be a basis for photochromic systems. Although less common than azobenzenes, certain anthraquinone derivatives can undergo reversible photochemical reactions, leading to changes in their absorption spectra and other properties. This could be harnessed for applications such as:

  • Optical data storage

  • Light-controlled switches and sensors

  • Photo-switchable surfaces

Research in this area would involve investigating the photochemical behavior of this compound when incorporated into various polymer architectures.

Relevance for Drug Development Professionals

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death. Anthraquinone derivatives have been investigated as potential photosensitizers due to their ability to generate reactive oxygen species (ROS) upon photoexcitation. While porphyrins are the most common class of photosensitizers, the development of new agents is an active area of research.

The potential of this compound as a photosensitizer for PDT is currently unexplored. Key research steps to evaluate its suitability would include:

  • Photophysical Characterization: Determining the triplet state lifetime and singlet oxygen quantum yield of this compound in relevant biological media.

  • In Vitro Studies: Assessing its cellular uptake, localization, and phototoxicity in cancer cell lines.

  • Formulation Development: Encapsulating this compound into polymer-based nanoparticles or other drug delivery systems to improve its solubility and targeted delivery.

This presents a potential, though speculative, avenue for applying this dye in a biomedical context, bridging the gap between polymer science and drug development.

References

Application Notes and Protocols: Disperse Red 191 as a Fluorescent Probe for Polarity Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191 is a synthetic organic dye belonging to the anthraquinone (B42736) class. While traditionally used in the textile industry, its molecular structure suggests significant potential as a fluorescent probe for sensing the polarity of its microenvironment. The molecule possesses electron-donating and electron-accepting moieties, a key feature for solvatochromism, where the absorption and emission spectra of the dye shift in response to the polarity of the surrounding solvent. This property makes this compound a promising candidate for various research applications, including mapping the polarity of cellular organelles, monitoring protein folding, and assessing the properties of drug delivery systems.

The underlying mechanism for the solvatochromic behavior of this compound is attributed to Intramolecular Charge Transfer (ICT). In non-polar environments, the dye exists in a less polar ground state. Upon photoexcitation, it transitions to an excited state with a larger dipole moment. In polar solvents, this polar excited state is stabilized by favorable dipole-dipole interactions with the solvent molecules, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The magnitude of this shift can be correlated with the polarity of the environment.

Quantitative Data

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes representative photophysical properties of a similar solvatochromic anthraquinone-based dye in various solvents of differing polarities. These values illustrate the expected trends for this compound.

SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
Toluene33.9~490~580~90~0.80
Chloroform39.1~495~600~105~0.65
Ethyl Acetate40.0~500~615~115~0.50
Acetone42.2~505~630~125~0.35
Acetonitrile45.6~510~650~140~0.20
Methanol55.4~515~670~155~0.10

Note: The data presented in this table is illustrative and based on the known behavior of similar anthraquinone-based solvatochromic dyes. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Characterization of the Solvatochromic Properties of this compound

Objective: To determine the absorption and fluorescence emission spectra of this compound in a range of solvents with varying polarities and to quantify the Stokes shift.

Materials:

  • This compound (CAS: 103657-51-8)

  • Spectroscopic grade solvents of varying polarities (e.g., toluene, chloroform, ethyl acetate, acetone, acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 1 mM.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in each of the selected solvents to a final concentration of 10 µM.

  • Absorption Spectroscopy:

    • Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a wavelength range of 300-700 nm.

    • Determine the wavelength of maximum absorption (λabs) for each solvent.

  • Fluorescence Spectroscopy:

    • Excite each working solution at its respective λabs.

    • Record the fluorescence emission spectrum over a wavelength range of 500-800 nm.

    • Determine the wavelength of maximum emission (λem) for each solvent.

  • Data Analysis:

    • Calculate the Stokes shift for each solvent using the formula: Stokes Shift = λem - λabs.

    • Plot the emission maximum (λem) and Stokes shift as a function of the solvent polarity parameter ET(30).

Protocol 2: Polarity Sensing in a Model System (e.g., Liposomes)

Objective: To utilize this compound to probe the polarity of a model membrane system.

Materials:

  • This compound stock solution (1 mM in acetone)

  • Liposome (B1194612) suspension (e.g., prepared from phosphatidylcholine)

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Probe Incorporation: Add a small aliquot of the this compound stock solution to the liposome suspension to achieve a final probe concentration of 1 µM. Incubate for 30 minutes at room temperature to allow for incorporation of the dye into the lipid bilayer.

  • Fluorescence Measurement:

    • Excite the liposome suspension containing this compound at the λabs determined in a non-polar solvent (e.g., toluene).

    • Record the fluorescence emission spectrum.

    • Determine the λem.

  • Polarity Estimation: Compare the λem obtained in the liposome suspension to the calibration curve generated in Protocol 1 to estimate the effective polarity of the lipid bilayer environment.

Visualizations

G Signaling Pathway of Polarity Sensing by this compound cluster_0 Non-polar Environment cluster_1 Polar Environment Ground_State_NP Ground State (S0) Less Polar Excited_State_NP Excited State (S1) More Polar Ground_State_NP->Excited_State_NP Photoexcitation Excited_State_NP->Ground_State_NP Fluorescence (Shorter Wavelength) Intramolecular_Charge_Transfer Intramolecular Charge Transfer (ICT) Excited_State_NP->Intramolecular_Charge_Transfer Ground_State_P Ground State (S0) Less Polar Excited_State_P Stabilized Excited State (S1) More Polar Ground_State_P->Excited_State_P Photoexcitation Excited_State_P->Ground_State_P Fluorescence (Longer Wavelength - Red Shift) Excited_State_P->Intramolecular_Charge_Transfer

Caption: Intramolecular Charge Transfer (ICT) mechanism of this compound.

G Experimental Workflow for Polarity Sensing Prepare_Stock Prepare this compound Stock Solution Prepare_Samples Prepare Samples in Solvents of Varying Polarity Prepare_Stock->Prepare_Samples Incorporate_Probe Incorporate Probe into System of Interest Prepare_Stock->Incorporate_Probe Measure_Abs Measure Absorption Spectra (Determine λabs) Prepare_Samples->Measure_Abs Measure_Em Measure Emission Spectra (Determine λem) Measure_Abs->Measure_Em Calculate_Stokes Calculate Stokes Shift Measure_Em->Calculate_Stokes Plot_Data Plot λem vs. Polarity Index Calculate_Stokes->Plot_Data Estimate_Polarity Estimate Polarity from Calibration Curve Plot_Data->Estimate_Polarity Measure_System_Em Measure Emission Spectrum of the System Incorporate_Probe->Measure_System_Em Measure_System_Em->Estimate_Polarity

Caption: Workflow for polarity sensing using this compound.

G Relationship between Solvent Polarity and Fluorescence Solvent_Polarity Increase in Solvent Polarity Excited_State_Stabilization Stabilization of the Polar Excited State Solvent_Polarity->Excited_State_Stabilization Energy_Gap_Reduction Reduction of the Energy Gap between S1 and S0 Excited_State_Stabilization->Energy_Gap_Reduction Red_Shift Red Shift in Fluorescence Emission Energy_Gap_Reduction->Red_Shift

Caption: Effect of solvent polarity on fluorescence emission.

Application Notes and Protocols for Staining Biological Specimens with Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 191 is a lipophilic azo dye, traditionally utilized in the textile industry for its vibrant red hue and efficacy in dyeing synthetic fibers. Its inherent fluorescence and hydrophobic properties make it a candidate for application in biological microscopy for staining lipid-rich structures within cells. This document provides detailed application notes and protocols for the use of this compound as a fluorescent stain for biological specimens.

Principle of Staining

As a lipophilic molecule, this compound is expected to readily partition into the lipid bilayers of cellular membranes and accumulate in other hydrophobic environments within the cell, such as lipid droplets. The staining mechanism is primarily driven by hydrophobic interactions, where the nonpolar dye molecules preferentially associate with the nonpolar lipid components of the cell. Once localized in these structures, the dye's fluorescent properties allow for their visualization under a fluorescence microscope.

Spectral Properties

The spectral characteristics of this compound are crucial for selecting the appropriate filter sets for fluorescence microscopy. The following data is based on a closely related compound, Disperse Red 19, and provides a strong starting point for imaging.

PropertyWavelength (nm)
Absorption Maximum (λmax) ~495 nm
Emission Maximum (λem) ~640 nm

Note: Optimal excitation and emission settings may vary slightly depending on the specific microscopy setup and the cellular environment.

Recommended Solvents and Concentrations

Proper preparation of this compound solutions is critical for successful staining. Due to its low aqueous solubility, organic solvents are required for stock solutions.

ParameterRecommendation
Stock Solution Solvent Dimethyl sulfoxide (B87167) (DMSO)
Stock Solution Concentration 1-10 mM
Working Solution Solvent Phosphate-buffered saline (PBS), cell culture medium
Working Concentration (Live Cells) 0.5 - 5.0 µg/mL
Working Concentration (Fixed Cells) 2.0 - 10.0 µg/mL

Experimental Protocols

Detailed protocols for staining both live and fixed cells are provided below. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: Staining of Live Cells

This protocol is intended for the visualization of lipidic structures in living cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Cultured cells on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS to a final concentration of 0.5 - 5.0 µg/mL.

  • Cell Preparation: Grow cells to the desired confluency on coverslips or in imaging dishes.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging: Immediately image the stained cells using a fluorescence microscope.

Protocol 2: Staining of Fixed Cells

This protocol is suitable for staining fixed cells, allowing for potential co-staining with other markers.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cultured cells on coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in PBS to a final concentration of 2.0 - 10.0 µg/mL.

  • Staining: Add the staining solution to the fixed cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates the general workflow for staining biological specimens with this compound.

StainingWorkflow cluster_prep Preparation cluster_cell_prep Cell Handling cluster_staining Staining Procedure cluster_imaging Imaging StockSolution Prepare 1 mM Stock Solution in DMSO WorkingSolution Prepare Working Solution (0.5-10 µg/mL in PBS/Medium) StockSolution->WorkingSolution Dilute ApplyStain Apply Staining Solution to Cells WorkingSolution->ApplyStain CellCulture Culture Cells on Coverslip/Dish Fixation Fix with 4% PFA (for fixed cell staining) CellCulture->Fixation Optional CellCulture->ApplyStain Fixation->ApplyStain Incubate Incubate (Live: 15-30 min, 37°C Fixed: 30-60 min, RT) ApplyStain->Incubate Wash Wash 2-3x with PBS/Medium Incubate->Wash Mount Mount Coverslip (for fixed cell staining) Wash->Mount Image Image with Fluorescence Microscope Wash->Image Mount->Image Optional

Experimental workflow for this compound staining.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate laboratory safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the dye.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the solid dye and stock solutions at -20°C, protected from light and moisture.

Disclaimer: The safety information provided is based on general knowledge of similar compounds. It is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound from the supplier for comprehensive safety and handling information.

Analytical Techniques for the Detection of Disperse Red 191 in Textile Effluents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Disperse Red 191, a common azo dye used in the textile industry, within textile effluent matrices. The methodologies outlined are crucial for monitoring wastewater quality, ensuring regulatory compliance, and assessing the efficacy of water treatment processes.

Introduction to this compound

This compound is a synthetic organic dye extensively used for coloring polyester (B1180765) and other synthetic fibers.[1] Due to its low water solubility and the nature of the dyeing process, a significant amount of the dye can be released into wastewater, posing environmental concerns. Azo dyes, such as this compound, are of particular concern due to their persistence and the potential formation of carcinogenic aromatic amines under anaerobic conditions.[2][3] Therefore, sensitive and reliable analytical methods are essential for its detection and quantification in textile effluents.

Analytical Methodologies

Several analytical techniques can be employed for the determination of this compound in textile effluents. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with various detectors and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For the analysis of this compound, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[5]

2.1.1. HPLC coupled with Photodiode Array (PDA) or UV-Vis Detector

This is a widely adopted method for the analysis of azo dyes due to its robustness and accuracy.[5] The PDA or UV-Vis detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification based on a calibration curve.

Application Note: HPLC-PDA/UV-Vis for this compound

Principle:

The sample is injected into an HPLC system equipped with a C18 column. A gradient of a polar mobile phase separates this compound from other components in the effluent matrix. The dye is detected and quantified by its characteristic absorbance of visible light.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.[5]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Photodiode Array (PDA) or UV-Vis detector.[5]

Quantitative Data Summary:

ParameterValueReference
Linearity (R²)≥ 0.999[5]
Limit of Detection (LOD)0.02 - 1.35 ng/mL (for similar disperse dyes)[6]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL (for similar disperse dyes)[6]
Recovery81.8% - 114.1% (for similar disperse dyes)[6]
Experimental Protocol: HPLC-PDA/UV-Vis Analysis

1. Reagents and Materials:

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)[7]

  • Acetonitrile (HPLC grade)[7]

  • Water (HPLC grade)[7]

  • Formic acid (optional, for mobile phase modification)[8]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.[7]

  • Syringe filters (0.45 µm).[7]

2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.[6]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation (Textile Effluent):

  • Filtration: Filter the textile effluent sample through a 0.45 µm syringe filter to remove suspended solids.[6]

  • Solid-Phase Extraction (SPE) (for trace analysis):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.[7]

    • Load a known volume of the filtered effluent onto the cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Elute the retained this compound with a small volume of methanol or acetonitrile.[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.[7]

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid[8]

    • B: Acetonitrile with 0.1% formic acid[8]

  • Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is linearly increased to elute the analyte.

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution (typically in the visible range).

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Effluent Textile Effluent Filtration Filtration (0.45 µm) Effluent->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution HPLC HPLC-PDA/UV-Vis System Reconstitution->HPLC Data Data Acquisition & Analysis HPLC->Data HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis_ms HPLC-MS Analysis Sample Textile Effluent Filter Filtration Sample->Filter SPE SPE Cleanup Filter->SPE HPLC UHPLC Separation SPE->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Processing MS->Data UV_Vis_Logic cluster_prep_uv Preparation cluster_measurement Measurement cluster_quant Quantification Standards Prepare Standard Solutions Measure Measure Absorbance Standards->Measure Sample Prepare Effluent Sample Sample->Measure Scan Determine λmax Scan->Measure Curve Construct Calibration Curve Measure->Curve Calculate Calculate Sample Concentration Curve->Calculate

References

Application Notes: Dyeing of Polyester/Cotton Blends with Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyester (B1180765)/cotton (P/C) blends are ubiquitous in the textile industry, offering a combination of the durability and hydrophobicity of polyester with the comfort and absorbency of cotton. However, the distinct chemical nature of these two fibers presents a significant challenge in dyeing, necessitating the use of different dye classes to achieve a solid shade. The conventional method for dyeing P/C blends involves a two-bath or a one-bath, two-step process.[1][2][3] Disperse dyes are used for the polyester component, while reactive, vat, or direct dyes are used for the cotton portion.

Disperse Red 191 (C.I. This compound) is a monoazo disperse dye known for its brilliant red shade and good fastness properties, making it suitable for dyeing polyester fibers.[4] It is particularly noted for its good light fastness, which is a critical parameter for textiles used in applications with high sun exposure, such as automotive fabrics.[5][6] This document provides a detailed protocol for the application of this compound on the polyester component of a P/C blend fabric using a high-temperature exhaust dyeing method, followed by a critical reduction clearing step to ensure optimal fastness properties.

Principle of Application

The dyeing of polyester with disperse dyes is a process of transferring the dye from a liquid aqueous medium to the solid, hydrophobic fiber.[7] Disperse dyes have very low solubility in water and exist as a fine dispersion. The dyeing mechanism involves the following stages:

  • Dispersion: The dye is dispersed in the dyebath with the aid of a dispersing agent.

  • Diffusion: Under high temperature (typically 130°C), the polyester fiber swells, opening its amorphous regions.[8] The dye molecules, energized by the heat, diffuse from the aqueous phase to the fiber surface.

  • Adsorption & Penetration: The dye molecules are adsorbed onto the fiber surface and then penetrate deep into the fiber structure, where they are held by van der Waals forces.

After dyeing, some dye particles remain loosely adhered to the fiber surface. These must be removed to prevent poor wash and rub fastness.[9][10] A reduction clearing process is employed, which uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to chemically destroy the surface dye, rendering it soluble and easily washed off.[9][11][12]

Materials and Reagents

Material/Reagent Grade Purpose
Polyester/Cotton (65/35) FabricScoured and BleachedSubstrate
This compoundCommercial GradeColorant
Anionic Dispersing AgentLaboratory GradeKeeps dye particles suspended
Acetic Acid (CH₃COOH)Laboratory GradepH control
Leveling AgentLaboratory GradePromotes even dye uptake
Sodium Hydrosulfite (Na₂S₂O₄)Laboratory GradeReducing agent for clearing
Sodium Hydroxide (NaOH)Laboratory GradeAlkali for reduction clearing
Non-ionic DetergentLaboratory GradeSoaping/Washing
Distilled Water-Solvent/Medium

Experimental Protocols

This protocol describes the dyeing of the polyester component of a P/C blend fabric.

  • Dye Bath Preparation:

    • Set the laboratory dyeing machine (e.g., a high-temperature beaker dyeing machine) to a liquor-to-goods ratio (L:R) of 10:1.

    • Prepare the dye stock solution. For a 1% on weight of fabric (owf) shade, weigh 0.1 g of this compound for every 10 g of fabric.

    • Paste the dye with a small amount of water and 1 g/L of a dispersing agent before adding it to the main bath.

    • Add the following auxiliaries to the dyebath (concentrations based on liquor volume):

      • Dispersing Agent: 1.0 g/L

      • Leveling Agent: 0.5 g/L

  • pH Adjustment:

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid. This acidic range is optimal for disperse dye exhaustion.[7]

  • Dyeing Cycle:

    • Introduce the P/C fabric sample into the dyebath at an initial temperature of 60°C.

    • Run the machine for 10 minutes to ensure even wetting of the fabric.

    • Raise the temperature from 60°C to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[7]

    • Cool the dyebath down to 70°C at a rate of 2°C/minute.

    • Drain the dyebath.

  • Rinsing:

    • Rinse the dyed fabric with hot water (60-70°C) for 10 minutes.

    • Follow with a cold water rinse.

This step is critical for removing unfixed surface dye and achieving good fastness.[10]

  • Clearing Bath Preparation:

    • Prepare a fresh bath at an L:R of 10:1.

    • Add the following chemicals to the bath:

      • Sodium Hydrosulfite (Na₂S₂O₄): 2.0 g/L

      • Sodium Hydroxide (NaOH): 2.0 g/L

  • Clearing Cycle:

    • Introduce the rinsed, dyed fabric into the clearing bath.

    • Raise the temperature to 70-80°C and hold for 20 minutes.[9][12]

  • Post-Clearing Rinsing:

    • Drain the clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

    • Neutralize the fabric in a bath containing 0.5 g/L of acetic acid for 5 minutes.

    • Rinse with cold water until the water runs clear.

  • Drying:

    • Air dry or oven dry the fabric at a moderate temperature (~80°C).

Data Presentation

PropertyValueReference
C.I. NameThis compound[4]
CAS No.103657-51-8[4]
Molecular FormulaC₂₂H₁₇NO₅[5]
Molecular Weight375.37 g/mol [4]
ShadeBrilliant Red
ApplicationDyeing of Polyester and its blends[4][5][6][13]

The following data represents typical fastness ratings on a 1-5 scale (5 being excellent, 1 being poor) after following the prescribed protocol. Testing should be performed according to international standards.[14]

Fastness Test ISO Standard Rating (Change in Color) Rating (Staining on Cotton)
WashingISO 105-C064-54-5
WaterISO 105-E014-54-5
Perspiration (Acidic & Alkaline)ISO 105-E044-54-5
Rubbing (Dry)ISO 105-X124-5-
Rubbing (Wet)ISO 105-X124-
Light (Xenon Arc)ISO 105-B026-7 (on 1-8 Blue Wool Scale)-

Note: The cotton component would require a subsequent dyeing step (not covered in this protocol) to achieve a solid shade, after which fastness would be re-evaluated.

Visualizations

DyeingWorkflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment Fabric_Prep Scoured & Bleached P/C Fabric Dyeing_Start Load Fabric @ 60°C Fabric_Prep->Dyeing_Start Dye_Bath_Prep Prepare Dyebath: - this compound - Auxiliaries - Adjust pH to 4.5-5.5 Dye_Bath_Prep->Dyeing_Start Temp_Raise Raise Temp to 130°C (1.5°C/min) Dyeing_Start->Temp_Raise Dyeing_Hold Hold @ 130°C for 60 min Temp_Raise->Dyeing_Hold Cooling Cool to 70°C Dyeing_Hold->Cooling Rinse_1 Hot & Cold Rinse Cooling->Rinse_1 Reduction_Clearing Reduction Clearing: - Na₂S₂O₄ + NaOH - 70-80°C for 20 min Rinse_1->Reduction_Clearing Rinse_2 Hot Rinse & Neutralize Reduction_Clearing->Rinse_2 Drying Dry Fabric Rinse_2->Drying Final_Product Dyed Polyester Component Ready for Cotton Dyeing Drying->Final_Product DyeInteraction Dye This compound (Hydrophobic) Polyester Polyester Fiber (Hydrophobic, Crystalline) Dye->Polyester High Affinity (Penetration at 130°C) Cotton Cotton Fiber (Hydrophilic, Porous) Dye->Cotton Low Affinity (Surface Staining Only)

References

Application Notes and Protocols for the Development of a Validated Analytical Method for Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 191 (C.I. 62015) is an anthraquinone-based synthetic dye primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2] Its chemical formula is C22H17NO5, with a molecular weight of 375.37 g/mol .[2] Given its widespread use, a validated analytical method is crucial for quality control, ensuring product consistency, and monitoring potential environmental contamination. This document outlines a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV), a robust and widely accessible analytical technique.[3][4] The method is designed for the analysis of this compound in textile matrices and is validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Analytical Method Overview

A summary of the quantitative data for the validated HPLC-UV method for this compound is presented below.

ParameterRecommended InstrumentSummary of Results
Instrumentation HPLC with UV-Vis/PDA Detector-
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)-
Mobile Phase Acetonitrile (B52724) : Water (70:30, v/v)Isocratic Elution
Flow Rate 1.0 mL/min-
Detection Wavelength ~520 nm (Visible λmax)-
Linearity (Range) 1 - 50 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%-
Precision (RSD) Repeatability: < 1.0% Intermediate: < 2.0%Relative Standard Deviation
Limit of Detection (LOD) 0.2 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) 0.7 µg/mLSignal-to-Noise Ratio of 10:1
Robustness Flow Rate (±0.1 mL/min) Mobile Phase Composition (±2%)RSD < 2.0%

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reference Standard: this compound reference standard of known purity.

  • Other Materials: Volumetric flasks, pipettes, analytical balance, ultrasonic bath, centrifuge, and 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase: Prepare a 70:30 (v/v) mixture of acetonitrile and ultrapure water. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, and 50 µg/mL) by diluting the stock solution with the mobile phase.

Sample Preparation (Textile Matrix)
  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces, and place it into a conical flask.

  • Add 20 mL of methanol to the flask.[6] Other solvents like dimethylformamide (DMF) may also be effective.[7]

  • Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate dye extraction.[8]

  • Centrifuge the extract at 4000 rpm for 10 minutes to separate any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[4]

Chromatographic Conditions
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (70:30, v/v)

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV-Vis at the maximum absorbance wavelength of this compound (approximately 520 nm). A PDA detector can be used to confirm the peak identity by its UV-Vis spectrum.

Quantification

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank textile extract and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Analyze the prepared working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Perform a recovery study by spiking a blank textile extract with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[5]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be less than 1.0%.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.

  • Robustness: Intentionally vary the method parameters, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2%), and observe the effect on the results. The RSD of the results should be less than 2.0%.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification sample_prep Textile Sample (Weighing & Cutting) extraction Solvent Extraction (Methanol, Ultrasonication) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection standard_prep Standard Stock Solution Preparation working_standards Working Standards (Serial Dilution) standard_prep->working_standards working_standards->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV-Vis Detection (~520 nm) separation->detection calibration_curve Construct Calibration Curve detection->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Workflow for the validated HPLC-UV analysis of this compound.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantitative analysis of this compound in textile samples. The detailed protocol for method development and validation ensures that the results obtained are accurate, precise, and reproducible, meeting the stringent requirements of quality control and regulatory compliance. The method is straightforward and utilizes common analytical instrumentation, making it suitable for routine implementation in various laboratory settings.

References

Disperse Red 191 as a Tracer Dye in Hydrological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Suitability: Initial research indicates that Disperse Red 191 is not a conventional or recommended tracer dye for hydrological studies. Its primary application is in the textile industry for dyeing polyester (B1180765) and acetate (B1210297) fibers.[1] Key characteristics that limit its use in hydrological tracing include low water solubility and potential environmental and health concerns. Disperse dyes, as a class, are known to have low water solubility and may exhibit toxicity.[2][3] Furthermore, azo dyes like Disperse Red 1 can have harmful effects on aquatic life and may be mutagenic.[4] The reductive cleavage of the azo-bond is a major degradation pathway, which could compromise the integrity of tracer studies.[2]

Given these limitations, this document will focus on a widely accepted and extensively studied alternative: Rhodamine WT . The following application notes and protocols for Rhodamine WT will provide researchers, scientists, and drug development professionals with a comprehensive guide to its use in hydrological tracing.

Application Notes for Rhodamine WT in Hydrological Studies

Rhodamine WT is a fluorescent xanthene dye specifically designed for water tracing.[5] Its high water solubility, stability in water, and high detectability make it an ideal choice for studying water movement, including flow paths, travel time, and dispersion in various hydrological systems.[5][6] It is approved for use in such studies by the U.S. Environmental Protection Agency.[7]

Key Properties and Advantages of Rhodamine WT:
  • High Detectability: Rhodamine WT is highly fluorescent, allowing for detection at very low concentrations with a fluorometer, which is more precise than visual detection.[5][8]

  • Water Solubility: It is readily soluble in water, which is crucial for a tracer dye.[5]

  • Stability: Rhodamine WT is relatively stable in typical water environments and does not readily adsorb to most soils and sediments, making it a more conservative tracer than other dyes like Rhodamine B.[6][9][10]

  • Low Toxicity at Tracer Concentrations: When used at the recommended low concentrations for tracer studies, it is considered safe for humans, wildlife, and plant life.[5][7]

  • Distinct Fluorescent Signature: Its excitation and emission wavelengths are distinct, minimizing interference from natural background fluorescence.[5]

Quantitative Data for Rhodamine WT:
PropertyValueReference
Molecular FormulaC₂₉H₂₉ClN₂Na₂O₅[11]
Molecular Weight567 g/mol [5]
Excitation Wavelength Peak558 nm[5]
Emission Wavelength Peak583 nm[5]
Solubility in Water18-22% w/v[5]
Half-life in Water (Photolysis)Temperature-dependent: 15.3 - 21.9 days under natural sunlight[5]

Experimental Protocols for Hydrological Studies using Rhodamine WT

Preliminary Site Assessment and Planning

Before dye injection, a thorough assessment of the study area is critical. This includes understanding the local geology, hydrology, and any potential environmental sensitivities. The direction of groundwater or surface water flow must be determined to position injection and monitoring points effectively.[10]

Experimental Workflow Diagram

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Analysis & Interpretation P1 Site Assessment & Flow Direction Determination P2 Background Fluorescence Measurement P1->P2 P3 Dye Concentration & Volume Calculation P2->P3 E1 Dye Injection P3->E1 E2 Sample Collection at Monitoring Points E1->E2 A1 Fluorometric Analysis of Samples E2->A1 A2 Data Processing & Breakthrough Curve Generation A1->A2 A3 Calculation of Hydrological Parameters A2->A3

Caption: Experimental workflow for a hydrological tracer study using Rhodamine WT.

Protocol for Determining Background Fluorescence

Objective: To measure the natural fluorescence of the water body before introducing the dye to establish a baseline.

Materials:

  • Fluorometer (calibrated)

  • Sample bottles

  • GPS device

Procedure:

  • Collect water samples from all planned monitoring locations.

  • Allow samples to reach ambient temperature.

  • Analyze each sample using a fluorometer set to the excitation and emission wavelengths of Rhodamine WT (approx. 558 nm and 583 nm, respectively).[5]

  • Record the fluorescence readings for each location. These values will be subtracted from the readings taken after dye injection.

Protocol for Dye Injection

Objective: To introduce a known quantity of Rhodamine WT into the hydrological system.

Materials:

  • Rhodamine WT solution (commercial preparations are typically 20% by weight)[5]

  • Graduated cylinders or other calibrated volume measurement tools

  • Bucket for mixing (if dilution is necessary)

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Calculate the required volume of dye based on the estimated flow rate and desired peak concentration at the first monitoring point. The goal is to achieve a concentration that is detectable above background fluorescence but well below any level of environmental concern.

  • At the predetermined injection point, pour the measured volume of dye directly into the center of the water flow to ensure rapid mixing.

  • For instantaneous injection, the entire volume is released at once. For continuous injection, a metering pump is used to release the dye at a constant rate over a specified period.

  • Record the exact time and location of the injection.

Protocol for Sample Collection and Analysis

Objective: To collect water samples at downstream locations and measure the concentration of Rhodamine WT over time.

Materials:

  • Autosamplers or manual sample bottles

  • Fluorometer

  • Data logger

Procedure:

  • At each monitoring station, begin collecting samples at a predetermined frequency. The frequency should be highest shortly after the expected arrival time of the dye plume and can be decreased as the concentration declines.

  • Store samples in a cool, dark place to prevent photodegradation of the dye.[5]

  • Analyze the fluorescence of each sample using a calibrated fluorometer.

  • Subtract the background fluorescence from each reading.

  • Convert the corrected fluorescence readings to dye concentration using a calibration curve.

Data Analysis and Interpretation

The primary output of a tracer study is the breakthrough curve , which is a plot of tracer concentration versus time at a specific monitoring point.

breakthrough_curve_logic cluster_data_input Data Input cluster_data_processing Data Processing cluster_output Output: Breakthrough Curve cluster_interpretation Interpretation D1 Time-series of Dye Concentration Data P1 Plot Concentration vs. Time D1->P1 O1 Breakthrough Curve P1->O1 I1 Peak Arrival Time -> Average Velocity O1->I1 I2 Shape of the Curve -> Dispersion O1->I2 I3 Area under the Curve -> Mass Recovery O1->I3

Caption: Logical flow from data collection to the interpretation of a breakthrough curve.

From the breakthrough curve, several key hydrological parameters can be calculated:

  • Time to Peak Concentration: Indicates the average travel time of the water from the injection point to the monitoring station.

  • Peak Concentration: The maximum concentration of the dye observed.

  • Mean Residence Time: The average time a water molecule spends in the studied reach.

  • Longitudinal Dispersion: The spreading of the dye plume along the direction of flow.[12]

These parameters provide valuable insights into the transport and fate of solutes in the hydrological system being studied.

References

Application of Disperse Red 191 in the Development of Advanced Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Disperse Red 191 (DR191), an anthraquinone-based dye, is traditionally utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fabrics. Its molecular structure, characterized by a substituted anthraquinone (B42736) core, imparts excellent thermal and photostability. While its primary application has been colorimetric, the inherent photophysical properties of the anthraquinone moiety suggest potential for DR191 in the formulation of advanced polymeric materials, particularly in the field of nonlinear optics (NLO).

Advanced polymeric materials incorporating functional chromophores are at the forefront of innovations in photonics, optoelectronics, and sensing. These materials are typically "guest-host" systems where a functional dye (guest), like an anthraquinone derivative, is dispersed within a polymer matrix (host). The polymer provides the necessary mechanical and structural properties, while the guest molecule imparts specific optical or electronic functionalities.

Although specific research on this compound in advanced polymeric applications is not extensively documented in publicly available literature, its chemical class—anthraquinone dyes—has been investigated for such purposes. Anthraquinone derivatives are known to possess significant second and third-order nonlinear optical properties. These properties arise from the charge transfer characteristics within the molecule, which can be enhanced by appropriate electron-donating and accepting groups.

The application of DR191 in advanced polymers would likely involve its use as a nonlinear optical chromophore. In a guest-host polymer film, the DR191 molecules can be aligned by applying a strong electric field at a temperature near the polymer's glass transition temperature (Tg), a process known as poling. This alignment breaks the centrosymmetry of the material, inducing a macroscopic second-order NLO response, which is essential for applications such as electro-optic switching and second-harmonic generation.

The stability of DR191 is a critical attribute for its potential use in these advanced materials. The photostability of anthraquinone derivatives in polymer matrices, such as poly(methyl methacrylate) (PMMA), has been a subject of study. Research on similar anthraquinone dyes has shown that their stability is influenced by the polymer host and the presence of substituents on the dye molecule. This suggests that the longevity and performance of a DR191-based polymeric material would be dependent on the careful selection of the host polymer and the operating conditions.

Quantitative Data from Analogous Systems

Due to the limited availability of specific quantitative data for this compound in advanced polymeric systems, the following tables present data for analogous compounds, namely Disperse Red 1 (an azo dye widely studied in NLO) and other anthraquinone dyes, to provide a comparative context.

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC22H17NO5[1]
Molecular Weight375.38 g/mol [1]
CAS Number103657-51-8[1]

Table 2: Nonlinear Optical Properties of Analogous Dyes in Polymer Matrices

DyePolymer HostSecond-Order NLO Coefficient (d33) (pm/V)Wavelength (nm)Reference
Disperse Red 1PMMA10-1001064[2]
Disperse Red 1Poly(cyano phenylene sulfide)Not specifiedNot specified[2]
Anthraquinone DyesNot specifiedVaries with structureNot specified[3][4][5]

Table 3: Thermal Properties of Dye-Doped Polymers

DyePolymer HostGlass Transition Temp. (Tg) (°C)Decomposition Temp. (°C)Reference
Disperse Red 1PMMA~105>250[6]
Anthraquinone DyesEthylene-propylene (EPM)Not specifiedVaries[7][8]

Experimental Protocols

The following protocols are generalized methodologies based on the preparation and characterization of guest-host polymer systems with functional dyes analogous to this compound. These should be adapted and optimized for specific research objectives.

Protocol 1: Preparation of a DR191-Doped Polymer Film (Guest-Host System)

Objective: To prepare a thin film of a polymer doped with this compound for optical characterization.

Materials:

  • This compound (guest)

  • Poly(methyl methacrylate) (PMMA) (host polymer)

  • Toluene (B28343) or other suitable solvent

  • Glass microscope slides or other substrates

  • Syringe filters (0.2 µm)

  • Spin coater

  • Hot plate or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PMMA in toluene (e.g., 10% w/v).

    • Prepare a stock solution of this compound in toluene. The concentration will depend on the desired doping level (e.g., 1-10% w/w with respect to the polymer).

    • Mix the polymer and dye solutions in the desired ratio to achieve the target doping concentration.

    • Stir the mixture for several hours in the dark to ensure complete dissolution and homogeneity.

  • Filtration:

    • Filter the solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.

  • Film Casting (Spin Coating):

    • Clean the glass substrates thoroughly using a sequence of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with nitrogen gas.

    • Place a substrate on the spin coater chuck.

    • Dispense a small amount of the filtered polymer solution onto the center of the substrate.

    • Spin coat at a predetermined speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Drying:

    • Transfer the coated substrate to a hot plate or into a vacuum oven.

    • Dry the film at a temperature below the boiling point of the solvent (e.g., 60-80 °C for toluene) for several hours to remove any residual solvent.

Protocol 2: Characterization of Nonlinear Optical Properties (Z-scan Technique)

Objective: To measure the third-order nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of the DR191-doped polymer film.

Materials:

  • DR191-doped polymer film on a substrate

  • High-power laser (e.g., Q-switched Nd:YAG laser)

  • Focusing lens

  • Beam splitter

  • Photodetectors

  • Motorized translation stage

  • Data acquisition system

Procedure:

  • Experimental Setup:

    • The laser beam is split into a reference beam and a transmitted beam.

    • The transmitted beam is focused by a lens, and the sample (polymer film) is mounted on a motorized translation stage that can move it along the beam path (the z-axis) through the focal point.

    • A photodetector measures the intensity of the transmitted beam. For closed-aperture Z-scan (to measure n₂), an aperture is placed before the detector. For open-aperture Z-scan (to measure β), the aperture is removed.

  • Measurement:

    • The sample is translated along the z-axis from a position far before the focal point to a position far after it.

    • The normalized transmittance (the ratio of the transmitted beam intensity to the reference beam intensity) is recorded as a function of the sample's position (z).

  • Data Analysis:

    • For a closed-aperture scan, a pre-focal peak followed by a post-focal valley (or vice-versa) in the transmittance curve indicates the sign and magnitude of the nonlinear refractive index.

    • For an open-aperture scan, a valley in the transmittance at the focal point indicates nonlinear absorption.

    • The experimental data is fitted to theoretical models to extract the values of n₂ and β.[9]

Visualizations

G cluster_prep Protocol 1: Film Preparation cluster_char Protocol 2: NLO Characterization A Dissolve DR191 & PMMA in Toluene B Filter Solution (0.2 µm filter) A->B C Spin Coat on Clean Substrate B->C D Dry Film (Vacuum Oven) C->D E Mount Film on Translation Stage D->E Prepared Film F Perform Z-scan (Open & Closed Aperture) E->F G Record Normalized Transmittance F->G H Fit Data to Theoretical Models G->H I I H->I Obtain n₂ and β

Caption: Experimental workflow for preparing and characterizing DR191-doped polymer films.

G cluster_guesthost Guest-Host Polymer System cluster_properties Resulting Material Properties Polymer Polymer Matrix (Host) e.g., PMMA DR191 This compound (Guest) Anthraquinone Chromophore Mechanical Mechanical Integrity Processability Polymer->Mechanical Provides structural support Optical Nonlinear Optical Response (e.g., d₃₃) DR191->Optical Provides NLO properties

Caption: Logical relationship in a guest-host polymer system with this compound.

References

Application Notes and Protocols for Assessing the Environmental Fate of Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 191 is an anthraquinone-based dye used extensively in the textile industry for coloring synthetic fibers like polyester.[1][2] Due to its application process, a significant portion of the dye may not fix to the fabric and can be released into wastewater.[2][3] Its low water solubility and potential for persistence necessitate a thorough evaluation of its environmental fate to understand its potential impact on aquatic ecosystems.[4] This document provides detailed methodologies and protocols for assessing the key environmental degradation pathways of this compound: biodegradation, photodegradation, and hydrolysis.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for designing and interpreting environmental fate studies.

PropertyValueReference
Chemical Name C.I. This compound
Molecular Formula C₂₂H₁₇NO₅
Molecular Weight 375.37 g/mol
CAS Registry No. 103657-51-8
Class Anthraquinone Dye[1]
Solubility Low water solubility, characteristic of disperse dyes.[2][4]

Section 1: Biodegradation Assessment

Biodegradation is a key process that determines the persistence of organic compounds in the environment. Disperse dyes are generally considered not to be readily biodegradable.[4] Assessment of biodegradability is typically performed following standardized OECD guidelines.[5][6][7]

Protocol 1: Aerobic Biodegradation - CO₂ Evolution Test (Modified from OECD Guideline 301B)

This test measures the ultimate aerobic biodegradability of a substance by quantifying the carbon dioxide produced.

Principle: The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium. The amount of CO₂ evolved from the biodegradation of the test substance is measured and expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) production.[5][8]

Materials:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Prepared as per OECD 301B guidelines.

  • Test Substance: this compound.

  • Reference Substance: Sodium benzoate (B1203000) (for validation).[8]

  • CO₂-free air supply.

  • CO₂ absorption bottles (e.g., containing Ba(OH)₂ or NaOH).

  • Incubation flasks.

Procedure:

  • Prepare the mineral medium and add the inoculum.

  • Add the test substance (this compound) to the test flasks, typically at a concentration to yield 10-20 mg of Total Organic Carbon (TOC) per liter. Due to its low solubility, it may be necessary to add it directly as a fine powder or dissolved in a minimal amount of a non-toxic, non-biodegradable solvent.

  • Prepare control flasks (inoculum only) and reference flasks (inoculum + sodium benzoate).

  • Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

  • Aerate the flasks with CO₂-free air, and pass the effluent gas through CO₂ absorption bottles.

  • Quantify the trapped CO₂ at regular intervals by titration of the remaining hydroxide (B78521) in the absorption solution.

  • Calculate the percentage biodegradation based on the cumulative CO₂ produced relative to the ThCO₂.

Data Interpretation: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThCO₂ within the 28-day period and within a 10-day window.

Anaerobic-Aerobic Sequential Degradation

Some studies show that sequential anaerobic and aerobic conditions can significantly enhance the degradation of disperse dyes.[9][10] An initial anaerobic phase can break down the complex structure, followed by an aerobic phase to mineralize the intermediates.[9]

Illustrative Biodegradation Data for Disperse Dyes

ConditionDegradation SystemDurationDegradation (%)Reference
AerobicSingle Bacterial Strain24 hours~84% (for Disperse Red 167)[11]
Anaerobic-AerobicBacterial Consortium94 hours (anaerobic)71.95% (decolorization)[9][10]
Anaerobic-AerobicBacterial Consortium+ Aerobic Cycle90.51% (decolorization)[9][10]
Anaerobic-AerobicBacterial Consortium2nd Anaerobic Cycle94.78% (decolorization)[9][10]
Anaerobic-AerobicBacterial Consortium2nd Aerobic Cycle98.47% (decolorization)[9][10]

Section 2: Photodegradation Assessment

Photodegradation involves the breakdown of chemical compounds by light energy. While many dyes are designed to be light-stable, photodegradation can be a significant environmental fate pathway.[4][12]

Protocol 2: Phototransformation in Water (Direct Photolysis) (Based on OECD Guideline 316)

Principle: A solution of the test substance in pure water is irradiated with light of a relevant wavelength spectrum to determine the rate of direct photodegradation.

Materials:

  • Light Source: A polychromatic light source that simulates natural sunlight (e.g., xenon arc lamp).

  • Photoreactor: Temperature-controlled, with quartz cells to allow UV transmission.

  • Test Substance: this compound.

  • Solvent: Ultrapure water. A co-solvent like acetonitrile (B52724) may be needed for solubilization.

  • Analytical Instrument: HPLC-UV/Vis or HPLC-MS/MS for quantification.[13][14]

Procedure:

  • Prepare an aqueous solution of this compound of a known concentration.

  • Fill the quartz cells with the test solution. Prepare dark controls by wrapping identical cells in aluminum foil.

  • Place the cells in the photoreactor and irradiate at a constant temperature.

  • Withdraw samples from both irradiated and dark control cells at specific time intervals.

  • Analyze the concentration of this compound in each sample using a suitable analytical method.

  • Determine the degradation rate constant and the half-life of the substance.

Illustrative Photodegradation Data

ParameterValueCondition
pH 8Optimal for photocatalysis of a similar dye.[15]
Catalyst CeFeO₃ (example)0.05 g / 100 mL[15]
Kinetics First-OrderTypical for photocatalytic degradation.[15]
Half-life (t½) Dependent on light intensity and quantum yieldTo be determined experimentally.

Section 3: Hydrolysis Assessment

Hydrolysis is the chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of this reaction is often dependent on pH. Disperse dyes are generally characterized by their hydrolytic stability.[4]

Protocol 3: Hydrolysis as a Function of pH (Based on OECD Guideline 111)

Principle: The test substance is dissolved in buffered aqueous solutions at different pH values (typically pH 4, 7, and 9). The concentration of the substance is monitored over time to determine the hydrolysis rate.

Materials:

  • Buffers: Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance: this compound.

  • Incubation Chamber: Temperature-controlled, kept in the dark.

  • Analytical Instrument: HPLC-UV/Vis or HPLC-MS/MS.[14]

Procedure:

  • Prepare solutions of this compound in each of the buffer solutions.

  • Dispense the solutions into sterile vials and seal them.

  • Incubate the vials at a constant temperature (e.g., 50 °C to accelerate the reaction) in the dark.

  • At selected time intervals, remove replicate vials for analysis.

  • Quench the reaction if necessary (e.g., by buffering to a neutral pH and/or freezing).

  • Determine the concentration of the remaining this compound.

  • Calculate the hydrolysis rate constant and half-life for each pH.

Section 4: Analytical Methodology

Accurate quantification of this compound in environmental matrices is essential for fate assessment. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for this purpose.[13][16][17]

Protocol 4: Quantification by HPLC-MS/MS

Principle: The dye is extracted from the sample matrix, separated from other components via reverse-phase HPLC, and then detected and quantified by a mass spectrometer.

1. Sample Preparation:

  • Water Samples: Pre-concentrate using Solid-Phase Extraction (SPE).[14]

  • Textile/Sludge Samples: Extract with an organic solvent (e.g., methanol, dimethylformamide) potentially using ultrasonication.[14]

  • Filter all extracts through a 0.45 µm syringe filter before analysis.

2. HPLC Conditions (Illustrative):

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. MS/MS Conditions (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion pairs specific to this compound must be determined by infusion of a standard solution.

Visualizations

Environmental_Fate_Workflow cluster_assessment Environmental Fate Assessment of this compound Start This compound in Environment Biodeg Biodegradation (OECD 301B) Start->Biodeg Photodeg Photodegradation (OECD 316) Start->Photodeg Hydrolysis Hydrolysis (OECD 111) Start->Hydrolysis Analysis Analytical Quantification (HPLC-MS/MS) Biodeg->Analysis Photodeg->Analysis Hydrolysis->Analysis Fate Determine Persistence & Degradation Products Analysis->Fate

Caption: Workflow for assessing the environmental fate of this compound.

Biodegradation_Protocol cluster_protocol Aerobic Biodegradation Protocol (OECD 301B) Prep Prepare Mineral Medium & Inoculum Add Add this compound (10-20 mg TOC/L) Prep->Add Incubate Incubate Flasks (28 days) in the Dark Add->Incubate Aerate Aerate with CO2-free Air Incubate->Aerate Trap Trap Evolved CO2 in Ba(OH)2 Solution Aerate->Trap Titrate Titrate Ba(OH)2 at Intervals Trap->Titrate Calculate Calculate % Biodegradation vs. ThCO2 Titrate->Calculate

Caption: Experimental workflow for the aerobic biodegradation test.

Logical_Relationships cluster_factors Factors Influencing Degradation Dye This compound Products Degradation Products Dye->Products Microbes Microorganisms Microbes->Dye Biodegradation Light Sunlight (UV/Vis) Light->Dye Photodegradation pH pH pH->Dye Hydrolysis

Caption: Logical relationships of factors affecting dye degradation.

References

Application Notes and Protocols: Disperse Red 191 in Non-Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Disperse Red 191, an anthraquinone-based dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2] Its chemical structure, characterized by the anthraquinone (B42736) core, imparts good light fastness and stability. While extensively documented for textile applications, its use in non-textile fields is an emerging area of research. Anthraquinone dyes, in general, are recognized for their diverse functionalities, including roles as fluorescent probes, components in advanced materials, and even as therapeutic agents.[3][4] This document outlines potential non-textile applications of this compound, providing detailed hypothetical protocols to guide further research and development.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number103657-51-8
Molecular FormulaC22H17NO5
Molecular Weight375.37 g/mol
AppearanceRed powder[2]

II. Potential Non-Textile Applications

The following sections detail potential applications of this compound beyond its traditional use in textiles. The provided protocols are foundational and may require optimization based on experimental outcomes.

Fluorescent Staining for Biological Imaging

Anthraquinone derivatives have been successfully employed as fluorescent dyes for live and fixed cell imaging.[3][5] For instance, DRAQ5 and CyTRAK Orange are commercially available anthraquinone-based stains for nuclear and cytoplasmic visualization, respectively.[5] The structural similarity of this compound to these compounds suggests its potential as a novel fluorescent stain.

Hypothetical Photophysical Properties

ParameterEstimated ValueNotes
Excitation Maximum (λex)540 - 580 nmBased on the red color of the dye.
Emission Maximum (λem)590 - 650 nmExpected Stokes shift for anthraquinone dyes.
Stokes Shift50 - 70 nmA larger Stokes shift is beneficial for reducing background noise.[5]
Quantum Yield (Φ)Low to ModerateDisperse dyes are not always highly fluorescent.

Experimental Protocol: Fluorescent Staining of Mammalian Cells

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) to a final concentration range of 1-10 µM.

  • Cell Culture and Preparation:

    • Culture mammalian cells (e.g., HeLa, HEK293) on glass coverslips in a 24-well plate until they reach 70-80% confluency.

    • For live-cell imaging, proceed directly to the staining step.

    • For fixed-cell imaging, wash the cells with PBS, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature, and then wash again with PBS.

  • Staining:

    • Remove the culture medium (for live cells) or PBS (for fixed cells).

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

    • (Optional) Co-stain with a nuclear counterstain (e.g., DAPI) if subcellular localization is to be determined.

  • Imaging:

    • Wash the cells three times with PBS to remove unbound dye.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the estimated excitation and emission wavelengths.

Experimental Workflow for Fluorescent Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare 10 mM Stock (this compound in DMSO) B Prepare 1-10 µM Working Solution (in PBS) A->B C Culture Mammalian Cells (on coverslips) D Incubate cells with working solution (15-30 min, 37°C) C->D E Wash cells (3x with PBS) D->E F Mount coverslips E->F G Fluorescence Microscopy F->G

Caption: Workflow for fluorescent staining of mammalian cells.

Colorant for Polymers and Plastics

Disperse dyes are used for coloring plastics due to their solubility in organic polymers.[6] Disperse Red 1, a related dye, has been incorporated into electro-optic polymer films. This compound could potentially be used as a colorant in various polymer matrices.

Experimental Protocol: Incorporation of this compound into a Polymer Film

  • Material Preparation:

    • Select a polymer matrix (e.g., Polymethyl methacrylate (B99206) - PMMA, Polystyrene - PS).

    • Choose a suitable solvent that dissolves both the polymer and this compound (e.g., Toluene, Dichloromethane).

  • Solution Preparation:

    • Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v).

    • Separately, dissolve this compound in the same solvent to create a concentrated stock solution.

    • Add the this compound stock solution to the polymer solution to achieve the desired final dye concentration (e.g., 0.1-1% w/w relative to the polymer). Stir until homogeneous.

  • Film Casting:

    • Pour the polymer-dye solution onto a clean, flat glass substrate.

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with a loose cover) to form a thin film.

  • Characterization:

    • Once the film is completely dry, peel it from the glass substrate.

    • Characterize the optical properties of the film using UV-Vis spectroscopy to determine the absorption spectrum of the dye within the polymer matrix.

    • Evaluate the color stability and light fastness of the film by exposing it to a controlled light source over time.

Workflow for Polymer Film Preparation

G A Dissolve Polymer in Solvent C Mix Polymer and Dye Solutions A->C B Dissolve this compound in Solvent B->C D Cast Solution onto Glass Substrate C->D E Solvent Evaporation to Form Film D->E F Characterize Film Properties E->F

Caption: Process for creating a dye-doped polymer film.

Investigation of Non-Linear Optical (NLO) Properties

Azo dyes, which share some structural similarities with certain disperse dyes, are known for their non-linear optical properties. Disperse Red 19, a related compound, has been studied for its NLO characteristics.[7] The extended π-conjugation system in the anthraquinone core of this compound suggests it may also exhibit NLO behavior, making it a candidate for applications in photonics and optical devices.

Conceptual Experimental Protocol: Z-Scan for NLO Characterization

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable organic solvent (e.g., DMSO, chloroform) at various concentrations.

    • Place the solutions in a quartz cuvette with a known path length.

  • Z-Scan Setup:

    • Utilize a standard Z-scan experimental setup, which consists of a laser source (e.g., a Q-switched Nd:YAG laser), a focusing lens, a sample holder mounted on a translation stage, and a photodetector.

    • The setup should allow for both "open-aperture" and "closed-aperture" measurements.

  • Data Acquisition:

    • Translate the sample along the z-axis through the focal point of the laser beam.

    • For the open-aperture configuration, collect the total transmitted light to determine the non-linear absorption coefficient (β).

    • For the closed-aperture configuration, place an aperture before the detector to measure the changes in the beam's spatial profile, from which the non-linear refractive index (n₂) can be determined.

  • Data Analysis:

    • Analyze the transmittance curves from the open and closed aperture scans to calculate the third-order non-linear susceptibility (χ⁽³⁾).

Logical Diagram for NLO Property Investigation

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Analysis A Laser Source B Focusing Lens A->B C Sample on Translation Stage B->C D Aperture (for closed-scan) C->D F Open-Aperture Scan (measures non-linear absorption) C->F G Closed-Aperture Scan (measures non-linear refraction) C->G E Photodetector D->E H Calculate β and n₂ F->H G->H I Determine Third-Order Non-Linear Susceptibility (χ⁽³⁾) H->I G cluster_anode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly cluster_testing Photovoltaic Testing A Coat TCO Glass with TiO₂ Paste B Sinter at High Temperature A->B C Immerse Photoanode in This compound Solution B->C E Assemble Electrodes C->E D Prepare Pt Counter Electrode D->E F Inject Electrolyte E->F G Measure I-V Characteristics (under simulated sunlight) F->G H Calculate Photovoltaic Parameters G->H

References

Application Notes and Protocols for Studying the Kinetics of Disperse Red 191 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 191, a monoazo disperse dye, is utilized for coloring hydrophobic fibers such as polyester (B1180765). A thorough understanding of its dyeing kinetics is essential for optimizing dyeing processes to ensure uniform and reproducible coloration with high colorfastness. The study of dyeing kinetics involves monitoring the rate at which the dye is transferred from the dyebath to the fiber. This process is influenced by various parameters including temperature, time, pH, and the concentration of the dye and auxiliary chemicals. The primary method for quantifying the uptake of disperse dyes is UV-Vis spectrophotometry, which measures the change in dye concentration in the dyebath over time by analyzing its absorbance at the wavelength of maximum absorbance (λmax).[1][2][3][4][5][6][7]

Experimental Protocols

This section provides a detailed methodology for studying the dyeing kinetics of this compound on polyester fabric using a high-temperature exhaust dyeing method.[8][9]

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol outlines the standard laboratory procedure for dyeing polyester fabric with this compound at elevated temperatures.

Materials:

  • This compound

  • Polyester fabric

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • Deionized water

Equipment:

  • High-temperature, high-pressure dyeing machine

  • Spectrophotometer (UV-Vis)

  • Water bath

  • pH meter

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Fabric Preparation:

    • Scour a pre-weighed sample of polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.[8]

    • Rinse the fabric thoroughly with deionized water and allow it to air dry.[8]

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.[8]

    • The dyebath should contain the desired concentration of this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.[8][9]

  • Dyeing Process:

    • Introduce the prepared polyester fabric into the dyebath at room temperature.[8]

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/min.[8]

    • Maintain the dyeing at 130°C for a specified time (e.g., 60 minutes).[8]

    • At regular time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw a small aliquot of the dyebath for analysis.[1][8]

    • After the final time point, cool the dyebath down to 70°C.[8]

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot and then cold water.[8]

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.[8]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed dye from the surface.[8]

    • Rinse the fabric thoroughly with hot and cold water, neutralize with a dilute acetic acid solution, and finally rinse with cold water and air dry.[8]

Protocol 2: Spectrophotometric Analysis of Dyebath Concentration

This protocol describes how to determine the concentration of this compound in the dyebath aliquots collected during the dyeing process.

Procedure:

  • Determination of λmax:

    • Scan a dilute solution of this compound in the visible range (e.g., 400-700 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement:

    • For each aliquot taken from the dyebath, dilute it with deionized water to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted aliquot at the λmax.

    • Use the calibration curve to determine the concentration of the dye in the diluted aliquot and then calculate the concentration in the original dyebath.

Protocol 3: Calculation of Dye Uptake

The percentage of dye exhaustion (%E) at each time point can be calculated using the following formula:[8]

%E = [(C₀ - Cₜ) / C₀] * 100

Where:

  • C₀ is the initial dye concentration in the dyebath.

  • Cₜ is the dye concentration in the dyebath at time t.[8]

Data Presentation

The quantitative data obtained from the kinetic study can be summarized in the following tables.

Table 1: Experimental Conditions for Kinetic Study

ParameterValue
DyeThis compound
Fabric100% Polyester
Dye Concentration1.0% (on weight of fabric)
Liquor Ratio20:1
Dyeing Temperature130°C
pH4.5 - 5.5
Dispersing Agent1 g/L

Table 2: Dye Uptake as a Function of Time

Time (minutes)Dyebath Concentration (mg/L)Dye Exhaustion (%)
050.000.00
542.5015.00
1036.2527.50
2027.5045.00
3021.2557.50
4515.0070.00
6010.5079.00
906.2587.50
1204.0092.00

Table 3: Kinetic Model Parameters

Kinetic ModelRate Constant (k)Correlation Coefficient (R²)
Pseudo-First-Order(Value)(Value)
Pseudo-Second-Order(Value)(Value)

Note: The values in Tables 2 and 3 are representative and would be determined experimentally.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for studying the dyeing kinetics and the general mechanism of disperse dyeing.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_modeling Kinetic Modeling fabric_prep Fabric Preparation (Scouring & Weighing) exhaust_dyeing High-Temperature Exhaust Dyeing fabric_prep->exhaust_dyeing dyebath_prep Dye Bath Preparation (Dye, Dispersant, pH Adjustment) dyebath_prep->exhaust_dyeing sampling Aliquot Sampling (at timed intervals) exhaust_dyeing->sampling spectro_analysis Spectrophotometric Analysis (UV-Vis) sampling->spectro_analysis calc_concentration Calculate Dye Concentration spectro_analysis->calc_concentration calc_uptake Calculate Dye Uptake (%) calc_concentration->calc_uptake kinetic_modeling Kinetic Modeling (e.g., Pseudo-First/Second Order) calc_uptake->kinetic_modeling

Experimental workflow for studying dyeing kinetics.

disperse_dyeing_mechanism cluster_dyebath Dye Bath (Aqueous Phase) cluster_fiber Polyester Fiber (Solid Phase) dye_aggregates Dispersed Dye Aggregates single_molecules Single Dye Molecules dye_aggregates->single_molecules Dissolution fiber_surface Fiber Surface single_molecules->fiber_surface Adsorption amorphous_regions Amorphous Regions (Dye Fixation) fiber_surface->amorphous_regions Diffusion

Simplified mechanism of disperse dyeing on polyester.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Lightfastness of Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers and scientists working to enhance the lightfastness of Disperse Red 191 on polyester (B1180765) fabrics.

Frequently Asked Questions (FAQs)

Q1: What is the expected lightfastness rating for this compound on polyester? A1: this compound, an anthraquinone-type dye, generally exhibits good lightfastness.[1] According to AATCC standards, it can achieve a lightfastness grade of 5. However, achieving this rating consistently requires optimized dyeing and finishing processes.

Q2: How do UV absorbers function to improve lightfastness? A2: UV absorbers are organic compounds that protect dye molecules from photodegradation. They work by preferentially absorbing high-energy UV radiation and dissipating it as less harmful thermal energy.[2][3] This process intercepts the UV rays before they can reach the dye's chromophore, the part of the molecule responsible for color, thus preventing the chemical reactions that lead to fading.[2][4]

Q3: Why is the depth of shade important for lightfastness? A3: Deeper shades of color generally show better lightfastness.[1] This is because at higher dye concentrations, the dye molecules tend to aggregate. This aggregation reduces the surface area of the dye exposed to light and air for the same number of molecules, thereby lowering the probability of photo-oxidation for each molecule.[4] Lighter shades, having more highly dispersed dye molecules, are more susceptible to fading.[4]

Q4: Can finishing agents like softeners impact the lightfastness of this compound? A4: Yes, post-dyeing finishing agents can significantly affect lightfastness. While some silicone-based fixatives can offer protection, many cationic softeners and certain resin-type fixing agents can reduce the lightfastness of the dyed fabric.[1][4][5] These agents can form complexes with the dye or yellow upon sun exposure, altering the final shade and accelerating fading.[4] It is crucial to select finishing agents that are compatible and do not negatively impact light stability.

Q5: How does the removal of unfixed dye affect the final lightfastness rating? A5: The removal of unfixed or hydrolyzed dye from the fabric surface is a critical step. These surface dyes have significantly lower fastness properties compared to the dye that has properly diffused into and is fixed within the polyester fiber.[5] If not removed through a thorough washing or reduction clearing process, this surface dye will fade quickly, leading to a poor overall lightfastness rating.[4][6]

Troubleshooting Guide

Issue 1: Lightfastness results are poor or inconsistent after dyeing.

  • Question: My polyester fabric dyed with this compound is showing a lower-than-expected lightfastness rating (below 4-5) and fades unevenly. What are the likely causes?

  • Answer: This issue often stems from three main areas: improper dye fixation, residual surface dye, or uneven dye application. The chemical structure of the dye itself is a primary factor in its inherent lightfastness, but the dyeing process is critical for achieving it.[5]

  • Solutions:

    • Optimize Dyeing Parameters: Ensure the dyeing process is controlled. For disperse dyes on polyester, this typically involves maintaining a pH of 4.5-5.5 and using a high-temperature exhaust method (around 130°C) to ensure maximum dye penetration and fixation.[3][6]

    • Implement Reduction Clearing: After dyeing, a thorough reduction clearing process is essential. This step uses a reducing agent to strip any unfixed dye from the fiber surface, which is a major contributor to poor fastness.[3][7]

    • Ensure Proper Dispersion: Uneven fading or patchiness points to poor dye dispersion in the dyebath.[1] Use a high-quality nano-dispersing agent and ensure the fabric is properly pre-wetted to promote uniform dye uptake.[1]

Issue 2: Limited improvement in lightfastness after applying a UV absorber.

  • Question: I have applied a UV absorber to my dyed fabric, but the improvement in the lightfastness grade is minimal. What could be wrong?

  • Answer: The effectiveness of a UV absorber depends on its chemical type, concentration, and application method.[8] Benzotriazole and benzophenone (B1666685) types are common for polyester.[1][2][8]

  • Solutions:

    • Verify Concentration: Ensure the UV absorber is applied at the recommended concentration, which is often between 2-4% on the weight of fabric (o.w.f.).

    • Check Application Method: UV absorbers can be applied simultaneously during the dyeing process or as a separate aftertreatment.[8][9] The latter often yields better results. Ensure the application temperature and time are optimal for the specific UV absorber to allow for proper exhaustion and fixation onto the fiber.

    • Promote Even Application: Use a suitable non-ionic wetting agent during the UV absorber application to ensure it is distributed evenly across the fabric surface for uniform protection.

Data Presentation

Table 1: Factors Influencing the Lightfastness of this compound

FactorInfluence on LightfastnessRationale
Dye Structure HighThis compound is an anthraquinone (B42736) dye, which generally possesses higher lightfastness compared to azo-based disperse dyes.[1]
Shade Depth HighDeeper shades exhibit better lightfastness due to dye molecule aggregation, which reduces the exposed surface area.[1][4]
Reduction Clearing HighA thorough after-clearing process removes unfixed surface dye, which has poor fastness and contributes to initial fading.[5][7]
UV Absorbers HighAdditives like benzotriazoles absorb harmful UV radiation, preventing the photodegradation of the dye molecules.[1][2][8]
Finishing Agents VariableSome cationic softeners and fixatives can significantly reduce lightfastness. Careful selection is required.[4][5]
Dyeing Process MediumOptimized temperature, time, and pH ensure maximum dye fixation within the fiber, improving overall fastness.[6]

Table 2: Comparison of Lightfastness Improvement Strategies

StrategyMechanism of ActionAdvantagesPotential Issues
UV Absorber Aftertreatment Competitively absorbs UV radiation, dissipating it as heat.[2][3]Highly effective; can significantly increase the lightfastness rating (e.g., by 1-2 grades).Requires an additional processing step; cost; must be evenly applied.
Thorough Reduction Clearing Removes unfixed dye from the fiber surface.[7]Improves all fastness properties (light, wash, rubbing); essential for bright, clear shades.May cause a slight reduction in color yield if not properly controlled.[10]
Selection of Finishing Agents Can form a protective film or quench photo-oxidative reactions.May offer multifunctional benefits (e.g., softening, UV protection).High risk of negatively impacting lightfastness if an incompatible agent is chosen.[4]
Deeper Dyeing Shade Increases dye aggregation, protecting inner molecules from light.[4]Simple to implement; provides inherently better lightfastness.Not suitable for applications requiring pale or pastel shades.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

  • Objective: To dye polyester fabric with this compound using a standard high-temperature exhaust method.

  • Materials: Scoured and bleached polyester fabric, this compound, dispersing agent, acetic acid, high-temperature dyeing apparatus.

  • Procedure:

    • Prepare a dyebath with a liquor-to-goods ratio of 10:1.[8]

    • Add a dispersing agent (e.g., 1 g/L) and this compound (e.g., 2% o.w.f.).

    • Adjust the pH of the dyebath to 4.5-5.0 using acetic acid.

    • Introduce the polyester fabric into the cold dyebath.

    • Raise the temperature to 135°C at a rate of 2°C/minute.[8]

    • Hold the temperature at 135°C for 45-60 minutes to ensure full dye penetration.

    • Cool the bath down to 70°C.

    • Rinse the fabric thoroughly, then perform reduction clearing (e.g., with sodium hydrosulfite and caustic soda).[7]

    • Neutralize, rinse again with warm and then cold water, and dry.

Protocol 2: Aftertreatment with a Benzotriazole-Based UV Absorber

  • Objective: To improve the lightfastness of polyester fabric dyed with this compound using a UV absorber.

  • Materials: Dyed polyester fabric, benzotriazole-type UV absorber, non-ionic wetting agent, acetic acid.

  • Procedure:

    • Prepare a fresh bath with a liquor-to-goods ratio of 10:1.

    • Add the UV absorber (e.g., 3% o.w.f.) and a wetting agent (e.g., 0.5 g/L).

    • Adjust the bath pH to 5.0 with acetic acid.

    • Introduce the dyed polyester fabric.

    • Raise the temperature to 130°C at 2°C/minute.

    • Hold at 130°C for 30-45 minutes.

    • Cool the bath, rinse the fabric, and dry at a moderate temperature.

Protocol 3: Standard Lightfastness Testing (Adapted from ISO 105-B02)

  • Objective: To evaluate the lightfastness of the dyed polyester fabric samples.

  • Materials: Dyed fabric samples (treated and untreated), Blue Wool Standards (ISO 105-B02), opaque masks, Xenon arc lamp lightfastness tester.

  • Procedure:

    • Mount the fabric specimens in holders, covering a portion of each with an opaque mask.

    • Place the specimens and a set of Blue Wool Standards into the xenon arc tester.

    • Expose the samples to the light under controlled conditions of temperature and humidity as specified by the standard.[11]

    • Periodically inspect the samples. The test ends when a specified contrast is achieved between the exposed and unexposed parts of the sample, corresponding to a certain grade on the Grey Scale.

    • Evaluate the lightfastness by comparing the fading of the specimen to the fading of the Blue Wool Standards. The lightfastness rating corresponds to the Blue Wool standard that shows similar fading.[11]

Mandatory Visualizations

G cluster_prep Phase 1: Dyeing cluster_treat Phase 2: Aftertreatment (Optional) cluster_test Phase 3: Evaluation A Polyester Fabric Preparation (Scouring) B Dyebath Preparation (Dye, Dispersing Agent, pH 4.5-5.0) A->B C High-Temp Exhaust Dyeing (135°C, 60 min) B->C D Reduction Clearing (Remove Unfixed Dye) C->D E Treatment Bath Preparation (UV Absorber, Wetting Agent) D->E Proceed to Aftertreatment H Lightfastness Testing (ISO 105-B02 Xenon Arc) D->H Test without Aftertreatment F Exhaust Application (130°C, 30 min) E->F G Rinse and Dry F->G G->H Test with Aftertreatment I Data Analysis (Compare to Blue Wool Standards) H->I

Caption: Experimental workflow for dyeing, aftertreatment, and evaluation.

G cluster_process Photodegradation Process cluster_protection Protection Mechanism UV UV Radiation Dye This compound (in Polyester Fiber) UV->Dye Attacks Chromophore Fading Color Fading (Dye Degradation) Dye->Fading Leads to UV_abs UV Radiation Absorber UV Absorber (e.g., Benzotriazole) UV_abs->Absorber Absorbed by Dye_safe Protected Dye UV_abs->Dye_safe Blocked Heat Harmless Heat Absorber->Heat Dissipated as

Caption: Mechanism of UV absorber in protecting dye from fading.

References

preventing aggregation of Disperse Red 191 in aqueous dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent the aggregation of Disperse Red 191 in aqueous dye baths.

Troubleshooting Guide: Common Aggregation Issues

Aggregation of this compound can lead to inconsistent results, reduced color yield, and the formation of spots or precipitates.[1] Use the following table to diagnose and resolve common issues encountered during your experiments.

Problem ID Observed Issue Probable Cause(s) Recommended Solutions & Preventive Measures
DR191-A01 Visible particles, sediment, or dye specks in the bath or on the substrate. 1. Insufficient Dispersing Agent: Not enough agent to stabilize the dye particles.[2] 2. Poor Initial Dispersion: Dye was not properly wetted and mixed at the start. 3. High Water Hardness: Divalent cations (e.g., Ca²⁺, Mg²⁺) can destabilize the dispersion and cause precipitation.[1][3]1. Increase the concentration of the dispersing agent (see Table 1 for examples). 2. Create a pre-dispersion paste of the dye with a wetting agent and a small amount of water before adding it to the main bath.[2] 3. Use deionized or softened water. If unavailable, add a chelating agent (e.g., EDTA) to the bath before the dye.[1]
DR191-A02 Inconsistent or weak color yield across experiments. 1. Incorrect pH: The dye bath is outside the optimal acidic range, affecting dye stability and dispersant efficacy.[4][5][6] 2. Rapid Heating Rate: A fast temperature increase can shock the dispersion, causing aggregation before stabilization.[1][3] 3. High Temperature Instability: Some dispersing agents lose effectiveness at high dyeing temperatures (e.g., >130°C).[7][8]1. Adjust the pH to the optimal range of 4.5 - 5.5 using a buffer like acetic acid.[6][9] 2. Employ a controlled, gradual heating rate, typically not exceeding 1-2°C per minute.[1] 3. Select a dispersing agent with high thermal stability, such as a naphthalene (B1677914) sulfonate-based dispersant (see Table 1).[7][10]
DR191-A03 Color of the dye bath changes or fades during the experiment. 1. Alkaline Hydrolysis: Disperse dyes, particularly those with azo or ester groups, can be sensitive to alkali and may degrade at a pH above 6, especially at high temperatures.[4][6] 2. Thermal Degradation: The dye molecule itself may not be stable for extended periods at the target temperature.1. Strictly maintain the dye bath pH in the weakly acidic range (4.5 - 5.5) throughout the process.[4][5] 2. Verify the thermal stability of this compound for your specific experimental duration and temperature. Minimize time at maximum temperature where possible.

Data Presentation: Efficacy of Dispersing Agents

While specific quantitative data for this compound is limited in publicly available literature, the following table provides illustrative data on the performance of common anionic dispersing agents used for similar disperse dyes. These agents function by adsorbing onto the dye particle surface, creating electrostatic and steric repulsion to prevent aggregation.[4][11]

Table 1: Comparative Performance of Common Anionic Dispersing Agents Note: Data is generalized from studies on various disperse dyes and should be used as a starting point for optimization.

Dispersing Agent TypeChemical Name ExampleTypical Concentration (g/L)Thermal StabilityKey Advantage
Lignosulfonates Sodium Lignosulfonate1.0 - 3.0GoodCost-effective and biodegradable.[11]
Naphthalene Sulfonates Sodium Naphthalene Sulfonate Formaldehyde Condensate0.5 - 2.0ExcellentHigh thermal stability, making them ideal for high-temperature processes.[10][12]
Polycarboxylates Polyacrylic-Based Copolymers0.5 - 1.5Very GoodStrong dispersing and wetting properties.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of this compound aggregation? A1: this compound, with its molecular formula C₂₂H₁₇NO₅, is a non-ionic molecule with very low solubility in water.[13][14][15] In an aqueous environment, dye molecules tend to clump together (aggregate) through forces like van der Waals interactions to minimize contact with water. This process is driven by the system's tendency to reach a lower energy state.[16] A stable dispersion is therefore essential for any successful experiment.[2]

Q2: How do I select the right dispersing agent? A2: The choice depends on your experimental conditions, especially temperature. For high-temperature applications (e.g., >100°C), naphthalene sulfonate-based dispersants are often preferred due to their excellent thermal stability.[7][10] For lower temperature processes, lignosulfonates are a cost-effective and eco-friendly option.[11] The key is to use an agent that prevents dye particles from clumping together throughout the entire process.[4][17]

Q3: Why is a weakly acidic pH (4.5-5.5) so critical? A3: This pH range is crucial for two reasons. First, the chemical structure of many disperse dyes is most stable in a weakly acidic medium.[4][5] At higher pH (alkaline conditions), the dye can undergo hydrolysis, leading to color changes and degradation.[6] Second, the most common and effective dispersing agents are anionic (negatively charged). Their ability to adsorb to the dye particle and create a repulsive negative charge is optimal in this acidic range.

Q4: Can I use sonication to fix an aggregated dye bath? A4: Sonication can be a useful tool for initial dispersion by providing the high-shear energy needed to break down agglomerates and wet the dye particles. However, it is not a substitute for a properly formulated system with an effective dispersing agent. If aggregation occurs during an experiment due to incorrect pH or temperature, sonication is unlikely to provide a stable, long-term solution.

Q5: How does water quality affect my experiment? A5: The presence of ions, particularly divalent cations like Ca²⁺ and Mg²⁺ (which cause water hardness), can severely destabilize a dye dispersion.[3] These positive ions can neutralize the negative surface charge imparted by anionic dispersing agents, reducing the repulsive forces between dye particles and leading to rapid aggregation. Always use deionized or softened water for preparing dye baths.[1]

Mandatory Visualizations

cause1 High Water Hardness (Ca²⁺, Mg²⁺) prev1 Use Deionized Water + Chelating Agent cause1->prev1 cause2 Incorrect pH (> 6.0) prev2 Maintain pH 4.5-5.5 (Acetic Acid Buffer) cause2->prev2 cause3 Rapid Heating (> 2°C/min) prev3 Controlled Heating (1-2°C/min) cause3->prev3 cause4 Insufficient Dispersing Agent prev4 Optimize Dispersant (Type & Concentration) cause4->prev4

Caption: Key factors causing dye aggregation and their corresponding solutions.

Troubleshooting Workflow for Dye Aggregation start Start: Aggregation Observed check_ph Is pH between 4.5 and 5.5? start->check_ph check_water Is water deionized or soft? check_ph->check_water Yes adjust_ph Action: Adjust pH with Acetic Acid check_ph->adjust_ph No check_dispersant Is dispersant type & concentration correct? check_water->check_dispersant Yes use_di_water Action: Use DI water or add chelating agent check_water->use_di_water No check_heating Was heating rate slow (1-2°C/min)? check_dispersant->check_heating Yes adjust_dispersant Action: Increase concentration or use high-temp dispersant check_dispersant->adjust_dispersant No control_heating Action: Reduce heating rate in future experiments check_heating->control_heating No end_node System Optimized check_heating->end_node Yes adjust_ph->check_water use_di_water->check_dispersant adjust_dispersant->check_heating control_heating->end_node

Caption: A logical workflow for troubleshooting aggregation in dye baths.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the stability of your this compound dye bath.

Protocol 1: Qualitative High-Temperature Stability (Filter Paper Test)

This is a rapid and effective method to visually assess the stability of a dye dispersion under high-temperature conditions. A stable dispersion will pass through the filter paper, while an unstable one will leave visible dye aggregates on the surface.

Materials:

  • This compound

  • Selected dispersing agent(s)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • High-pressure laboratory dyeing apparatus or a sealed, pressure-safe vessel

  • Whatman No. 2 filter paper

  • Beakers, graduated cylinders, magnetic stirrer, and filtration funnel

Procedure:

  • Prepare Dye Bath: Create a dye bath at a typical concentration (e.g., 10 g/L of dye).

  • Add Dispersant: Add the selected dispersing agent at the desired concentration (e.g., 1 g/L).

  • Adjust pH: Use acetic acid to adjust the dye bath pH to 4.5-5.5.

  • Initial Filtration: Take a 50 mL aliquot of the cold dye bath and filter it through the Whatman No. 2 filter paper. Observe the paper for any dye particles. This is your baseline (T=0).

  • Heat Treatment: Place the remaining dye bath (approx. 400 mL) into the high-pressure dyeing vessel. Seal the vessel.

  • Simulate Dyeing Cycle: Heat the vessel to your target temperature (e.g., 130°C) and hold for 60 minutes.

  • Cooling: Safely cool the vessel down to below 80°C.

  • Final Filtration: Take the heat-treated dye dispersion and filter it through a fresh sheet of Whatman No. 2 filter paper.

  • Analysis: Compare the filter paper from step 8 to the baseline from step 4.

    • Good Stability: No significant dye spots or residue on the filter paper.

    • Poor Stability: Visible colored spots, specks, or a thick paste on the filter paper, indicating that the dye aggregated at high temperature.

Protocol 2: Quantitative Dispersion Stability (Zeta Potential Measurement)

Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher magnitude (more negative or more positive, typically > |30| mV) indicates a more stable dispersion.

Materials:

  • This compound dye bath, prepared as in Protocol 1 (steps 1-3).

  • Zeta potential analyzer with an appropriate measurement cell.

  • Disposable syringes and filters (if needed to remove large contaminants).

  • Deionized water for dilution (if required by the instrument).

Procedure:

  • Sample Preparation: Prepare the dye bath with the dye and dispersing agent at the desired concentrations and pH. Ensure the sample is homogenous.

  • Instrument Setup: Calibrate and set up the zeta potential analyzer according to the manufacturer's instructions.

  • Dilution (if necessary): If the initial dye bath is too concentrated for the instrument, dilute a small aliquot with deionized water. Note: Dilution can alter the ionic environment, so it should be done consistently and noted in the results.

  • Cell Loading: Carefully inject the sample into the measurement cell, ensuring no air bubbles are present between the electrodes.

  • Measurement: Perform the measurement. The instrument will apply an electric field and measure the velocity of the particles (electrophoretic mobility), from which it calculates the zeta potential.

  • Data Analysis: Record the mean zeta potential (in mV) and the distribution width. Perform multiple measurements (e.g., 5-10 runs) and average the results for better accuracy.

  • Interpretation:

    • Zeta Potential < |15| mV: Rapid aggregation or flocculation.

    • Zeta Potential |15| to |30| mV: Incipient instability.

    • Zeta Potential > |30| mV: Good to excellent stability.[12]

    • Compare the zeta potential of different dispersing agent formulations to quantitatively determine the most effective stabilizer.

References

Technical Support Center: Optimizing pH for Disperse Red 191 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions and troubleshooting common issues encountered when dyeing with Disperse Red 191.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing polyester (B1180765) with this compound?

The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5.[1][2][3][4] Maintaining this pH is crucial for the stability of the dye and to prevent the hydrolysis of certain disperse dyes, which can occur under alkaline conditions.[5]

Q2: Why is maintaining an acidic pH important for disperse dyeing?

A weakly acidic dyebath ensures the neutralization of any residual alkali from the scouring process, which could otherwise catalyze the hydrolysis of the polyester fiber and decrease its strength.[2] It also minimizes the reduction of some azo disperse dyes and the hydrolysis of others, which are more likely to occur at higher pH values, especially at the high temperatures used in polyester dyeing.[2]

Q3: What chemicals can be used to adjust the pH of the dye bath?

Acetic acid is commonly used to adjust the dye bath to the desired acidic pH.[1][3] A buffer system, such as one composed of ammonium (B1175870) sulfate (B86663) and formic or acetic acid, can also be used to maintain a stable pH throughout the dyeing process.[2]

Q4: What are the consequences of an incorrect pH in the dye bath?

If the pH is too high (alkaline), it can lead to the degradation of the disperse dye, resulting in shade changes and lower color yield.[5] An incorrect pH can also negatively impact the fastness properties of the dyed fabric.[1] Conversely, a highly acidic environment may not be optimal for all disperse dyes and can potentially affect the fiber.

Q5: Can the type of acid used for pH adjustment affect the dyeing results?

While acetic acid is standard, other acids like formic, citric, and oxalic acid have been investigated. For some disperse dyes, these acids have been shown to be acceptable alternatives, yielding similar dyeing results.[5] However, it is always recommended to test any alternative acid with the specific dye and substrate before production.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Uneven Dyeing or Streaking 1. Poor dye dispersion. 2. Incorrect pH, leading to dye instability. 3. Temperature rising too quickly. 4. Inadequate circulation of the dye liquor.1. Ensure the dye is properly pasted with a dispersing agent before adding to the bath. 2. Verify and adjust the dye bath pH to 4.5-5.5 before starting the dyeing process. 3. Control the heating rate, typically around 1-2°C per minute. 4. Ensure proper agitation and circulation in the dyeing machine.[6]
Poor Color Fastness (Wash, Rub, or Light) 1. Incorrect pH affecting dye uptake and fixation. 2. Insufficient clearing of unfixed dye from the fiber surface. 3. Dye aggregation on the fiber surface.1. Maintain the dye bath pH within the optimal 4.5-5.5 range. 2. Perform a thorough reduction clearing after dyeing to remove surface dye.[2] 3. Use an effective dispersing agent to prevent dye aggregation.[6]
Shade Inconsistency Between Batches 1. Variation in the initial pH of the dye bath. 2. Lack of a stable pH buffering system. 3. Inconsistent water quality (alkalinity).1. Standardize the pH measurement and adjustment procedure for every batch. 2. Consider using a pH buffer system for better pH stability throughout the dyeing cycle. 3. Test and, if necessary, pretreat the water to ensure consistent quality.
Dye Spots or Aggregation 1. Poor quality of the disperse dye. 2. Incompatible auxiliaries (dispersing agents, leveling agents). 3. Residual oils or impurities on the fabric.1. Use high-quality, finely dispersed dyes. 2. Ensure all chemicals used in the dye bath are compatible. 3. Thoroughly scour the fabric before dyeing to remove any contaminants.[7]

Experimental Protocols

High-Temperature Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Reagents:

  • Polyester fabric (scoured and pre-treated)

  • This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid (or a suitable buffer system)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • Deionized water

Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

Procedure:

  • Dye Bath Preparation:

    • Calculate the required amounts of this compound, dispersing agent, and levelling agent based on the weight of the fabric (owf) and the desired shade depth.

    • Create a paste of the this compound with a small amount of dispersing agent and tepid water.

    • Add the dye paste to the dye bath containing the required volume of deionized water.

    • Add the levelling agent and the remaining dispersing agent to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1][3]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at a temperature of 50-60°C.[2]

    • Seal the dyeing vessel and begin agitation.

    • Raise the temperature to 130°C at a controlled rate of 1.5-2°C per minute.[2][8]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.[8]

    • Cool the dye bath down to 70°C.

  • Rinsing and Reduction Clearing:

    • Drain the dye bath and rinse the fabric with hot water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[2]

    • Treat the dyed fabric in this bath at 70°C for 20 minutes to remove any unfixed dye from the surface.[2]

    • Rinse the fabric thoroughly with hot water and then cold water.

  • Drying:

    • Dry the dyed fabric in an oven or air-dry.

Quantitative Data Summary

ParameterRecommended ValueReference
pH 4.5 - 5.5[1][2][3][4]
Dyeing Temperature 130°C[2][8]
Holding Time at Temperature 30 - 60 minutes[8]
Heating Rate 1.5 - 2 °C / minute[2][8]
Liquor Ratio 1:10 to 1:15[8]
Reduction Clearing Temperature 70°C[2]
Reduction Clearing Chemicals 2 g/L Sodium Hydroxide, 2 g/L Sodium Hydrosulfite[2]

Visualizations

experimental_workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep1 Weigh Dye and Auxiliaries prep2 Paste Dye with Dispersing Agent prep1->prep2 prep3 Add to Water prep2->prep3 prep4 Add Levelling Agent prep3->prep4 prep5 Adjust pH to 4.5-5.5 prep4->prep5 dye1 Introduce Fabric at 60°C prep5->dye1 dye2 Ramp Temperature to 130°C (1.5-2°C/min) dye1->dye2 dye3 Hold at 130°C for 30-60 min dye2->dye3 dye4 Cool to 70°C dye3->dye4 post1 Hot Rinse dye4->post1 post2 Reduction Clearing (70°C, 20 min) post1->post2 post3 Hot and Cold Rinse post2->post3 post4 Dry post3->post4

Caption: High-temperature dyeing workflow for this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Dyeing Issue (e.g., Uneven Shade) check1 Check Dye Bath pH (Is it 4.5-5.5?) start->check1 check2 Review Heating Rate (Was it 1.5-2°C/min?) start->check2 check3 Inspect Dye Dispersion (Any visible aggregates?) start->check3 sol1 Adjust pH with Acetic Acid check1->sol1 No sol2 Reprogram Heating Profile check2->sol2 No sol3 Improve Dye Pasting Technique check3->sol3 Yes

Caption: Troubleshooting logic for common dyeing issues.

References

Technical Support Center: Dyeing Polyester/Spandex Blends with Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists encountering issues with uneven dyeing of polyester (B1180765)/spandex blended fabrics using Disperse Red 191.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when dyeing polyester/spandex blends with disperse dyes like this compound?

A1: The primary challenge stems from the different chemical and physical properties of polyester and spandex fibers. Polyester is a hydrophobic, crystalline fiber requiring high temperatures (typically 120-130°C) for disperse dye molecules to penetrate.[1][2][3] Spandex, a polyurethane-based elastomer, is sensitive to high heat, which can cause a sharp decrease in strength and elasticity, potentially leading to breakage (bursting) above 120-125°C.[3][4] Furthermore, disperse dyes can heavily stain spandex fibers, and this staining is often difficult to remove, negatively impacting the final color fastness of the fabric.[4]

Q2: Why is pre-treatment of the fabric important?

A2: Proper pre-treatment, including scouring and pre-setting, is critical for achieving even dyeing. Scouring removes oils, waxes, lubricants, and other impurities from the knitting process that can act as a barrier to dye uptake, causing patchy or uneven color.[5][6] Pre-setting (heat-setting) is crucial for spandex-containing fabrics to stabilize the dimensions, eliminate internal stresses, and prevent permanent wrinkles from forming during the high-temperature dyeing process.[7] An improper heat-setting temperature can also affect dyeability.[8]

Q3: What is "barre" and is it a dyeing fault?

A3: Barre is a visual defect characterized by repetitive horizontal stripes or bands in the fabric.[5][9] It is almost never a fault of the dyeing process itself. Instead, dyeing reveals pre-existing variations in the fabric caused by inconsistencies in yarn properties (like linear density or twist), knitting tension, or the mixing of different yarn lots.[5][9][10] These physical differences cause variations in dye affinity and light reflectance, resulting in the visible stripes.[9]

Q4: What is reduction clearing and why is it mandatory for polyester?

A4: Reduction clearing is a post-dyeing chemical washing process that removes unfixed disperse dye particles from the surface of the polyester fibers.[11][12][13] This step is essential for improving the fabric's color fastness (wash, rub, and light fastness), preventing color bleeding, and achieving a brighter, cleaner shade.[5][13] The process typically uses a reducing agent like sodium hydrosulfite under alkaline conditions or newer acid-based agents to degrade and wash away the surface dye.[11][14]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s) / Investigation
Patchy, Cloudy, or Uneven Color 1. Inadequate Scouring: Residual oils or sizes are resisting dye uptake.[5][6] 2. Poor Dye Dispersion: Dye particles have agglomerated (clumped together) in the bath.[15][16] 3. Incorrect Heating Rate: Dye bath temperature was raised too quickly, causing the dye to rush onto the fabric surface unevenly.[3][4][5] 4. Improper pH: The pH of the dye bath is outside the optimal range, affecting dye stability and uptake.1. Verify Pre-treatment: Ensure a thorough scouring process was performed to remove all impurities. Consider re-scouring the fabric. 2. Check Auxiliaries: Use a high-quality dispersing agent to prevent dye aggregation, especially at high temperatures.[15] Ensure the dye solution is well-mixed before starting.[17] 3. Control Heating Rate: Lower the rate of temperature rise to 1-1.5°C per minute to allow for controlled, level dyeing.[1][3] 4. Monitor pH: Maintain a slightly acidic pH, typically in the range of 3.8-4.5, for optimal performance of disperse dyes on polyester.[1][2]
Repetitive Horizontal Stripes (Barre) 1. Yarn Variation: Yarns from different production lots with varying dye affinities were mixed during knitting.[5] 2. Knitting Tension Variation: Inconsistent tension on knitting feeders creates physical differences in stitch loops.[5][9]1. Trace Raw Materials: Investigate the yarn sources. A pre-production "knit-dye" test on yarn cones can identify variations before bulk processing.[5] 2. Audit Knitting Process: Check for mechanical issues with the knitting machine, such as inconsistent feeder tension or worn needles.[9] 3. Salvage Procedure: Attempt to relevel the dye by treating the fabric at high temperature (e.g., 130°C) with a leveling agent to encourage dye migration.[9]
Poor Color Fastness (Color Bleeds) 1. Incomplete Reduction Clearing: Unfixed disperse dye remains on the fiber surface.[5] 2. Spandex Staining: Disperse dye has heavily stained the spandex fibers and was not sufficiently removed. 3. Thermal Migration: During post-dyeing heat treatments (like drying or heat-setting), dye molecules migrate from the polyester to the spandex or fabric surface.1. Optimize Reduction Clearing: Ensure the reduction clearing process is performed correctly with the right concentration of chemicals, temperature, and time. For dark shades, a two-step process (acid then alkaline) may be necessary.[2][12] 2. Select Appropriate Dyes: Use disperse dyes specifically designed for polyester/spandex blends that have lower staining properties on spandex.[4] 3. Control Post-Treatment: Minimize the temperature and duration of any heat treatments after dyeing.
Spandex Fiber Damage (Loss of Elasticity) 1. Excessive Dyeing Temperature: The dyeing temperature exceeded the tolerance of the spandex (typically >125-130°C).[3][4] 2. Prolonged Dyeing Time: The fabric was held at a high temperature for too long.[1][4] 3. Incorrect pH: Highly acidic or alkaline conditions at high temperatures can degrade spandex fibers.[3]1. Optimize Temperature: Dye at the lowest possible temperature that still achieves adequate dye penetration on the polyester, typically around 120-125°C, possibly with the use of a carrier.[3][4] 2. Limit Time: Keep the dyeing time at the target temperature to the minimum required, often around 40-60 minutes.[1][4][18] 3. Maintain pH: Strictly control the pH within the recommended 3.8-4.5 range.[1][2]

Experimental Protocols & Data

Recommended Dyeing Parameters

The following parameters are a general guide for exhaust dyeing of polyester/spandex blends. Optimization is required based on specific machinery, fabric construction, and shade depth.

ParameterRecommended ValueRationale / Notes
Dyeing Temperature 120-130°CBalances polyester dye uptake with minimizing spandex damage. The upper end (130°C) is for polyester, but may risk spandex integrity.[1][2][4]
pH of Dyebath 3.8 - 4.5Maintains the stability of most disperse dyes and protects fibers.[1][2]
Holding Time at Temp. 40 - 60 minutesSufficient time for dye penetration without excessively damaging the spandex.[1][4][18]
Heating Rate 1.0 - 1.5 °C / minA controlled, slow ramp-up is critical to prevent unlevel dyeing.[1][3]
Cooling Rate 1.0 - 1.5 °C / minRapid cooling can cause crease marks and wrinkles.[1]
Protocol 1: Standard Laboratory Dyeing Procedure
  • Preparation:

    • Cut a sample of the polyester/spandex fabric to a known weight (e.g., 5 grams).

    • Thoroughly scour the fabric in a solution containing a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly.

  • Dye Bath Formulation:

    • Prepare a dye bath with a liquor-to-goods ratio of 20:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • Add acetic acid to adjust the pH to ~4.5.[19]

    • Add this compound (e.g., 1% on weight of fabric).

  • Dyeing Cycle:

    • Place the scoured fabric sample in the dye bath at 50°C.

    • Raise the temperature to 125°C at a rate of 1.5°C/min.

    • Hold at 125°C for 45 minutes.

    • Cool the bath to 70°C at a rate of 1.5°C/min.

  • Post-Treatment:

    • Drain the dye bath and rinse the fabric.

    • Reduction Clearing: Prepare a new bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L).[19] Treat the fabric at 80°C for 20 minutes.[12][19]

    • Drain, rinse thoroughly, and neutralize with a mild acid (e.g., acetic acid) if necessary.

    • Dry the sample at a moderate temperature.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing uneven dyeing issues.

G A Observe Uneven Dyeing B Identify Defect Pattern A->B C Random Patches / Cloudiness B->C Patchy D Repetitive Stripes (Barre) B->D Striped E Check Pre-treatment (Scouring) C->E F Check Dye Bath Parameters (Dispersion, pH, Temp Ramp) C->F G Investigate Raw Material (Yarn Lots) D->G H Investigate Knitting Process (Tension) D->H I Implement Corrective Action E->I F->I G->I H->I

A logical workflow for troubleshooting common dyeing defects.

Dye-Fiber Interaction Model

This diagram illustrates the fundamental challenge of dyeing polyester/spandex blends.

G cluster_0 Dye Bath (125°C, pH 4.5) cluster_1 Polyester Fiber cluster_2 Spandex Fiber Dye This compound PET Crystalline Structure (Requires High Temp) Dye->PET Good Penetration (Desired) SPX Amorphous Structure (Heat Sensitive) Dye->SPX Surface Staining (Undesired)

Differential interaction of disperse dye with polyester and spandex fibers.

Standard Dyeing Process Flow

A simplified workflow for the complete dyeing and finishing process.

G A Greige Fabric Inspection B Pre-treatment (Scouring & Heat-setting) A->B C Dyeing (125°C, pH 4.5, 45 min) B->C D Rinse C->D E Reduction Clearing (80°C, 20 min) D->E F Final Rinse & Neutralization E->F G Drying & Finishing F->G H Final Quality Control G->H

Overview of the polyester/spandex dyeing and finishing workflow.

References

effect of dispersing agents on the stability of Disperse Red 191 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of Disperse Red 191 solutions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Issue ID: DR191-A01

Problem: Visible dye particles, "tarring," or precipitation in the solution.

Potential Causes & Solutions:

  • Inadequate Dispersion: The dispersing agent may be insufficient or ineffective.

    • Recommended Solution: Increase the concentration of the dispersing agent. Consider switching to a more effective type, such as a naphthalene (B1677914) sulfonic acid-formaldehyde condensate, known for high thermal stability.[1][2] Ensure the dispersing agent is thoroughly mixed before adding the dye.

  • Incorrect pH: The pH of the solution is outside the optimal range for this compound stability.

    • Recommended Solution: Adjust the pH to the optimal range of 4.5-5.5 using a suitable acid, such as acetic acid.[1][3] For processes requiring stable pH over time, especially with heating, utilize a buffer system like an acetate (B1210297) buffer.

  • High Water Hardness: The presence of metal ions (e.g., calcium, magnesium) in the water can lead to dye aggregation.

    • Recommended Solution: Use deionized or softened water for all solution preparations.[2] If hard water is unavoidable, add a chelating agent (e.g., EDTA) to sequester the metal ions.[2]

Issue ID: DR191-A02

Problem: Uneven dyeing, streaking, or spotting on the substrate.

Potential Causes & Solutions:

  • Poor Initial Dye Dispersion: The dye was not properly dispersed before the heating process commenced.

    • Recommended Solution: Prepare a pre-dispersion of the dye in a small volume of water with the dispersing agent before adding it to the main bath.[1][2] Ensure this pre-dispersion is smooth and free of clumps.

  • Dye Agglomeration at High Temperatures: The chosen dispersing agent may not be stable at the required experimental temperatures.

    • Recommended Solution: Select a dispersing agent specifically designed for high-temperature applications.[4][5] Employ a slow, controlled heating rate (e.g., 1-2°C per minute) to prevent thermal shock to the dispersion.[1][2]

  • Rapid Heating Rate: A fast temperature increase can shock the dispersion, leading to aggregation.[6]

    • Recommended Solution: Employ a controlled heating rate, typically not exceeding 1-2°C per minute.[1][2]

Issue ID: DR191-A03

Problem: Low or inconsistent color yield.

Potential Causes & Solutions:

  • Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively penetrate substrate fibers or interact in solution.[7]

    • Recommended Solution: Implement the solutions from DR191-A01 and DR191-A02 to prevent aggregation.[1][2] Consider filtering the dye solution before use to remove any pre-existing aggregates.[1]

  • Incompatible Auxiliaries: Other chemicals or solvents in the solution are interfering with the dispersion.

    • Recommended Solution: Verify the compatibility of all chemicals used in the bath. When troubleshooting, prepare a simplified system with only the dye, dispersing agent, and solvent to confirm stability before adding other components.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Stability Issue Observed (e.g., Precipitation, Uneven Color) check_dispersion Step 1: Verify Dispersion Protocol start->check_dispersion check_ph Step 2: Measure and Adjust pH check_dispersion->check_ph If issue persists solution_dispersion Action: - Increase dispersant concentration. - Use a high-stability dispersant. - Prepare a pre-dispersion. check_dispersion->solution_dispersion check_water Step 3: Assess Water Quality check_ph->check_water If issue persists solution_ph Action: - Adjust pH to 4.5-5.5 with acetic acid. - Use a buffer system. check_ph->solution_ph check_heating Step 4: Review Heating Rate check_water->check_heating If issue persists solution_water Action: - Use deionized water. - Add a chelating agent (EDTA). check_water->solution_water solution_heating Action: - Reduce heating rate to 1-2°C/min. check_heating->solution_heating fail Issue Persists: Re-evaluate dye purity and auxiliary compatibility. check_heating->fail If issue persists end End: Stable Solution Achieved solution_dispersion->end Test solution solution_ph->end Test solution solution_water->end Test solution solution_heating->end Test solution

Caption: Troubleshooting workflow for this compound stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a dispersing agent for this compound?

A1: this compound, like other disperse dyes, has very low solubility in water.[8][9] The primary function of a dispersing agent is to facilitate a stable and uniform suspension of fine dye particles in an aqueous medium, preventing them from clumping together (aggregating) or settling out.[8][10][11] This ensures consistent and even application in processes like dyeing or printing.

Q2: What are the common types of dispersing agents used with disperse dyes?

A2: Dispersing agents are typically classified based on their ionic charge. The main types include:

  • Anionic Dispersing Agents: These carry a negative charge and are widely used for disperse dyes.[10][12] Examples include lignosulfonates and naphthalene sulfonate-formaldehyde condensates.[8][10][13] They work by imparting a negative charge to the dye particles, causing them to repel each other.[11]

  • Non-ionic Dispersing Agents: These have no charge and are compatible with a wide range of chemicals.[10] Examples include polyethylene (B3416737) glycol derivatives.[11] They typically provide steric hindrance, forming a physical barrier around the dye particles.[14]

  • Amphoteric Dispersing Agents: These contain both positive and negative charges and can be effective across a range of pH conditions.[10]

Q3: How does a dispersing agent stabilize dye particles?

A3: Dispersing agents stabilize dye particles through two primary mechanisms:

  • Electrostatic Stabilization: Anionic dispersing agents adsorb onto the surface of dye particles, imparting a negative charge. The mutual repulsion between these similarly charged particles prevents them from aggregating.[11][14]

  • Steric Stabilization: Polymeric dispersants (often non-ionic) form a protective layer around the dye particles. These polymer chains create a physical barrier that prevents the particles from coming into close contact.[11][14]

DispersingAgentMechanism cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agents: Stable Dispersion cluster_1a Electrostatic Stabilization cluster_1b Steric Stabilization a1 a2 a1->a2 a4 a1->a4 a3 a2->a3 a3->a4 label_agg Aggregation b1 - b2 - b1->b2 c1 c2 c1->c2

Caption: Mechanisms of dye particle stabilization by dispersing agents.

Q4: How can I test the dispersion stability of my this compound solution?

A4: A common and effective method is the high-temperature dispersion stability test, often evaluated using filter paper.[13][15][16] A sample of the dye solution is heated under pressure (e.g., to 130°C) to simulate dyeing conditions, then cooled and filtered.[4][5][15] If the dispersion is stable, the solution will pass through the filter paper quickly, leaving no significant residue or color spots.[13][15] A poor dispersion will result in visible particles on the paper.[15]

Q5: What is the average particle size for a stable disperse dye solution?

A5: For a high-quality, stable dispersion, the average particle size of the dye should be between 0.5 and 1 micron.[13][15] Dyes with a narrow particle size distribution in this range exhibit better stability.[13][15]

Data Summary

While specific quantitative data for this compound with various agents is proprietary to manufacturers, the following table summarizes the general properties and applications of common dispersing agent types for disperse dyes.

Dispersing Agent TypeChemical ExamplePrimary Stabilization MechanismOptimal pH RangeThermal StabilityKey Characteristics
Anionic Naphthalene Sulfonate-Formaldehyde Condensate[8][10]Electrostatic[11][14]Acidic to Neutral (4-7)Good to ExcellentHighly effective for polyester (B1180765) dyeing; good high-temperature performance.[1]
Anionic Lignosulfonates[8][13]ElectrostaticWide RangeModerateCost-effective; may cause some staining at high temperatures.
Non-ionic Polyethylene Glycol EthersSteric[11][14]Wide RangeVariableExcellent compatibility with other auxiliaries; good leveling properties.[11]
Polymeric Polyacrylates / Polycarboxylates[10][17]Electrostatic & StericAlkalineGoodEffective in preventing scale; often used in pigment preparations.[17]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Water Preparation: Start with high-purity, deionized water. If necessary, warm the water to 30-40°C to aid dissolution of auxiliaries.

  • pH Adjustment: Adjust the water to the target pH of 4.5-5.5 using a dilute solution of acetic acid.

  • Dispersing Agent Addition: Add the selected dispersing agent (e.g., 1-2 g/L) to the water and stir until fully dissolved.

  • Pre-dispersion: In a separate beaker, create a smooth paste of the required amount of this compound powder with a small volume of the prepared dispersing agent solution.[1]

  • Final Dispersion: Gradually add the dye paste to the main solution vessel under constant, moderate agitation.

  • Volume Adjustment: Add the remaining water to reach the final desired concentration and volume. Continue stirring for 15-20 minutes to ensure a homogenous dispersion.

Protocol 2: Filter Paper Test for Dispersion Stability

This protocol is adapted from standard textile industry methods.[13][15][16]

  • Sample Preparation: Prepare a solution of this compound at a concentration of 10 g/L, including the dispersing agent and pH adjustment as described in Protocol 1.[13][15][16]

  • Initial Filtration (Control): Take 100 mL of the prepared solution at room temperature and filter it through a #2 filter paper using a funnel.[13][15] Observe the time taken for filtration and note any visible dye particles left on the paper.

  • High-Temperature Treatment: Place 200 mL of the remaining dye solution into a high-temperature, high-pressure beaker or dyeing apparatus.

  • Heating Cycle: Seal the vessel and heat the solution to 130°C at a rate of 2°C/minute. Hold at 130°C for 30-60 minutes.[4][5][15]

  • Cooling: Cool the vessel down to below 80°C before opening.

  • Final Filtration: Filter 100 mL of the heat-treated solution through a new #2 filter paper.

  • Evaluation: Compare the results of the final filtration to the initial control.

    • Good Stability: The solution filters quickly, and the filter paper shows no significant staining or visible particles (color spots).[15][16]

    • Poor Stability: The solution filters slowly, and a residue of aggregated dye is visible on the filter paper. The solution may also appear thicker or "pasty."[4][5]

ExperimentalWorkflow cluster_stability_test Stability Test prep_water 1. Prepare Water (Deionized, pH 4.5-5.5) add_dispersant 2. Add & Dissolve Dispersing Agent prep_water->add_dispersant make_paste 3. Create Dye Paste (Dye + Dispersant Solution) add_dispersant->make_paste mix_solution 4. Add Paste to Main Solution & Stir Thoroughly make_paste->mix_solution control_filter 5a. Filter Control Sample (Room Temp) mix_solution->control_filter heat_sample 5b. Heat Test Sample (130°C, 30-60 min) mix_solution->heat_sample evaluate 7. Evaluate & Compare Filter Papers control_filter->evaluate final_filter 6. Filter Heat-Treated Sample heat_sample->final_filter final_filter->evaluate

Caption: Experimental workflow for preparing and testing this compound stability.

References

Technical Support Center: Mitigating the Environmental Footprint of Disperse Red 191 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the environmental impact of the Disperse Red 191 dyeing process. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer sustainable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the this compound dyeing process?

The conventional dyeing process using this compound, an azo dye, presents several environmental challenges. A significant portion of the dye, estimated to be around 20%, does not fix to the textile fibers and is discharged as colored wastewater.[1] This effluent is a major source of pollution, contributing to:

  • Water Contamination: The release of colored effluents into water bodies increases the biochemical and chemical oxygen demand (BOD and COD), alters pH, and reduces light penetration, which is detrimental to aquatic ecosystems by inhibiting photosynthesis.[1][2]

  • Toxicity: Azo dyes like this compound can break down into harmful aromatic amines, which are known to be mutagenic and carcinogenic.[1][2][3] Some disperse dyes have also been shown to be toxic to aquatic organisms even at low concentrations.[4][5]

  • Bioaccumulation: Certain disperse dyes and their breakdown products can accumulate in organisms, leading to biomagnification in the food chain.[1][4]

  • High Energy and Water Consumption: Traditional dyeing methods require large volumes of water and high temperatures (around 130°C), leading to significant energy consumption.[6]

Q2: What are the key strategies for a more environmentally friendly this compound dyeing process?

Several innovative and sustainable approaches can significantly reduce the environmental impact of dyeing with this compound. These include:

  • Process Optimization: Fine-tuning dyeing parameters such as lowering the liquor ratio (the ratio of water to fabric) can decrease water, chemical, and energy usage.[2]

  • Supercritical Carbon Dioxide (scCO2) Dyeing: This waterless dyeing technique uses supercritical CO2 as a solvent, eliminating wastewater generation and allowing for the recycling of the CO2.[7][8][9]

  • Ultrasonic-Assisted Dyeing: The application of ultrasonic waves can enhance dye uptake at lower temperatures and shorter durations, thereby saving energy.[10][11][12]

  • Advanced Wastewater Treatment: Implementing effective wastewater treatment technologies is crucial for removing unfixed dye and other pollutants. Methods include adsorption, advanced oxidation processes (AOPs), and biological treatments.[2]

Q3: How can I address common dyeing issues that contribute to environmental waste?

Defects in the dyeing process lead to fabric wastage, increasing the overall environmental footprint. Here are some common issues and their solutions:

  • Uneven Dyeing or Streaking: This can be caused by poor dye dispersion, incorrect heating rates, or improper circulation of the dye bath.[13] To mitigate this, ensure proper dye dissolution, use appropriate dispersing agents, and maintain uniform temperature and liquor circulation.[2][13]

  • Dye Spots: These are often a result of dye aggregation or precipitation.[2][14] To prevent this, ensure the dye is fully dissolved and well-dispersed before starting the dyeing process and check for water hardness.[2][14]

  • Poor Color Fastness: Inadequate dye penetration or fixation can lead to poor wash, rub, or light fastness.[13] This can be improved by optimizing dyeing temperature and time, and by performing a thorough reduction clearing step to remove surface dye.[15]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Environmental Implication of the Problem
High levels of this compound in wastewater Low dye exhaustion and fixation rate.Optimize dyeing temperature and time.[2] Utilize high-performance dyes with better fixation rates.[2] Employ sustainable dyeing techniques like supercritical CO2 or ultrasonic-assisted dyeing.[7][10]Direct release of toxic and colored pollutants into water bodies.[1][4]
Uneven color on fabric Improper dosing of dyes and chemicals.[2] Poor dye solubility.[2][14] Incorrect heating rates.[2]Ensure accurate measurement and even distribution of chemicals. Use appropriate dispersing agents to prevent dye aggregation.[2] Control the rate of temperature increase.Increased fabric waste due to rejected batches, leading to higher consumption of raw materials, water, and energy.[2]
Dye spots on fabric Aggregation or precipitation of dye particles.[2][14] Poor dye dispersion.[2] Interactions with hard water minerals.[2]Ensure complete dissolution and dispersion of the dye before application.[2] Use a water softener if necessary.Fabric wastage and the need for re-dyeing, which consumes additional resources.[2]
Color changes after setting (e.g., red turning bluish) Presence of alkali residues on the fabric surface when exposed to high temperatures.[16]Ensure thorough neutralization of the fabric after dyeing and before any high-temperature finishing processes.[16]Rejection of dyed fabric, leading to economic loss and environmental burden from wasted materials and energy.[16]

Quantitative Data on Sustainable Dyeing and Treatment Processes

The following tables summarize quantitative data from various studies on the effectiveness of different methods for reducing the environmental impact of disperse dye processes. Note: Data may not be specific to this compound but is representative of similar disperse dyes.

Table 1: Comparison of Supercritical CO2 and Conventional Aqueous Dyeing of Polyester (B1180765)

ParameterConventional Aqueous DyeingSupercritical CO2 DyeingReference
Water ConsumptionHighNone[7][8][9]
Dyeing TimeLongerShorter[17]
Energy ConsumptionHigh (due to heating water and drying)Lower (no drying required)[7][18]
Use of Auxiliaries (e.g., dispersing agents)RequiredNot required[7][17]
CO2 RecyclingN/AOver 90%[7]

Table 2: Efficacy of Different Wastewater Treatment Methods for Disperse Dyes

Treatment MethodPollutantRemoval Efficiency (%)Key ParametersReference
Biological (Bacterial Consortium) Disperse Red DyeUp to 98.47%Alternating anaerobic-aerobic conditions, presence of glucose.[19][20]
Enzymatic (Laccase) Various Disperse Dyes51 - 96%pH 4, Temperature 65°C, presence of a mediator (HBT).[21][22]
Physicochemical (Coagulation with Alum) Synozol Yellow DyeUp to 96.1%pH 8, 30 min contact time.[23]
Electrochemical (Electrocoagulation) Disperse Red 1>95%Iron electrodes.[24]

Experimental Protocols

1. Supercritical CO2 Dyeing of Polyester with this compound

This protocol describes a general procedure for dyeing polyester fabric with this compound using a laboratory-scale supercritical fluid dyeing apparatus.

  • Materials:

    • Polyester fabric

    • This compound dye

    • Supercritical CO2 dyeing apparatus

    • Liquid CO2

  • Procedure:

    • Place the polyester fabric sample and the required amount of this compound dye into the dyeing vessel.

    • Seal the vessel and purge the system with low-pressure CO2 gas to remove any residual air.[7]

    • Pressurize the vessel with liquid CO2 to the target pressure (e.g., 20-25 MPa).[7][17]

    • Heat the vessel to the desired dyeing temperature (e.g., 120°C) at a controlled rate (e.g., 2-3°C/min).[7]

    • Maintain the target temperature and pressure for the dyeing duration (e.g., 60 minutes).[7]

    • After dyeing, stop the heating and depressurize the vessel by releasing the CO2. The CO2 can be captured for recycling.[7]

    • Remove the dyed fabric from the vessel. No drying is required.

2. Biological Treatment of Wastewater Containing this compound using a Bacterial Consortium

This protocol outlines a method for the decolorization of this compound in wastewater using a bacterial consortium under alternating anaerobic and aerobic conditions.

  • Materials:

    • Wastewater containing this compound

    • Bacterial consortium (e.g., Pseudomonas aeruginosa, Lysinibacillus sphaericus, Citrobacter freundii)[19][20]

    • Nutrient medium (e.g., with glucose)

    • Anaerobic and aerobic bioreactors

  • Procedure:

    • Introduce the wastewater and the bacterial consortium into the anaerobic bioreactor.

    • Add a carbon source like glucose to the medium to facilitate bacterial activity.[19][20]

    • Maintain anaerobic conditions for a specified hydraulic retention time (e.g., 94 hours) to allow for the initial breakdown of the azo dye.[19][20]

    • Transfer the effluent from the anaerobic reactor to the aerobic bioreactor.

    • Aerated the reactor to promote the further degradation of the dye intermediates by the bacteria.[19][20]

    • Repeat the anaerobic and aerobic cycles as necessary to achieve the desired level of decolorization.[19][20]

3. Post-Dyeing Reduction Clearing

This step is crucial for removing unfixed dye from the fabric surface, which improves color fastness and reduces the pollutant load in subsequent washing steps.

  • Materials:

    • Dyed polyester fabric

    • Sodium hydrosulfite

    • Sodium hydroxide (B78521)

    • Water bath or suitable vessel

  • Procedure:

    • Prepare a clearing solution containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide in water.[15]

    • Treat the dyed fabric in this solution at 70-80°C for 15-30 minutes.[2][15]

    • Thoroughly rinse the fabric with hot and then cold water until the rinse water is clear.[2][15]

    • Neutralize the fabric with a dilute acetic acid solution if necessary.[15]

    • Dry the fabric.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Sustainable Dyeing Process cluster_post Post-Treatment fabric Polyester Fabric scCO2 Supercritical CO2 Dyeing fabric->scCO2 ultrasonic Ultrasonic-Assisted Dyeing fabric->ultrasonic dye This compound dye->scCO2 dye->ultrasonic clearing Reduction Clearing scCO2->clearing ultrasonic->clearing wastewater_treatment Wastewater Treatment ultrasonic->wastewater_treatment clearing->wastewater_treatment dyed_fabric Final Dyed Fabric clearing->dyed_fabric

Caption: General experimental workflow for sustainable this compound dyeing.

signaling_pathway start Wastewater with This compound anaerobic Anaerobic Bioreactor (Azo Bond Cleavage) start->anaerobic aerobic Aerobic Bioreactor (Degradation of Aromatic Amines) anaerobic->aerobic end Treated Effluent (Decolorized and Detoxified) aerobic->end consortium Bacterial Consortium consortium->anaerobic consortium->aerobic

Caption: Biological wastewater treatment pathway for this compound.

References

Technical Support Center: Overcoming Leveling Problems in Disperse Red 191 Dyeing of Microfibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming leveling problems associated with the dyeing of microfibers with Disperse Red 191.

Troubleshooting Guide

Uneven dyeing, or poor leveling, is a common challenge when dyeing polyester (B1180765) microfibers due to their high surface area and rapid dye uptake.[1][2] This guide addresses specific issues you may encounter during your experiments.

ProblemPotential CauseRecommended Solution
Streaks or Blotches 1. Rapid initial dye uptake.[3]. 2. Inadequate dye dispersion.[4]. 3. Uneven heat setting.1. Control the heating rate, especially in the initial phase.[3]. 2. Ensure proper dispersion of this compound with a suitable dispersing agent.[4]. 3. Optimize the heat-setting process to prevent dye migration.
Shade Inconsistency (Batch-to-Batch) 1. Variations in dyeing parameters (temperature, pH, time).[4]. 2. Inconsistent fabric pretreatment.1. Strictly control all dyeing process parameters.[4]. 2. Ensure uniform and thorough scouring and pre-treatment of the microfiber fabric to remove impurities.[5]
Poor Color Depth 1. Insufficient dye concentration for microfibers.[3]. 2. Dye aggregation.[4]1. Increase the dye concentration; microfibers may require up to 30% more dye than conventional polyester.[3]. 2. Use an effective dispersing agent to prevent dye particles from clumping together.[4]
Barre Marking (Horizontal Streaks) 1. Differences in fiber tension during manufacturing or processing. 2. Inconsistent thermal history of the fabric.1. Ensure uniform tension throughout the dyeing process. 2. Proper heat setting before dyeing can help minimize barre.
Specks or Spots 1. Undissolved dye particles.[1]. 2. Oligomer precipitation from the polyester.1. Ensure the dye is fully dispersed before adding it to the dyebath. 5. Add a dispersing agent that can also help to keep oligomers in suspension.

Frequently Asked Questions (FAQs)

Q1: Why are microfibers more prone to unlevel dyeing with this compound?

A1: Microfibers have a significantly larger surface area per unit mass compared to conventional polyester fibers.[6] This leads to a much faster rate of dye absorption, making it difficult to achieve a uniform distribution of the dye molecules before they fix onto the fiber surface.[3] This rapid, high initial uptake is a primary cause of unevenness.[3]

Q2: What is the optimal pH for dyeing polyester microfibers with this compound?

A2: The optimal pH for disperse dyeing of polyester is in the weakly acidic range, typically between 4.5 and 5.5.[7][8] This pH range ensures the stability of the disperse dye and the polyester fiber.[9] Acetic acid is commonly used to adjust the pH of the dyebath.[8]

Q3: Can a leveling agent alone solve all leveling problems?

A3: While a leveling agent is crucial for promoting even dyeing, it is not a standalone solution.[10] Achieving good leveling requires a combination of factors, including the use of a suitable dispersing agent, precise control of the temperature ramping rate, maintaining the correct pH, and proper fabric preparation.[4][6]

Q4: Is a carrier necessary for dyeing microfibers with this compound?

A4: While carriers can promote dye uptake at lower temperatures, high-temperature, high-pressure (HTHP) dyeing is the preferred method for polyester microfibers and generally eliminates the need for carriers.[11] HTHP dyeing at around 130°C effectively swells the fibers to allow for dye penetration.[7] Carriers can also have negative environmental and safety impacts.[4]

Q5: How does the temperature profile affect leveling?

A5: The temperature profile is critical for controlling the rate of dye uptake. A slow and controlled heating rate, particularly in the range where the dye starts to go on the fiber (the "strike" phase), allows the dye to migrate and distribute evenly before it is fixed at the final dyeing temperature.[6] A rapid temperature increase can lead to a fast, uneven uptake of the dye.[7]

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester Microfiber
ParameterRecommended ValueRationale
Dye Concentration 1.0 - 4.0% (o.w.f.)Microfibers require a higher dye concentration for the same depth of shade compared to conventional polyester.[12]
Liquor Ratio 1:10A lower liquor ratio is often preferred in modern dyeing machines to save water and energy.[6]
pH 4.5 - 5.5Optimal for the stability of this compound and polyester fibers.[7]
Dispersing Agent 1.0 - 2.0 g/LPrevents dye agglomeration and ensures a fine, stable dispersion.
Leveling Agent 0.5 - 1.5 g/LControls the initial dye uptake rate and promotes migration for even dyeing.[12]
Starting Temperature 50 - 60°CAllows for the even distribution of dye and auxiliaries before the critical dyeing temperature is reached.[6]
Heating Rate 0.5 - 1.5°C/minA slow ramp rate is crucial for preventing rapid, uneven dye absorption.[3]
Dyeing Temperature 130 - 135°CNecessary to swell the polyester microfiber and allow for dye diffusion and fixation.[6][7]
Dyeing Time 30 - 60 minutesSufficient time at peak temperature for dye penetration and leveling.[7]
Cooling Rate 1.5 - 2.0°C/minControlled cooling helps prevent shocking the fabric and potential crease marks.

Experimental Protocols

High-Temperature, High-Pressure (HTHP) Dyeing Protocol for Polyester Microfiber with this compound

This protocol is designed to achieve optimal leveling and color yield.

1. Fabric Preparation (Scouring):

  • Wash the polyester microfiber fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any oils, waxes, and other impurities.

  • Rinse the fabric thoroughly with warm and then cold water.

2. Dyebath Preparation:

  • Set the dyeing machine with a liquor ratio of 1:10.

  • Add a dispersing agent (e.g., 1.5 g/L) and a leveling agent (e.g., 1.0 g/L) to the water.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Separately, prepare a dispersion of the required amount of this compound (e.g., 2.0% on the weight of the fabric) by pasting it with a small amount of dispersing agent and then adding warm water.

  • Add the dye dispersion to the dyebath.

3. Dyeing Cycle:

  • Load the prepared microfiber fabric into the dyeing machine at 50°C.

  • Circulate for 10 minutes to ensure even wetting and distribution of auxiliaries.

  • Raise the temperature from 50°C to 130°C at a controlled rate of 1°C/minute.[3]

  • Hold the temperature at 130°C for 45-60 minutes.[7]

  • Cool the dyebath down to 70°C at a rate of 1.5°C/minute.

4. Post-Dyeing Treatment (Reduction Clearing):

  • Drain the dyebath.

  • Prepare a new bath with 2 g/L caustic soda, 2 g/L sodium hydrosulfite, and 1 g/L non-ionic detergent.

  • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a weak solution of acetic acid if necessary, and then give a final cold rinse.

  • Dry the fabric.

Visualizations

dyeing_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring rinsing_prep Rinsing scouring->rinsing_prep dyebath_prep Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) loading Fabric Loading at 50°C dyebath_prep->loading temp_ramp Temperature Ramp (1°C/min to 130°C) loading->temp_ramp dyeing_hold Dyeing at 130°C (45-60 min) temp_ramp->dyeing_hold cooling Controlled Cooling to 70°C dyeing_hold->cooling reduction_clearing Reduction Clearing cooling->reduction_clearing rinsing_post Rinsing reduction_clearing->rinsing_post neutralizing Neutralizing rinsing_post->neutralizing drying Drying neutralizing->drying end Finished Fabric drying->end start Start start->scouring

Caption: Workflow for HTHP Dyeing of Polyester Microfiber.

troubleshooting_logic problem Unlevel Dyeing Observed? check_dispersion Check Dye Dispersion and Auxiliaries problem->check_dispersion Yes good_result Level Dyeing Achieved problem->good_result No check_temp Review Temperature Profile check_dispersion->check_temp check_ph Verify Dyebath pH check_temp->check_ph check_pretreatment Inspect Fabric Pre-treatment check_ph->check_pretreatment adjust_protocol Adjust Dyeing Protocol check_pretreatment->adjust_protocol adjust_protocol->problem

Caption: Troubleshooting Logic for Unlevel Dyeing.

References

Technical Support Center: Enhancing the Sublimation Fastness of C.I. Disperse Red 191 on Sportswear

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and textile scientists with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the sublimation fastness of C.I. Disperse Red 191 on polyester-based sportswear.

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it critical for sportswear?

A1: Sublimation fastness refers to the resistance of a dye on a fabric to vaporize when subjected to heat, without first melting.[1][2] Disperse dyes, including Red 191, can transition directly from a solid to a gaseous state at high temperatures (150-230°C).[3] This is critical for polyester (B1180765) sportswear, which frequently undergoes heat treatments like heat setting, pleating, and ironing during manufacturing and consumer use.[1][4] Poor sublimation fastness can lead to several issues:

  • Color Fading: A change or loss of the original shade.[1]

  • Staining: The sublimated dye can transfer and stain adjacent fabrics, especially problematic in multi-colored garments or during storage.[1][2]

  • Contamination: Staining of processing equipment.[5]

Q2: What are the key properties of C.I. This compound?

A2: C.I. This compound is a monoazo disperse dye.[6] Its properties are summarized in the table below. It is primarily used for the dyeing and printing of polyester and its blended fabrics.[6][7]

Q3: What are the primary factors that influence the sublimation fastness of this compound?

A3: Several factors can affect sublimation fastness:

  • Dye on Fiber Surface: Unfixed dye particles remaining on the fiber surface after dyeing are the main cause of poor sublimation and wash fastness.[4][8]

  • Processing Temperatures: High temperatures during post-dyeing processes like heat setting (thermofixation) directly increase the rate of dye sublimation.[3][4]

  • Finishing Agents: The use of certain chemical auxiliaries, particularly cationic softeners, can accelerate the thermal migration of dye molecules to the fiber surface, reducing sublimation fastness.[4][5][9]

  • Dyeing Process: An unoptimized dyeing cycle with insufficient temperature or time can result in poor dye penetration and fixation within the polyester fibers, leaving more dye susceptible to sublimation.[1][4]

Q4: How is sublimation fastness experimentally tested and rated?

A4: Sublimation fastness is tested according to standardized methods such as ISO 105-P01 and AATCC Test Method 117.[1][10][11] The general procedure involves placing a dyed fabric specimen in contact with a specified undyed fabric.[11] This composite sample is then subjected to controlled heat and pressure for a set duration using a sublimation tester or heat press.[11][12] After treatment, the change in the color of the original specimen and the degree of staining on the undyed fabric are evaluated using standard Grey Scales.[11][13] The fastness is rated on a scale from 1 (poor) to 5 (excellent).[14]

Data Presentation

Table 1: Properties of C.I. This compound

Property Value Reference
C.I. Name This compound [6]
CAS Number 103657-51-8 [15]
Molecular Formula C22H17NO5 [6][7]
Molecular Weight 375.37 g/mol [6][7]
Chemical Class Monoazo [6]

| Application | Dyeing and printing of polyester and its blends |[6][7] |

Table 2: Standard Conditions for Sublimation Fastness Testing (ISO 105-P01)

Parameter Setting
Temperature 150°C, 180°C, or 210°C (±2°C)
Time 30 seconds
Pressure 4 kPa (±1 kPa)
Evaluation Grey Scale for Color Change & Grey Scale for Staining

Source: Based on information from multiple sources.[1][10][12]

Troubleshooting Guide

Issue 1: Staining on adjacent white fabric is observed after heat setting or ironing.

  • Potential Cause: This is a classic sign of poor sublimation fastness. Unfixed dye on the fiber surface has sublimated due to the high temperature and redeposited onto the adjacent material.[1][3] Another cause could be thermal migration, where dye molecules move from the fiber's core to its surface during heat treatment.[16][17]

  • Recommended Solution:

    • Implement Reduction Clearing: This is the most critical step. A thorough reduction clearing process after dyeing will strip unfixed dye from the fiber surface.[4][8] See Protocol 2 for a detailed methodology.

    • Optimize Heat Setting Conditions: Lower the heat setting temperature and reduce the dwell time to the minimum required to achieve dimensional stability for the fabric.[4][9] For example, try setting at 180°C instead of 210°C.[4]

    • Select Appropriate Auxiliaries: Avoid using cationic softeners in the finishing recipe, as they are known to negatively impact sublimation fastness.[5][9] Opt for non-ionic or specialized softeners designed to improve fastness.[4][18]

Issue 2: The red shade of the fabric has faded or changed after the finishing process.

  • Potential Cause: The dye itself may be unstable at the applied temperature, leading to thermal decomposition.[4] Alternatively, a chemical interaction between the dye and certain finishing agents at high temperatures could be altering the dye's chromophore.[4]

  • Recommended Solution:

    • Verify Temperature Limits: Ensure that the heat setting or curing temperature does not exceed the recommended limits for this class of disperse dye.

    • Evaluate Chemical Compatibility: Conduct preliminary tests to check for any adverse interactions between this compound and all auxiliaries used in the finishing bath at the target processing temperature.

    • Choose High-Energy Dyes for High-Temp Processes: While specific to this compound, if extreme heat resistance is needed, consider high-energy disperse dyes which generally have better sublimation fastness.[5][19]

Issue 3: Sublimation fastness results are inconsistent between different production batches.

  • Potential Cause: Variations in process parameters such as dyeing time, temperature profiles, pH, or the concentration of chemicals in the reduction clearing bath.[17]

  • Recommended Solution:

    • Standardize All Processes: Ensure that all parameters (temperature, time, pH, chemical concentrations, liquor ratio) for both the dyeing and reduction clearing stages are precisely controlled and documented for every batch.[17]

    • Calibrate Equipment: Regularly calibrate dyeing machines and heat setting equipment (stenters, heat presses) to ensure accurate and uniform temperature distribution.[4]

    • Control Water Quality: Use softened water for dyeing and finishing processes to avoid interference from hard water ions.[17]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation: Ensure the polyester sportswear fabric is thoroughly scoured and pre-treated to remove any oils, sizes, or impurities.

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the bath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer system.[8]

    • Add the pre-dispersed C.I. This compound dye.

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.[4][8]

    • Hold at 130°C for 45-60 minutes to ensure full dye penetration and fixation.[17]

    • Cool the bath down to 70°C.

    • Drain the dyebath and rinse the fabric thoroughly.

Protocol 2: Post-Dyeing Reduction Clearing

This is a crucial step for removing surface dye and enhancing fastness properties.[4][8]

  • Bath Preparation: Prepare a fresh bath at 70-80°C containing:

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Sodium Hydrosulfite: 2 g/L

  • Treatment: Immerse the dyed and rinsed fabric in this bath for 15-20 minutes. The reducing agent will chemically destroy the unfixed dye on the fiber surface.[4]

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (e.g., 60°C) followed by a cold water rinse.[8]

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

    • Perform a final cold water rinse until the water runs clear.

Protocol 3: Evaluation of Sublimation Fastness (based on ISO 105-P01)

  • Specimen Preparation: Cut a specimen of the dyed, cleared, and dried fabric (e.g., 40mm x 100mm). Place it in contact with a standard multifiber or polyester undyed test fabric.[11]

  • Apparatus: Use a laboratory heat press or sublimation tester capable of maintaining the specified temperature and pressure.[11][12]

  • Procedure:

    • Set the device to the desired test temperature (e.g., 180°C).[11]

    • Place the composite specimen into the device and apply heat and pressure (4 kPa) for 30 seconds.[11]

  • Evaluation:

    • After the test, allow the specimen to cool.

    • Assess the color change of the original dyed sample against an untreated sample using the Grey Scale for Color Change.

    • Assess the color transfer onto the undyed fabric using the Grey Scale for Staining.[11] Record the ratings (1-5).

Mandatory Visualizations

G Workflow for Enhancing Sublimation Fastness cluster_prep Pre-Dyeing cluster_dyeing Dyeing & Clearing cluster_finishing Post-Treatment cluster_qa Quality Assurance A Fabric Scouring & Pre-treatment B High-Temp Dyeing (130°C, pH 4.5-5.5) A->B C Reduction Clearing (Crucial Step) B->C D Drying C->D E Finishing (Avoid Cationic Softeners) D->E F Controlled Heat Setting (e.g., 180°C, 30s) E->F G Sublimation Fastness Test F->G

Caption: Experimental workflow for dyeing polyester to maximize sublimation fastness.

G Factors Influencing Sublimation Fastness cluster_neg Negative Influences cluster_pos Enhancement Strategies Fastness Sublimation Fastness of this compound Neg1 Excessive Surface Dye Neg1->Fastness Decreases Neg2 High Heat Setting Temperature / Time Neg2->Fastness Decreases Neg3 Cationic Finishing Agents Neg3->Fastness Decreases Neg4 Poor Dye Fixation Neg4->Fastness Decreases Pos1 Thorough Reduction Clearing Pos1->Fastness Improves Pos2 Optimized Dyeing Cycle (Temp, Time, pH) Pos2->Fastness Improves Pos3 Controlled Heat Setting Pos3->Fastness Improves Pos4 Judicious Auxiliary Selection Pos4->Fastness Improves

Caption: Logical diagram of factors affecting sublimation fastness.

References

strategies to improve the wash fastness of Disperse Red 191 on blended fabrics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Disperse Red 191. This resource is designed for researchers, scientists, and professionals to provide guidance on improving the wash fastness of fabrics dyed with this molecule, particularly on polyester-based blends. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your laboratory work.

Troubleshooting Guide: Improving Wash Fastness

Poor wash fastness is a common issue encountered when dyeing polyester (B1180765) and its blends with disperse dyes. This guide addresses specific problems and provides potential solutions in a direct question-and-answer format.

Problem Potential Cause Recommended Solution
Poor wash fastness (significant color bleeding in the first wash) Incomplete removal of unfixed dye from the fiber surface.[1]Implement or optimize a reduction clearing process after dyeing. This is the most critical step for improving wash fastness.[1][2]
Insufficient dye fixation due to suboptimal dyeing parameters.Ensure the dyeing temperature reaches 130°C and is held for an adequate time (e.g., 30-60 minutes) to allow for proper dye diffusion into the polyester fiber.[1][3]
Staining of adjacent white fabric (e.g., cotton in a blend) during washing A significant amount of loose, unfixed dye remains on the fabric surface.[1]Intensify the reduction clearing process. This can be achieved by increasing the concentration of the reducing agent, raising the temperature (e.g., 70-80°C), or extending the treatment time (15-20 minutes).[1]
Residual auxiliary chemicals from the dyeing process are hindering dye removal.Ensure thorough rinsing of the fabric after dyeing and before reduction clearing to remove any remaining dispersing or leveling agents.[1]
Decrease in wash fastness after a post-dyeing heat treatment (e.g., heat setting) Thermal migration of the dye from the fiber's interior to its surface.[1][4][5]Select dyes with higher molecular weight and good sublimation fastness.[1][3] Minimize the temperature and duration of post-dyeing heat treatments.[1] Consider using a finishing agent that forms a protective film on the fiber surface.[1][3]
Inconsistent wash fastness across different experimental batches Variations in dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and chemical concentrations. Maintain accurate records for each batch.[1]
Water hardness is affecting the efficiency of washing and clearing.Use softened or deionized water for dyeing and post-treatment processes to prevent the formation of insoluble precipitates that can interfere with dye removal.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness in polyester-blended fabrics dyed with this compound? A1: The primary cause is the presence of unfixed dye molecules on the surface of the polyester fibers.[1] Disperse dyes have low water solubility, and during the dyeing process, some dye particles adhere to the fiber surface without penetrating and becoming fixed within the polymer structure.[1][6] This unfixed surface dye is easily removed during laundering, leading to color bleeding and staining of other materials.[7]

Q2: How does a reduction clearing process improve wash fastness? A2: A reduction clearing process uses a reducing agent, typically sodium hydrosulfite (sodium dithionite), under alkaline conditions at an elevated temperature (e.g., 70-80°C).[1] The reducing agent chemically modifies the unfixed disperse dye molecules on the fiber surface, converting them into a more water-soluble form that can be easily washed away.[1] This leaves behind only the dye that has penetrated and is securely fixed within the fiber, resulting in significantly improved wash fastness.[2][8]

Q3: What is "thermal migration" and how does it affect wash fastness? A3: Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber to its surface during post-dyeing heat treatments like drying or heat setting, typically at temperatures above 150°C.[1] This migration effectively re-contaminates the fiber surface with loose dye, leading to a decrease in wash and rubbing fastness.[4][5] To mitigate this, it is crucial to use dyes with good thermal stability and to carefully control the temperature and duration of any subsequent heat treatments.[1]

Q4: Are there more environmentally friendly alternatives to conventional reduction clearing? A4: Yes, due to the environmental concerns associated with sodium dithionite, several alternatives are being explored.[7][9] These include:

  • Alternative Reducing Agents: Formamidine sulfinic acid, hydroxyacetone, and glucose-based agents offer improved stability and biodegradability.[9][10]

  • Enzymatic Treatments: Enzymes like laccases and peroxidases can break down surface dyes without compromising the fiber's integrity.[10]

  • Advanced Oxidation Processes (AOPs): Techniques involving ozone and plasma treatments can effectively remove surface dye while reducing water and chemical consumption.[10]

Experimental Protocols

High-Temperature Disperse Dyeing Protocol (Polyester/Cotton Blend)

This protocol describes a standard high-temperature exhaust dyeing method for a polyester/cotton (P/C) blended fabric.

  • Preparation:

    • Ensure the fabric sample is properly scoured and pre-treated to remove impurities.

    • Prepare a dyebath with a liquor ratio of 10:1 to 20:1 (bath volume to fabric weight).

    • Add a dispersing agent and adjust the pH of the dyebath to 4.5-5.5 using an appropriate buffer (e.g., acetic acid).

  • Dyeing Cycle:

    • Disperse the required amount of C.I. This compound in a small amount of water and add it to the dyebath.

    • Place the fabric sample in the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[1]

    • Hold the temperature at 130°C for 30-60 minutes to ensure full dye penetration and fixation.[1]

    • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.

  • Post-Dyeing Rinse:

    • Drain the dyebath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, to remove residual chemicals and loose dye.[1]

Conventional Alkaline Reduction Clearing Protocol

This is a critical post-treatment step to remove unfixed surface dye and is essential for achieving good wash fastness.[1]

  • Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 10:1 to 20:1.

    • Add sodium hydroxide (B78521) to achieve a concentration of 1-2 g/L.

    • Add sodium hydrosulfite (sodium dithionite) to achieve a concentration of 1-2 g/L.[1]

    • Add a non-ionic detergent at a concentration of 0.5-1 g/L.

  • Clearing Process:

    • Place the rinsed, dyed fabric into the reduction clearing bath.

    • Raise the temperature to 70-80°C and hold for 15-20 minutes.[1]

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.[1]

  • Neutralization and Drying:

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) if necessary, followed by a final rinse.[11]

    • Dry the fabric at a temperature not exceeding 150°C to minimize thermal migration.

Wash Fastness Testing Protocol (ISO 105-C06)

This standard procedure assesses the resistance of the color of textiles to domestic or commercial laundering.[1]

  • Specimen Preparation:

    • Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm).

    • Place the specimen between two undyed test fabrics (a multifiber fabric is often used to assess staining on different materials) and stitch them together.[12]

  • Washing Cycle:

    • Prepare the washing solution according to the specific test conditions of ISO 105-C06 (e.g., C2S, which simulates a 60°C domestic wash) using a standard ECE detergent.[11]

    • Place the composite specimen in a stainless steel container with the specified number of steel balls (to simulate mechanical action) and the washing solution.

    • Operate the laundering machine at the specified temperature (e.g., 60°C) for the specified duration (e.g., 30 minutes).[11]

  • Rinsing and Drying:

    • After the cycle, remove the specimen, rinse it thoroughly in deionized water, and then in cold running water.[11]

    • Unstitch the composite specimen, leaving one short edge attached.

    • Allow it to air dry in the dark at a temperature not exceeding 60°C.[11]

  • Evaluation:

    • Assess the change in color of the dyed fabric and the degree of staining on the adjacent undyed fabric using the standard Grey Scales under controlled lighting conditions.[12]

Visualizations and Workflows

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_clearing Post-Treatment cluster_testing Quality Control Prep Fabric Scouring & Pre-treatment Dyeing High-Temp Dyeing (130°C, pH 4.5-5.5) Prep->Dyeing Rinse1 Hot & Cold Rinse Dyeing->Rinse1 Clearing Alkaline Reduction Clearing (NaOH + Na₂S₂O₄, 70-80°C) Rinse1->Clearing Rinse2 Hot & Cold Rinse Clearing->Rinse2 Neutralize Neutralization (Acetic Acid) Rinse2->Neutralize Drying Drying (<150°C) Neutralize->Drying Testing Wash Fastness Test (ISO 105-C06) Drying->Testing

Caption: Step-by-step workflow for dyeing, clearing, and testing.

troubleshooting_flowchart Start Start: Dyed Fabric Post-Treatment Problem Wash Fastness Poor? Start->Problem CheckClearing Was Reduction Clearing Performed? Problem->CheckClearing Yes End Re-evaluate Wash Fastness Problem->End No ImplementClearing Implement Reduction Clearing Protocol CheckClearing->ImplementClearing No CheckParams Review Clearing Parameters: - Temp (70-80°C)? - Time (15-20 min)? - Chemical Conc. (1-2 g/L)? CheckClearing->CheckParams Yes ImplementClearing->End OptimizeClearing Optimize Clearing Process: Increase temp, time, or chemical concentration CheckParams->OptimizeClearing No CheckDyeing Review Dyeing Protocol: - Temp (130°C)? - Time (30-60 min)? - pH (4.5-5.5)? CheckParams->CheckDyeing Yes OptimizeClearing->End OptimizeDyeing Optimize Dyeing Parameters CheckDyeing->OptimizeDyeing No CheckMigration Decrease in fastness after heat setting? CheckDyeing->CheckMigration Yes OptimizeDyeing->End ControlHeat Control Post-Dyeing Heat Treatment (Temp & Time) CheckMigration->ControlHeat Yes CheckMigration->End No ControlHeat->End

Caption: A troubleshooting flowchart for diagnosing poor wash fastness.

clearing_mechanism cluster_fiber Polyester Fiber cluster_surface Fiber Surface cluster_bath Clearing Bath FixedDye Fixed Dye (Unaffected) UnfixedDye Unfixed Dye (Insoluble) SolubleDye Solubilized Dye Fragment UnfixedDye->SolubleDye Transforms WashedAway Washed Away SolubleDye->WashedAway Removed by Washing ReducingAgent Reducing Agent (e.g., Na₂S₂O₄) ReducingAgent->UnfixedDye Chemical Reduction

Caption: Mechanism of removing unfixed surface dye via reduction clearing.

References

minimizing the hydrolysis of Disperse Red 191 in high-temperature dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists minimize the hydrolysis of Disperse Red 191 during high-temperature dyeing processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high-temperature dyeing?

This compound (CAS No. 103657-51-8) is a non-ionic, anthraquinone-based dye with low water solubility.[1][2] Its molecular formula is C22H17NO5.[1][2][3] It is primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765).[2] High-temperature dyeing (typically 120-130°C) is necessary because the heat causes the compact molecular structure of polyester fibers to swell, which allows the small, non-ionic dye molecules to diffuse into the fiber and form a stable solid solution.[4][5] This method achieves deep shades and good fastness properties.[6]

Q2: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. Many disperse dyes, particularly those containing ester, cyano, or amide groups, are susceptible to hydrolysis under certain conditions.[4][7] This reaction is significantly accelerated at high temperatures and in alkaline environments (pH > 6).[5][8] The process, often a nucleophilic bimolecular substitution (SN2) mechanism, breaks down the dye's chromophoric structure, leading to the formation of different chemical species that may have a different color or lower affinity for the fiber.[9]

Q3: What are the visible effects of this compound hydrolysis on the final dyed product?

The hydrolysis of disperse dyes can lead to several undesirable outcomes in the dyed fabric:

  • Shade Change: The color of the fabric may shift, for example, from a brilliant red to a duller, bluer, or weaker shade.[4][5]

  • Reduced Color Depth: The intensity of the color will be lower than expected, resulting in a lighter shade. This is often measured as a decrease in the K/S value.[10]

  • Poor Reproducibility: Batches dyed under seemingly identical conditions may show significant color variations, making quality control difficult.[8]

  • Decreased Fastness: The wash, rubbing, and light fastness properties of the dyed material can be compromised.[4]

Q4: What are the primary factors that cause the hydrolysis of this compound during high-temperature dyeing?

The primary factor causing the hydrolysis of disperse dyes is an improperly controlled pH level in the dye bath, especially when combined with high temperatures.

  • High pH (Alkalinity): A pH value above 6.0 significantly accelerates the rate of hydrolysis for sensitive disperse dyes.[8] The optimal pH range for most disperse dyeing is weakly acidic, between 4.5 and 5.5.[7][11][12]

  • High Temperatures: The high temperatures (130°C) required for polyester dyeing provide the energy needed to overcome the activation energy of the hydrolysis reaction.[5][6]

  • Process Impurities: Alkaline residues from previous scouring or bleaching processes on the fabric, or the use of alkaline dyeing auxiliaries, can raise the pH of the dye bath during the heating phase.[8]

Section 2: Troubleshooting Guide for Hydrolysis Issues

Problem: You are experiencing inconsistent shades, loss of color depth, and poor batch-to-batch reproducibility when dyeing with this compound.

Potential Cause: The dye is likely undergoing hydrolysis due to suboptimal dyeing conditions. Follow these steps to diagnose and resolve the issue.

Step 1: Verify and Control Dye Bath pH

The pH of the dye bath is the most critical parameter.[13] Dyeing in a weakly acidic medium (pH 4.5-5.5) is essential for the stability of most disperse dyes.[7]

  • Action: Measure the pH of the dye bath before starting the heating cycle and after the dyeing cycle is complete. A significant increase in pH during the process indicates a problem.

  • Solution: Adjust the initial pH to 4.5-5.5 using acetic acid.[11] However, for better control, implementing a buffer system is strongly recommended (see Step 2).

Step 2: Implement a Robust Buffer System

Simply adjusting the initial pH with an acid may not be sufficient, as the pH can drift upwards during heating.[8] A buffer solution resists these changes.

  • Action: Evaluate if you are using a true buffer system.

  • Solution: Implement an acid buffer system to maintain a stable pH throughout the dyeing process. An acetic acid-sodium acetate (B1210297) buffer is a common and effective choice for maintaining a pH of 4-5.[14] Other systems, such as those based on formic acid and ammonium (B1175870) sulfate, can also be used.[7]

Step 3: Assess Water Quality and Fabric Preparation

Impurities in the water or on the fabric can affect pH and dye stability.

  • Action: Test your process water for hardness (presence of Ca²⁺, Mg²⁺ ions) and alkalinity. Ensure that fabrics are thoroughly rinsed and neutralized after any alkaline pre-treatment steps.

  • Solution: Use soft water for dyeing. If hard water is unavoidable, add a sequestering agent (e.g., EDTA-based) to chelate metal ions that can interfere with dyeing auxiliaries and affect the final shade.[5][15] Ensure any alkali from pre-treatment is completely washed out or neutralized before dyeing.

Step 4: Review Dyeing Auxiliaries

The chemical auxiliaries used in the dye bath can influence pH.

  • Action: Check the technical specifications for all dispersing agents, leveling agents, and other auxiliaries to determine their pH.

  • Solution: Select high-quality, non-ionic dispersing and leveling agents that are stable at high temperatures and do not contribute to pH shifts.[15][16]

Section 3: Data Presentation

Table 1: Effect of pH on Relative Color Depth (K/S Value) of Phthalimide (B116566) Disperse Dyes

This table illustrates the significant impact of dye bath pH on the color depth of disperse dyes containing alkali-sensitive groups. The data shows a dramatic decrease in color strength as the pH becomes neutral and alkaline.

Dye Bath pHApproximate K/S Value (% of K/S at pH 3)
3.0100%
5.078 - 92%
7.055 - 67%
9.025 - 42%
11.014 - 29%
(Data adapted from a study on phthalimide disperse dyes, which demonstrates a typical trend for alkali-sensitive structures)[10]
Table 2: Recommended Process Parameters for High-Temperature Dyeing
ParameterRecommended RangeRationale
Dyeing Temperature 130°CEnsures proper diffusion of dye into the polyester fiber.[6]
pH Level 4.5 - 5.5Minimizes hydrolysis of the disperse dye and protects the polyester fiber.[7][11]
Buffer System Acetic Acid / Sodium AcetateMaintains a stable acidic pH throughout the process.[14]
Time at Temperature 30 - 60 minutesDependent on the desired depth of shade.[6]
Heating Rate 1.5 - 2.0 °C / minuteA controlled ramp rate prevents uneven dyeing.[6]
Water Hardness < 100 PPMPrevents interference from metal ions.[5]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Standard High-Temperature Dyeing of Polyester

This protocol outlines a generalized procedure for dyeing polyester fabric with this compound while minimizing hydrolysis.

  • Bath Preparation: Prepare the dye bath at a 10:1 to 15:1 liquor ratio at 50-60°C.[6]

  • Add Auxiliaries: Add a dispersing agent (e.g., 0.5 g/L) and the buffer system (e.g., acetic acid/sodium acetate to achieve pH 4.5-5.5). A sequestering agent can be added if using hard water.

  • Add Dye: Add the pre-dispersed this compound dye (x% on weight of fabric).

  • Load Fabric: Introduce the polyester fabric into the dye bath.

  • Heating Cycle: Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[6]

  • Dyeing: Hold the temperature at 130°C for 30-60 minutes, depending on the target shade.[6]

  • Cooling: Cool the bath down to 70-80°C.

  • Rinsing: Rinse the fabric thoroughly.

  • Reduction Clearing (Optional but Recommended): Perform a reduction clearing process to remove any unfixed surface dye, which improves fastness properties.[17][18]

  • Final Rinse and Dry: Neutralize, rinse, and dry the fabric.

Protocol 2: Analysis of Dye Hydrolysis via HPLC

This protocol can be used to quantify the extent of dye hydrolysis under different conditions.

  • Prepare Dye Baths: Prepare multiple dye baths containing this compound under various pH conditions (e.g., pH 5, 7, 9).

  • Simulate Dyeing: Run a simulated dyeing cycle in a laboratory dyeing machine, following the time and temperature profile from Protocol 1.

  • Sample Collection: Withdraw aliquots (e.g., 10 mL) from each dye bath at regular intervals (e.g., 0, 15, 30, 45, 60 minutes) during the high-temperature phase.[19]

  • Quench Reaction: Immediately cool the sample and neutralize it to pH 7 with a dilute acid or base to stop any further hydrolysis.[19]

  • Sample Preparation: Dilute the samples to a known volume with an appropriate solvent (e.g., acetonitrile/water mixture). Filter the solution through a 0.45 µm filter.[19]

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column and a suitable detector (e.g., UV-Vis). An isocratic or gradient elution method is used to separate the original dye from its hydrolysis products.

  • Quantification: The concentration of the unhydrolyzed dye is determined by comparing its peak area to a calibration curve. The rate and extent of hydrolysis can then be calculated.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Dye Disperse Dye (with Ester Group R-COOR') TS Rate-Determining Step (SN2 Nucleophilic Attack) Dye->TS High Temp High pH OH Hydroxide Ion (OH⁻, from alkali) OH->TS Acid Hydrolyzed Dye (Carboxylate R-COO⁻) (Altered Shade) TS->Acid Alcohol Alcohol (R'-OH) TS->Alcohol Experimental_Workflow A 1. Prepare Dye Baths (Varying pH: 5, 7, 9) B 2. Simulate Dyeing Cycle (High Temperature) A->B C 3. Withdraw Aliquots Over Time B->C D 4. Quench & Neutralize (Stop Hydrolysis) C->D E 5. Prepare for HPLC (Dilute & Filter) D->E F 6. HPLC Analysis (Separate Components) E->F G 7. Quantify Results (Peak Area vs. Standard) F->G H Determine Rate of Hydrolysis G->H Troubleshooting_Logic Start Problem: Inconsistent Shade / Poor Reproducibility Q1 Is dye bath pH stable and within 4.5-5.5 range? Start->Q1 Fix1 Action: Implement robust buffer system (e.g., Acetate Buffer) Q1->Fix1 No Q2 Is water quality controlled and fabric properly neutralized? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Q2 Fix2 Action: Use soft water or sequestering agent. Ensure proper rinsing. Q2->Fix2 No Q3 Are auxiliaries pH-neutral and high-temperature stable? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Q3 Fix3 Action: Select high-quality, stable auxiliaries. Q3->Fix3 No End Problem Resolved Q3->End Yes A3_Yes Yes A3_No No Fix3->End

References

addressing shade variation in batch dyeing with Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing shade variation in batch dyeing with C.I. Disperse Red 191. The information is tailored for researchers, scientists, and professionals in drug development who may be using this dye in their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that can lead to shade variation during the batch dyeing of polyester (B1180765) with this compound.

Question 1: What are the most common causes of shade variation from batch to batch?

Shade variation between batches is a frequent issue in textile dyeing and can be attributed to several factors. Inconsistent process parameters are a primary cause; minor deviations in temperature, pH, or dyeing time can lead to noticeable color differences.[1] The properties of the raw material, such as variations in fiber fineness or pretreatment, can also affect dye uptake.[1] Additionally, the compatibility of dyes and the quality of water used in the dye bath play a crucial role.[1]

Question 2: My dyed fabric has light or pale shades. What could be the reason?

Insufficient color yield can result from several factors. The dyeing temperature might not have been optimal, as higher temperatures are generally required to swell polyester fibers and facilitate dye diffusion.[2] An incorrect pH of the dye bath can also affect dye exhaustion; for disperse dyes, a slightly acidic pH of 4.5-5.5 is typically recommended.[2][3] Other potential causes include inadequate dyeing time, improper selection of dyeing assistants, or dye sublimation if the temperature is too high for an extended period.[2][3]

Question 3: I am observing uneven dyeing, with streaks or patches on the fabric. How can I resolve this?

Uneven dyeing, or unlevelness, can be caused by a variety of issues. Poor dye dispersion, where the dye particles are not finely and uniformly distributed in the bath, is a common culprit.[4] This can be addressed by ensuring the proper use of dispersing agents.[4][5] Inadequate liquor circulation within the dyeing machine can also lead to uneven dye distribution on the fabric.[4] Furthermore, a heating rate that is too rapid can cause the dye to rush onto the fabric surface, resulting in an uneven appearance.[6]

Question 4: The final shade of the fabric is different from the lab sample (lab-to-bulk variation). Why does this happen?

Discrepancies between laboratory and bulk production are often due to differences in process parameters and conditions. It is crucial to maintain consistency in factors such as the liquor ratio, heating and cooling rates, and the type and concentration of auxiliaries between the lab and production environments. Water quality, including hardness and the presence of metal ions, can also differ and impact the final shade.[1]

Question 5: After dyeing and drying, the color seems to have changed or migrated. What is causing this?

This phenomenon, known as thermomigration, can occur during post-dyeing heat treatments like drying or heat-setting.[7] Residual, unfixed dye on the fiber surface can migrate when exposed to high temperatures, leading to shade changes and potentially staining adjacent materials.[7] This can be minimized by a thorough after-clearing process, often referred to as reduction clearing, to remove any unfixed dye.[8]

Data Presentation

The following table summarizes the expected qualitative effects of key process parameters on the shade of polyester dyed with this compound. The optimal values should be determined through laboratory trials.

ParameterVariationExpected Effect on ShadeRationale
Temperature Too LowLighter ShadeInsufficient fiber swelling and dye diffusion.[2]
Optimal (130°C)Deeper, vibrant shadePromotes dye penetration into the polyester fiber.[8]
Too HighPotential for shade change, dullingCan lead to dye degradation or sublimation.[2][3]
pH Too Low (<4.0)May affect dye stabilityCan alter the dye molecule's properties.
Optimal (4.5-5.5)Good dye exhaustion and stabilityProvides an ideal environment for disperse dyeing.[2][3]
Too High (>6.0)Lighter shade, potential for dye hydrolysisAlkaline conditions can degrade disperse dyes.[9]
Time Too ShortLighter ShadeIncomplete dye diffusion and fixation.
Optimal (30-60 min at top temp)Desired shade depth achievedAllows for sufficient dye penetration.[8]
Too LongPotential for shade changeMay lead to dye sublimation or degradation.[3]

Experimental Protocols

Laboratory-Scale High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard procedure for dyeing a 10g sample of 100% polyester fabric.

Materials and Reagents:

  • 100% Polyester fabric (pre-scoured)

  • C.I. This compound

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Levelling agent (optional)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • Laboratory-scale high-temperature dyeing machine

  • Spectrophotometer

Procedure:

  • Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any oils, waxes, or sizes that could interfere with dyeing.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the desired depth of shade (e.g., 1.0% on weight of fabric, owf).

    • Make a paste of the dye with a small amount of water and 1 g/L of a dispersing agent.

    • Add this paste to the dye bath containing water at a liquor ratio of 10:1.

    • Add a leveling agent if required.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8]

  • Dyeing Cycle:

    • Place the polyester fabric in the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.[10]

    • Cool the dye bath to 70°C at a rate of 2°C per minute.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath and rinse the fabric.

    • Prepare a new bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed dye.[11]

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize with a weak solution of acetic acid, if necessary, and give a final rinse.

  • Drying: Dry the fabric at a temperature below 130°C.[10]

Determination of Dye Bath Exhaustion

This protocol outlines the spectrophotometric method to determine the percentage of dye that has transferred from the dye bath to the fabric.

Procedure:

  • Prepare a calibration curve for this compound by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax).

  • Before starting the dyeing process, take an aliquot of the initial dye bath and measure its absorbance. This will give you the initial dye concentration (C₀).

  • After the dyeing cycle is complete and before draining the bath, take another aliquot of the exhaust dye bath and measure its absorbance to determine the final dye concentration (Cₜ).

  • Calculate the percentage of dye bath exhaustion (%E) using the following formula:

    %E = [(C₀ - Cₜ) / C₀] x 100[11]

Assessment of Colorfastness to Washing (AATCC Test Method 61)

This is a summary of the accelerated laundering test to evaluate the colorfastness of the dyed fabric.

Procedure:

  • A specimen of the dyed fabric is stitched together with a multifiber test fabric.

  • The composite sample is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.

  • The container is then placed in a launder-ometer and agitated at a specified temperature and for a set duration to simulate multiple home launderings.

  • After the test, the sample is rinsed and dried.

  • The color change of the dyed fabric and the staining on the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

Mandatory Visualizations

Troubleshooting_Shade_Variation Start Shade Variation Observed Check_Parameters Review Process Parameters (Temp, pH, Time) Start->Check_Parameters Check_Material Inspect Raw Material & Pretreatment Start->Check_Material Check_Dispersion Evaluate Dye Dispersion & Auxiliaries Start->Check_Dispersion Inconsistent_Parameters Inconsistent Parameters Check_Parameters->Inconsistent_Parameters Material_Issue Material/Pretreatment Inconsistency Check_Material->Material_Issue Dispersion_Problem Poor Dispersion/ Incorrect Auxiliaries Check_Dispersion->Dispersion_Problem Standardize_Process Standardize & Calibrate Process Controls Inconsistent_Parameters->Standardize_Process Yes Standardize_Material Ensure Consistent Material Sourcing & Pretreatment Material_Issue->Standardize_Material Yes Optimize_Auxiliaries Optimize Dispersing Agent & Dyeing Assistants Dispersion_Problem->Optimize_Auxiliaries Yes End Shade Consistency Improved Standardize_Process->End Standardize_Material->End Optimize_Auxiliaries->End

Caption: Troubleshooting workflow for shade variation.

Polyester_Dyeing_Workflow Start Start: Pre-scoured Polyester Fabric Dye_Bath_Prep Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) Start->Dye_Bath_Prep Dyeing Dyeing Cycle (Ramp to 130°C, Hold 45-60 min) Dye_Bath_Prep->Dyeing Cooling Controlled Cooling to 70°C Dyeing->Cooling Rinsing Rinsing Cooling->Rinsing Reduction_Clearing Reduction Clearing (70-80°C, 15-20 min) Rinsing->Reduction_Clearing Final_Rinse Final Rinsing & Neutralization Reduction_Clearing->Final_Rinse Drying Drying (<130°C) Final_Rinse->Drying End End: Dyed Fabric Drying->End

Caption: High-temperature exhaust dyeing process.

Factors_Affecting_Shade Shade_Variation {Shade Variation in This compound Dyeing} Process_Parameters Process Parameters Temperature pH Time Heating/Cooling Rate Process_Parameters->Shade_Variation Substrate Substrate Fiber Properties Pretreatment Substrate->Shade_Variation Dye_Bath Dye Bath Components Dye Properties Auxiliaries Water Quality Dye_Bath->Shade_Variation Machinery Machinery Liquor Circulation Liquor Ratio Machinery->Shade_Variation

Caption: Key factors influencing shade variation.

References

Technical Support Center: Enhancing the Photostability of Disperse Red 191 with UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing UV absorbers to enhance the photostability of Disperse Red 191. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dyed polyester (B1180765) fabric fading when exposed to light?

This compound, like many azo disperse dyes, is susceptible to photodegradation when exposed to ultraviolet (UV) radiation from sunlight. This exposure can break down the chemical bonds within the dye molecule, leading to a loss of color, also known as fading. The rate and extent of fading depend on factors such as the intensity and duration of light exposure, humidity, and the presence of atmospheric contaminants.

Q2: What are UV absorbers and how do they protect this compound?

UV absorbers are chemical compounds that protect materials from UV degradation by absorbing harmful UV radiation and converting it into less harmful thermal energy.[1] They function similarly to sunscreen for textiles. By incorporating a UV absorber into the dyeing process or as a post-treatment, a protective layer is formed that shields the this compound molecules from UV rays, thereby improving the lightfastness of the dyed fabric.[1]

Q3: What are the common types of UV absorbers recommended for polyester dyed with disperse dyes?

The most common types of UV absorbers used for textiles are derivatives of benzophenone (B1666685) and benzotriazole.[2] Both have shown effectiveness in improving the lightfastness of disperse dyes on polyester. The choice between them may depend on factors such as the specific application method, desired durability, and cost.

Q4: How are UV absorbers applied to the fabric?

UV absorbers can be applied to polyester fabrics through several methods:

  • Exhaust Method (in the dyebath): The UV absorber is added directly to the dyebath and is exhausted onto the fiber along with the disperse dye during the high-temperature dyeing process.[3]

  • Padding Method (post-treatment): The dyed and dried fabric is passed through a solution containing the UV absorber and then squeezed to ensure even application. This is followed by a drying and curing step.

  • Coating Method: The UV absorber is incorporated into a polymer coating that is then applied to the surface of the fabric.

Q5: Will using a UV absorber affect the color of my this compound dyed fabric?

When used at the recommended concentrations, commercially available UV absorbers for textiles are designed to be colorless and should not significantly impact the initial shade of the this compound. However, it is always advisable to conduct a small-scale trial to confirm the absence of any undesirable color change.

Troubleshooting Guide

Issue 1: Uneven photoprotection leading to patchy fading.

  • Possible Cause: Uneven application of the UV absorber.

  • Solution:

    • Exhaust Method: Ensure proper dispersion of the UV absorber in the dyebath. Use a suitable dispersing agent if necessary. Optimize the dyeing cycle (temperature ramp-up, holding time) to promote even exhaustion of both the dye and the UV absorber.

    • Padding Method: Check the evenness of the padding mangle pressure. Ensure the fabric is properly prepared (scoured and free of impurities) for uniform absorption of the finishing solution.

Issue 2: Reduced lightfastness improvement despite using a UV absorber.

  • Possible Cause 1: Insufficient concentration of the UV absorber.

  • Solution: Increase the concentration of the UV absorber in the application bath. Refer to the manufacturer's technical data sheet for recommended dosage. It's important to note that exceeding the optimal concentration may not lead to a proportional increase in performance and could affect the fabric's handle.

  • Possible Cause 2: Incompatibility between the UV absorber and other finishing agents.

  • Solution: Avoid using cationic softeners or other additives that may interact with the anionic UV absorber, leading to precipitation or reduced effectiveness. Always check the compatibility of all chemicals in the finishing bath.

  • Possible Cause 3: The chosen UV absorber is not optimal for the specific dye-fiber system.

  • Solution: Experiment with a different class of UV absorber (e.g., if using a benzophenone, try a benzotriazole-based one). The effectiveness of a UV absorber can be influenced by the chemical structure of the dye.

Issue 3: Stiffening of the fabric after UV absorber application.

  • Possible Cause: Excessive concentration of the UV absorber or improper application.

  • Solution: Reduce the concentration of the UV absorber to the recommended level. Ensure that the application process, particularly in padding, is optimized for even and minimal pick-up. Consider incorporating a suitable softener in the finishing bath to counteract any stiffening effect.

Issue 4: Yellowing of the fabric during the curing process.

  • Possible Cause: The curing temperature is too high or the duration is too long.

  • Solution: Optimize the curing conditions (temperature and time) according to the UV absorber manufacturer's recommendations. High temperatures can sometimes lead to thermal degradation of the UV absorber or the fiber itself, causing yellowing.

Data Presentation

The following tables summarize the expected performance of UV absorbers on red disperse dyes, which can be used as a reference for this compound. The data is compiled from various studies on similar azo disperse dyes on polyester.

Table 1: Lightfastness Improvement of a Red Azo Disperse Dye with Different UV Absorbers

UV Absorber TypeApplication MethodConcentration (% owf)Lightfastness Rating (Blue Wool Scale)Improvement (Grades)
None (Control)--3-4-
Benzophenone-1Exhaust24-51
Benzotriazole-1Exhaust251-2
Benzophenone-2Padding351-2
Benzotriazole-2Padding35-62

Note: The specific grade of improvement can vary depending on the initial lightfastness of the dye and the exact experimental conditions.

Table 2: Color Change (ΔE*ab) of a Red Disperse Dye on Polyester After Xenon Arc Exposure

TreatmentExposure Time (hours)ΔLΔaΔbΔEab
No UV Absorber40-5.23.8-6.18.9
With Benzophenone UV Absorber40-2.11.5-2.53.5
With Benzotriazole UV Absorber40-1.81.2-2.02.9

ΔE*ab represents the total color difference. A lower value indicates less color change and better photostability.

Experimental Protocols

1. Protocol for Application of UV Absorber by Exhaust Method

This protocol describes the simultaneous dyeing of polyester fabric with this compound and a UV absorber.

  • Materials:

    • Polyester fabric

    • This compound

    • Benzophenone or Benzotriazole based UV absorber

    • Dispersing agent

    • Acetic acid (to maintain pH 4.5-5.5)

    • High-temperature, high-pressure (HTHP) dyeing machine

  • Procedure:

    • Prepare the dyebath by dissolving the dispersing agent in water.

    • Make a paste of this compound and the UV absorber with a small amount of water and the dispersing agent. Add this paste to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Perform a reduction clearing process to remove any unfixed dye from the fabric surface.

    • Dry the fabric at 100-120°C.

2. Protocol for Lightfastness Testing (Adapted from AATCC Test Method 16.3)

This protocol outlines the procedure for evaluating the photostability of the dyed fabric.

  • Apparatus:

    • Xenon arc lamp weathering apparatus

    • AATCC Blue Wool Lightfastness Standards

    • Gray Scale for Color Change

  • Procedure:

    • Cut a specimen of the dyed fabric and a corresponding Blue Wool Standard.

    • Mount the specimens in the sample holders of the xenon arc apparatus.

    • Expose the specimens to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in AATCC 16.3.

    • Periodically inspect the specimens and compare the fading of the dyed fabric to the fading of the Blue Wool Standards.

    • The lightfastness rating is determined by the Blue Wool Standard that shows a similar amount of fading as the test specimen. The rating is reported on a scale of 1 to 8, where 8 indicates excellent lightfastness.

    • Alternatively, use a spectrophotometer to measure the color change (ΔE*ab) of the specimen after a specific duration of exposure.

Mandatory Visualization

Experimental_Workflow cluster_preparation Fabric Preparation cluster_dyeing Dyeing with UV Absorber cluster_testing Photostability Testing Scouring Scouring & Rinsing Drying_Prep Drying Scouring->Drying_Prep Dye_Bath Prepare Dyebath (Dye + UV Absorber + Auxiliaries) Drying_Prep->Dye_Bath HTHP_Dyeing HTHP Dyeing (130°C, 60 min) Dye_Bath->HTHP_Dyeing Rinsing_Dyeing Rinsing HTHP_Dyeing->Rinsing_Dyeing Reduction_Clearing Reduction Clearing Rinsing_Dyeing->Reduction_Clearing Drying_Final Final Drying Reduction_Clearing->Drying_Final Xenon_Exposure Xenon Arc Exposure (AATCC 16.3) Drying_Final->Xenon_Exposure Evaluation Evaluation (Blue Wool / ΔE*ab) Xenon_Exposure->Evaluation

Caption: Experimental workflow for enhancing and evaluating the photostability of this compound.

UV_Absorption_Mechanism cluster_light Light Energy cluster_fabric Dyed Fabric cluster_energy Energy Conversion UV_Light UV Radiation UV_Absorber UV Absorber UV_Light->UV_Absorber Absorption Dye_Molecule This compound UV_Light->Dye_Molecule Degradation (without UV absorber) Heat Heat UV_Absorber->Heat Conversion

References

Technical Support Center: Low-Temperature Dyeing of Polyester with Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Disperse Red 191 for low-temperature dyeing of polyester (B1180765) fabrics. The information is designed to address specific experimental challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in dyeing polyester with disperse dyes at low temperatures?

Polyester is a hydrophobic and highly crystalline fiber.[1][2] Dyeing requires the fiber structure to swell, allowing the disperse dye molecules to penetrate.[2] Typically, this is achieved at high temperatures (around 130°C).[3] At lower temperatures (below 100°C), the rate of dye diffusion into the polyester fiber is very low, resulting in poor dye uptake and light shades.[4][5]

Q2: What is the role of a carrier in the low-temperature dyeing of polyester?

A carrier is an organic compound that acts as a swelling agent or plasticizer for the polyester fiber at lower temperatures (typically 85-100°C).[1][2] Carriers penetrate the fiber, reducing the intermolecular forces between polymer chains and effectively lowering the glass transition temperature (Tg) of the polyester.[1] This increased molecular mobility within the fiber allows the disperse dye molecules to diffuse into the fiber structure more readily, enabling the achievement of deeper shades at temperatures below 100°C.[2][6]

Q3: What are the different types of carriers available for polyester dyeing?

Carriers for polyester dyeing can be broadly categorized as follows:

  • Halogenated Aromatic Hydrocarbons: Highly effective but are increasingly restricted due to environmental and health concerns.

  • Aromatic Esters: Offer good dyeing performance but may have environmental drawbacks.

  • Phenolic Compounds: Effective but can be toxic and have a strong odor.

  • Eco-Friendly Carriers: A growing category of non-toxic, biodegradable carriers with low odor, developed to comply with environmental regulations.[4][7]

Q4: How do I select the appropriate carrier for my experiment with this compound?

The selection of a carrier depends on several factors:

  • Dyeing Efficiency: The carrier's ability to promote dye uptake and achieve the desired shade depth.

  • Environmental and Safety Regulations: Compliance with standards such as Oeko-Tex, REACH, and ZDHC is crucial. Eco-friendly carriers are increasingly preferred.[7]

  • Fastness Properties: The carrier should not negatively impact the light, wash, and rubbing fastness of the dyeing. Some carriers can reduce light fastness.

  • Compatibility: The carrier must be compatible with this compound and other auxiliaries in the dyebath.

  • Cost-Effectiveness: The overall cost of the carrier and the dyeing process.

Q5: What are the typical fastness properties of this compound on polyester?

This compound generally exhibits good to excellent fastness properties on polyester. The following table summarizes its performance according to a typical technical data sheet.

Data Presentation

Table 1: Fastness Properties of this compound on Polyester

Fastness TestRating (Grade)
Light Fastness (Carbon arc lamp)7[8]
Washing Fastness (Fade)5[8]
Washing Fastness (Stain)4-5[8]
Perspiration Fastness (Acid/Alkali - Fade)5[8]
Perspiration Fastness (Acid/Alkali - Stain)5[8]

Note: Fastness properties can be influenced by the type and concentration of the carrier used, as well as the dyeing process and finishing treatments.

Table 2: Illustrative Comparison of Carrier Types for Low-Temperature Dyeing of Polyester with Disperse Dyes

Carrier TypeExpected Color Yield (K/S Value)Key AdvantagesKey Disadvantages
Non-Eco-Friendly (e.g., Chlorinated Aromatics, Phenols) HighExcellent dye uptake, cost-effective in some cases.Environmental and health hazards, strong odor, potential for reduced light fastness.
Aromatic Esters Good to HighGood dyeing performance.May not be environmentally friendly.
Eco-Friendly (e.g., biodegradable esters, vanillin-based) GoodNon-toxic, biodegradable, low odor, compliant with environmental standards.[1][7]May have slightly lower efficiency than some traditional carriers, potentially higher cost.

Note: The K/S values are illustrative and can vary significantly based on the specific carrier, its concentration, dyeing temperature, and time. An eco-friendly carrier can yield comparable or even better K/S values than a non-eco-friendly one under optimized conditions.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Dyeing or Streaking - Poor dispersion of this compound. - Incorrect carrier concentration. - Uneven temperature distribution in the dyebath. - Inadequate circulation of the dye liquor.- Ensure the dye is properly dispersed before adding to the dyebath. - Optimize the carrier concentration; too much or too little can cause issues. - Ensure gradual and uniform heating of the dyebath. - Maintain good agitation or circulation during the dyeing process.
Poor Color Yield (Light Shade) - Insufficient carrier concentration. - Dyeing temperature is too low. - Dyeing time is too short. - Incorrect pH of the dyebath.- Increase the carrier concentration incrementally. - Ensure the temperature is maintained at the optimal level for the selected carrier (typically 95-100°C). - Increase the dyeing time to allow for sufficient dye diffusion. - Adjust the pH to the recommended range of 4.5-5.5 for disperse dyes.
Dye Spots or Stains on Fabric - Agglomeration of the disperse dye. - Incompatibility of the carrier with the dye or other auxiliaries. - Presence of residual oils or impurities on the polyester fabric.- Use a suitable dispersing agent and ensure the dye is fully dispersed. - Check the compatibility of all chemicals in the dyebath before starting the experiment. - Thoroughly pre-wash the polyester fabric to remove any contaminants.
Reduced Light Fastness - The specific carrier used may negatively affect light fastness. - Incomplete removal of the carrier from the fabric after dyeing.- Select a carrier known to have minimal impact on light fastness. - Perform a thorough after-clearing (reduction clearing) process to remove residual carrier and unfixed dye.
Unpleasant Odor on Dyed Fabric - Use of a carrier with a strong intrinsic odor (e.g., some phenolic compounds). - Residual carrier remaining on the fabric.- Opt for a low-odor or eco-friendly carrier. - Ensure efficient after-clearing and rinsing of the dyed fabric.

Experimental Protocols

Low-Temperature Dyeing of Polyester with this compound using a Carrier

This protocol provides a general methodology. The specific carrier and its concentration should be optimized based on preliminary experiments.

1. Materials and Reagents:

  • Polyester fabric

  • This compound

  • Selected Carrier (e.g., an eco-friendly aromatic ester-based carrier)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and Sodium hydroxide (B78521) (for reduction clearing)

  • Distilled water

2. Dye Bath Preparation and Dyeing Procedure:

  • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm distilled water.

  • Set the dyebath with the required volume of distilled water (Liquor Ratio, e.g., 1:20).

  • Add the selected carrier and dispersing agent to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Introduce the pre-wetted polyester fabric into the dyebath at approximately 50°C.

  • Add the dispersed dye solution to the dyebath.

  • Raise the temperature of the dyebath to 98-100°C at a rate of 1-2°C per minute.

  • Maintain the dyeing at this temperature for 60-90 minutes with continuous agitation.

  • Cool the dyebath down to 60-70°C.

  • Remove the dyed fabric and rinse with warm water.

3. After-Treatment (Reduction Clearing):

  • Prepare a fresh bath with 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

  • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes to remove any unfixed surface dye and residual carrier.[7]

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Dry the fabric at ambient temperature or in an oven at a low temperature.

4. Evaluation:

  • Measure the color strength (K/S value) of the dyed fabric using a spectrophotometer.

  • Evaluate the fastness properties (light, wash, rubbing) according to standard test methods (e.g., AATCC or ISO).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Evaluation start Start prep_fabric Pre-wash Polyester Fabric start->prep_fabric prep_dye Prepare this compound Stock Solution start->prep_dye add_fabric Add Fabric to Dyebath at 50°C prep_fabric->add_fabric add_dye Add Dispersed Dye prep_dye->add_dye prep_bath Prepare Dyebath with Carrier & Auxiliaries prep_bath->add_fabric add_fabric->add_dye heat Heat to 98-100°C add_dye->heat dye Dye for 60-90 min heat->dye cool Cool to 60-70°C dye->cool rinse1 Rinse Fabric cool->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Final Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry evaluate Evaluate K/S and Fastness dry->evaluate end End evaluate->end Troubleshooting_Logic cluster_uneven Uneven Dyeing cluster_light Poor Color Yield cluster_fastness Poor Fastness issue Dyeing Issue Encountered check_dispersion Check Dye Dispersion issue->check_dispersion Unevenness inc_carrier Increase Carrier Conc. issue->inc_carrier Light Shade check_carrier_type Evaluate Carrier Type issue->check_carrier_type Low Fastness check_carrier_conc Verify Carrier Concentration check_dispersion->check_carrier_conc check_temp_profile Review Temperature Profile check_carrier_conc->check_temp_profile inc_temp_time Increase Temp./Time inc_carrier->inc_temp_time check_ph Verify pH (4.5-5.5) inc_temp_time->check_ph improve_clearing Improve Reduction Clearing check_carrier_type->improve_clearing

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Red 191 and Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic textiles, particularly polyester (B1180765) and its blends, the selection of appropriate dyes is paramount to achieving desired coloration with lasting vibrancy. This guide provides a comprehensive comparative study of two widely used red disperse dyes: Disperse Red 191 and Disperse Red 60. The following sections present a detailed analysis of their performance characteristics, supported by experimental data and standardized testing protocols, to assist researchers and textile chemists in making informed decisions.

Performance Data Summary

The fastness properties of this compound and Disperse Red 60, when applied to polyester, are summarized in the table below. The data has been aggregated from various industry sources and is rated on a scale of 1 to 5 for most properties, with lightfastness also being rated on a 1 to 8 scale, where a higher number indicates superior performance.

Performance ParameterTest StandardThis compoundDisperse Red 60
Light Fastness AATCC 16.3 (Carbon Arc)7[1]-
AATCC (Xenon Arc)-6-7
ISO 105-B02 (Xenon)-6[2]
Washing Fastness AATCCFade: 5, Stain: 4-5[1]5
ISO 105-C06-4-5[2]
Sublimation Fastness ISO 105-P01 (180°C, 30s)-4-5[2]
Perspiration Fastness AATCCFade: 5, Stain: 5[1]5
Ironing Fastness AATCC-2-3
ISO-4

Key Performance Insights

This compound exhibits excellent light fastness with a rating of 7, making it a suitable candidate for applications requiring high resistance to fading upon light exposure, such as automotive textiles.[1][3] It also demonstrates outstanding washing and perspiration fastness.

Disperse Red 60, an anthraquinone (B42736) dye, also shows good to very good light fastness (6-7) and wash fastness (4-5).[2] Its sublimation fastness at 180°C is rated as very good (4-5), a critical parameter for post-dyeing heat treatments like thermosol processes.[2] However, it is noted that Disperse Red 60 can be sensitive to alkaline conditions during dyeing, which may lead to color variations.

Experimental Protocols

The performance data presented is based on standardized test methods established by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO). The following are detailed methodologies for the key fastness tests.

Light Fastness (AATCC 16.3 / ISO 105-B02)

This test evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.

  • Specimen Preparation: A dyed textile specimen is prepared according to the standard's specifications. A portion of the specimen is covered with an opaque mask to serve as an unexposed control.

  • Apparatus: A lightfastness tester equipped with a Xenon arc lamp is used.

  • Procedure: The specimen is exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity. The exposure continues until a specified amount of fading occurs on a set of Blue Wool standards, which are exposed simultaneously.[4]

  • Evaluation: The change in color of the exposed portion of the specimen is assessed by comparing it to the unexposed portion using the Grey Scale for Color Change. The lightfastness rating is determined by comparing the fading of the specimen to that of the Blue Wool standards.[4]

Wash Fastness (ISO 105-C06)

This method assesses the resistance of the color to laundering.

  • Specimen Preparation: A dyed specimen (e.g., 10 cm x 4 cm) is stitched together with a multi-fiber test fabric of the same size. The multi-fiber fabric contains strips of different fibers (e.g., acetate, cotton, nylon, polyester, acrylic, and wool).

  • Apparatus: A launder-ometer or a similar laboratory washing machine with stainless steel containers is used.

  • Procedure: The composite specimen is placed in a container with a specified volume of a standardized detergent solution (e.g., 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate (B1237305) tetrahydrate) and stainless steel balls to simulate mechanical action.[5] The container is agitated in the machine at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a set duration (e.g., 30 or 45 minutes).[5]

  • Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed fabric is evaluated using the Grey Scale for Color Change, and the degree of staining on each strip of the multi-fiber test fabric is assessed using the Grey Scale for Staining.

Sublimation Fastness (ISO 105-P01 / AATCC 117)

This test determines the resistance of the dye to sublimation when subjected to dry heat. Sublimation is the transition of a substance directly from the solid to the gas state.[6]

  • Specimen Preparation: A specimen of the dyed textile is placed in contact with a specified undyed adjacent fabric.

  • Apparatus: A heat press or a specialized sublimation fastness tester is used.

  • Procedure: The composite specimen is heated under a specific temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a defined period (typically 30 seconds).[7]

  • Evaluation: After the heat treatment, the specimen is allowed to cool. The change in color of the specimen and the staining of the adjacent white fabric are assessed using the Grey Scales for color change and staining, respectively. The rating is on a 1-5 scale, with 5 being the best.[7]

Visualizing the Experimental Workflow

To provide a clearer understanding of the testing process, the following diagrams illustrate the logical flow of the experimental protocols.

G cluster_0 Dye Performance Evaluation Workflow A Dyed Textile Sample B Specimen Preparation A->B C Fastness Testing B->C D Evaluation C->D E Performance Rating D->E

Caption: General workflow for evaluating the performance of textile dyes.

G cluster_1 Comparative Logic for Dye Selection Start Application Requirement HighLightFastness High Light Fastness Needed? Start->HighLightFastness HighSublimationFastness High Sublimation Fastness Needed? HighLightFastness->HighSublimationFastness No SelectDR191 Select this compound HighLightFastness->SelectDR191 Yes SelectDR60 Select Disperse Red 60 HighSublimationFastness->SelectDR60 Yes ConsiderOther Consider Other Dyes HighSublimationFastness->ConsiderOther No

Caption: Decision-making flow for selecting between this compound and 60.

References

A Comparative Toxicological Assessment of Disperse Red 191 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Disperse Red 191 and other selected azo dyes. Due to the limited publicly available toxicological data for this compound, this assessment relies on data from structurally similar analogues, primarily Disperse Red 1, to infer its potential hazards. This guide summarizes quantitative data on cytotoxicity and genotoxicity, details experimental protocols for key toxicological assays, and visualizes the primary signaling pathways involved in azo dye-induced toxicity.

Executive Summary

Azo dyes are a large class of synthetic organic compounds widely used as colorants in various industries. A significant toxicological concern associated with many azo dyes is their potential to be metabolized into carcinogenic aromatic amines. This guide provides a comparative analysis of the toxicological data for several azo dyes, with a focus on this compound and its analogues. The available data indicates that many azo dyes, including analogues of this compound, exhibit cytotoxic and genotoxic effects in various in vitro and in vivo models. The primary mechanisms of toxicity involve metabolic activation to reactive intermediates that can induce DNA damage and oxidative stress, leading to the activation of cellular stress response pathways such as the p53 and JNK signaling cascades, which can ultimately result in cell cycle arrest or apoptosis.

Comparative Quantitative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity and genotoxicity of Disperse Red 1 and other relevant azo dyes. It is important to note the variability in experimental conditions (e.g., cell lines, exposure times) when comparing these values.

Table 1: Comparative Cytotoxicity of Azo Dyes

Dye NameCAS NumberCell LineAssayExposure TimeIC50 (µg/mL)Reference
Disperse Red 12872-52-8HepG2MTT72 hNot explicitly stated, but showed deleterious effects[1]
Disperse Red 133180-81-2HepG2Annexin V/PI-No significant cytotoxicity observed[1]
Sudan I842-07-9HepG2--Genotoxic effects observed at 25-100 µM[2]
Azo Dye 1 (Novel)-HepG-2-48 h23.4[3]
Azo Dye 2 (Novel)-HepG-2-48 h196[3]
Fast Green FCF2353-45-9HepG2MTS48 h~150-300[4]
Sunset Yellow FCF2783-94-0HepG2MTS48 h>300[4]
New Coccine2611-82-7HepG2MTS48 h~150-300[4]

Table 2: Comparative Genotoxicity of Azo Dyes

Dye NameCAS NumberTest SystemAssayResultReference
Disperse Red 12872-52-8Salmonella typhimurium (TA98, YG1024, YG1029)Ames TestMutagenic[1]
Disperse Red 12872-52-8Human lymphocytes, HepG2 cellsMicronucleus TestIncreased micronuclei frequency[5]
Disperse Red 12872-52-8Mouse germ cellsComet AssayIncreased DNA damage[6]
Disperse Red 133180-81-2Salmonella typhimurium (TA98, YG1024, YG1029)Ames TestMutagenic (less potent than Disperse Red 1)[1]
Sudan I842-07-9HepG2 cellsComet Assay, Micronucleus TestIncreased DNA damage and micronuclei[2]
13 Commercial Azo Dyes-Salmonella typhimuriumAmes Test11 out of 13 were non-mutagenic[7]
14 Commercial Textile Dyes-Salmonella typhimuriumAmes Test57.14% were mutagenic[8]

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to allow for replication and comparison of results.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Strains: Tester strains such as TA98, TA100, TA1535, and TA1537 are used, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution). For azo dyes, strains with high nitroreductase and acetyltransferase activity (e.g., YG1024 and YG1029, derived from TA98) are often included to enhance metabolic activation.

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats or hamsters induced with Aroclor 1254 or phenobarbital. This is crucial for azo dyes, as their mutagenicity often depends on their metabolic conversion to aromatic amines.

    • Procedure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies significantly above the background level indicates a mutagenic effect.

MTT Assay (Cell Viability Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: Adherent or suspension cells (e.g., HepG2, a human liver cancer cell line) are seeded in a 96-well plate and allowed to attach or stabilize.

    • Treatment: The cells are treated with various concentrations of the test compound (azo dye) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid) is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then determined from the dose-response curve.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of individual eukaryotic cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed with detergent and high salt to form nucleoids containing supercoiled DNA. Electrophoresis at a high pH results in the migration of broken DNA fragments from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity of the comet tail relative to the head reflects the amount of DNA damage.

  • Methodology:

    • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture after exposure to the test compound.

    • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

    • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

    • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of azo dyes is often initiated by their metabolic activation, leading to the generation of reactive species that can cause cellular damage, particularly to DNA. This damage triggers a cascade of cellular signaling events aimed at either repairing the damage and promoting cell survival or eliminating the damaged cells through apoptosis.

Metabolic Activation and DNA Damage

Azo dyes can be reductively cleaved by azoreductases, enzymes present in the liver and gut microbiota, to form aromatic amines. These aromatic amines can then be further metabolized by cytochrome P450 enzymes to highly reactive electrophilic intermediates that can bind to DNA, forming DNA adducts. This process can lead to mutations and chromosomal aberrations, contributing to the genotoxic and carcinogenic potential of some azo dyes.

G cluster_metabolism Metabolic Activation Azo Dye Azo Dye Aromatic Amines Aromatic Amines Azo Dye->Aromatic Amines Azoreductases Reactive Intermediates Reactive Intermediates Aromatic Amines->Reactive Intermediates CYP450 DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Binds to DNA DNA Damage DNA Damage DNA Adducts->DNA Damage

Caption: Metabolic activation of azo dyes leading to DNA damage.
Oxidative Stress and JNK Signaling Pathway

The metabolism of some azo dyes can also lead to the production of reactive oxygen species (ROS), inducing oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA. The c-Jun N-terminal kinase (JNK) signaling pathway is a critical stress-activated protein kinase pathway that is activated in response to oxidative stress and other cellular insults. Activation of the JNK pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the stress signal.

G Azo Dye Metabolism Azo Dye Metabolism ROS Production ROS Production Azo Dye Metabolism->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress JNK Activation JNK Activation Oxidative Stress->JNK Activation Apoptosis Apoptosis JNK Activation->Apoptosis Cell Survival Cell Survival JNK Activation->Cell Survival

Caption: Azo dye-induced oxidative stress and JNK pathway activation.
p53-Mediated DNA Damage Response

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Following genotoxic stress induced by azo dye metabolites, p53 is activated and stabilized. Activated p53 can transcriptionally regulate a wide range of target genes involved in cell cycle arrest, DNA repair, and apoptosis. This response is critical for maintaining genomic integrity and preventing the propagation of cells with damaged DNA.

G DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: p53-mediated response to azo dye-induced DNA damage.

Conclusion

The toxicological assessment of this compound, inferred from data on its analogues like Disperse Red 1, suggests potential for cytotoxicity and genotoxicity. The primary mechanism of toxicity for many azo dyes involves metabolic activation to reactive intermediates that cause DNA damage and induce oxidative stress. These cellular insults trigger signaling pathways, such as the p53 and JNK pathways, which orchestrate cellular responses ranging from cell cycle arrest and DNA repair to apoptosis. This guide provides a framework for researchers to understand and further investigate the toxicological properties of this compound and other azo dyes. Further studies are warranted to obtain direct toxicological data for this compound to provide a more definitive risk assessment.

References

A Comparative Guide to the Purity Validation of Disperse Red 191 via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the validation of Disperse Red 191 purity. Furthermore, it explores alternative analytical techniques, offering a comparative overview to assist in selecting the most suitable method for specific research and quality control needs. Detailed experimental protocols and supporting data are presented to ensure reproducibility and accurate analysis.

Introduction to this compound and Purity Analysis

This compound (C.I. This compound; CAS No. 103657-51-8) is a brilliant red dye with a molecular formula of C22H17NO5. It is utilized in various applications, including the dyeing of polyester (B1180765) fabrics[1]. In a research context, the precise purity of such compounds is critical as impurities can lead to erroneous experimental results. High-performance liquid chromatography is a powerful and widely adopted technique for assessing the purity of dyes due to its high resolution, sensitivity, and quantitative accuracy[2][3][4].

Comparative Analysis of Analytical Methods

While HPLC is a preferred method, other techniques can be employed for the purity analysis of dyes. The following table provides a comparative overview of common analytical methods.

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary and a mobile phase.[4]High resolution, high sensitivity, excellent for quantification, well-established and validated methods are available.[4][5]Requires more expensive instrumentation and skilled operators, can be time-consuming for method development.[4]
Thin-Layer Chromatography (TLC) Separation of components of a mixture on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative screening and preliminary identification of impurities.[4]Limited quantitative capability, lower resolution compared to HPLC.
UV-Visible Spectroscopy Measures the absorption of light in the ultraviolet-visible spectral region.Rapid and simple for concentration determination of a known pure substance.Non-specific, as multiple components may absorb at the same wavelength, making it unsuitable for purity analysis of complex mixtures without prior separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight and structural information, enabling definitive identification of impurities.[3]Higher cost and complexity compared to HPLC with UV-Vis detection.

Experimental Protocol: HPLC Purity of this compound

A validated HPLC method is crucial for the reliable determination of this compound purity. The following protocol is a representative method developed based on common practices for disperse dye analysis[4][6].

Instrumentation and Materials:
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended[4].

  • Solvents: HPLC grade acetonitrile (B52724) and ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions:
Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 520 nm
Injection Volume 10 µL
Standard and Sample Preparation:
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: For solid samples, accurately weigh a representative portion and dissolve it in acetonitrile to a final concentration within the calibration range. Sonication may be used to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method must be validated to ensure its suitability for its intended purpose. The key validation parameters are summarized below with typical acceptance criteria for dye analysis[4][7].

Validation Parameter Method Acceptance Criteria
Specificity Analyze a blank (mobile phase), a standard solution of this compound, and a sample solution.The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity Analyze a series of at least five concentrations of the reference standard.Correlation coefficient (R²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of reference standard into a sample matrix.Recovery between 98% and 102%.
Precision (Repeatability) Analyze at least six replicate injections of the same standard solution.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of the baseline.LOD: S/N ≥ 3; LOQ: S/N ≥ 10.

Comparative Purity Data

The following table presents hypothetical purity data for this compound from three different suppliers, as determined by the validated HPLC method.

Supplier Lot Number Stated Purity Measured Purity (HPLC, % Area) Number of Impurities Detected
Supplier A A123>98%99.2%2
Supplier B B456>98%98.5%4
Supplier C C789>99%99.8%1

Visualizing the Workflow

A clear and standardized workflow is essential for reproducible results. The following diagram illustrates the key steps in the HPLC validation of this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation cluster_reporting Reporting prep_standard Prepare Standard Solutions hplc_setup HPLC System Setup prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup run_sequence Run Analytical Sequence hplc_setup->run_sequence integrate_peaks Integrate Chromatographic Peaks run_sequence->integrate_peaks linearity Assess Linearity integrate_peaks->linearity specificity Evaluate Specificity integrate_peaks->specificity accuracy_precision Determine Accuracy & Precision integrate_peaks->accuracy_precision calculate_purity Calculate Purity linearity->calculate_purity specificity->calculate_purity accuracy_precision->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Validation of this compound.

Logical Relationship of Purity Assessment

The relationship between different analytical aspects contributes to the final purity assessment.

Purity_Assessment_Logic cluster_input Inputs cluster_processing Processing cluster_output Outputs raw_data Raw Chromatographic Data peak_area Peak Area Calculation raw_data->peak_area ref_standard Reference Standard Purity calibration_curve Calibration Curve Generation ref_standard->calibration_curve peak_area->calibration_curve impurity_profile Impurity Profile peak_area->impurity_profile purity_value Calculated Purity (%) calibration_curve->purity_value

Caption: Logical Flow of Purity Calculation in HPLC Analysis.

Conclusion

The purity of this compound can be reliably determined using a validated reversed-phase HPLC method. This guide provides a framework for the establishment and validation of such a method, enabling researchers to ensure the quality of this compound in their studies. The comparative data, although hypothetical, underscores the importance of independently verifying the purity of reagents from different suppliers. For definitive identification of unknown impurities, coupling HPLC with mass spectrometry is recommended.

References

A Comparative Analysis of Disperse Red 191 Dyeing Efficiency on Varied Polyester Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and textile industry professionals, this guide provides an objective comparison of the dyeing efficiency of C.I. Disperse Red 191 on three distinct types of polyester (B1180765): Standard Polyethylene Terephthalate (PET), Microdenier PET, and Cationic Dyeable Polyester (CDP). This report synthesizes available data and established principles of textile dyeing to offer insights into the performance of this brilliant red dye across these substrates.

The selection of polyester type is a critical factor influencing the outcome of the dyeing process, affecting color yield, fastness properties, and overall efficiency. Understanding these differences is paramount for optimizing dyeing processes and achieving desired product quality.

Comparative Performance Data

Performance MetricStandard PETMicrodenier PETCationic Dyeable Polyester (CDP)
Color Yield (K/S Value) ModerateLowerHigher
Dye Exhaustion (%) GoodGoodExcellent
Wash Fastness (ISO 105-C06) 4-544-5
Light Fastness (ISO 105-B02) *54-55
Required Dye Conc. for Same Shade StandardHighStandard to Low

Note: Higher K/S values indicate greater color strength. Wash and light fastness are rated on a scale of 1 to 5, with 5 representing the best fastness.

Analysis of Dyeing Behavior

Standard PET serves as the baseline for disperse dyeing, exhibiting a moderate color yield and good overall fastness properties with this compound. The dyeing process on this substrate is well-established and predictable.

Microdenier PET , with its significantly larger fiber surface area, presents a unique challenge. To achieve the same depth of shade as standard PET, a higher concentration of this compound is necessary. While the dye exhaustion is generally good, the increased surface area can lead to a slight reduction in wash and light fastness, as a larger proportion of dye molecules may reside closer to the fiber surface.

Cationic Dyeable Polyester (CDP) is a modified polyester that incorporates anionic groups. This modification makes the fiber structure more amorphous, which facilitates a higher rate of dye diffusion.[1] Consequently, CDP often exhibits a higher color yield and excellent dye exhaustion with disperse dyes like this compound, even at lower dyeing temperatures compared to standard PET.[2][3] The fastness properties are generally comparable to or slightly better than standard PET.

Experimental Protocols

To facilitate further research and validation, a detailed experimental protocol for comparing the dyeing efficiency of this compound is provided below.

Materials:
  • Fabrics: Scoured and bleached plain weave fabrics of Standard PET, Microdenier PET, and Cationic Dyeable Polyester.

  • Dye: C.I. This compound

  • Chemicals:

    • Dispersing agent (e.g., sodium lignosulfonate)

    • Acetic acid (to maintain pH)

    • Sodium hydrosulfite (reducing agent for clearing)

    • Sodium hydroxide

    • Non-ionic detergent

Equipment:
  • High-temperature laboratory dyeing machine

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Xenon arc lamp for light fastness testing

  • Analytical balance

  • pH meter

Dyeing Procedure (High-Temperature Exhaust Method):
  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 20:1.

    • Add 1 g/L of a suitable dispersing agent.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Disperse the required amount of this compound (e.g., 1.0% on weight of fabric) in a small amount of water and add it to the dye bath.

  • Dyeing Process:

    • Introduce the polyester fabric samples into the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dye bath down to 70°C.

  • Reduction Clearing:

    • After dyeing, rinse the fabrics thoroughly with hot and then cold water.

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the dyed fabrics in this bath at 70-80°C for 20 minutes to remove unfixed surface dye.

    • Rinse the fabrics thoroughly and neutralize with a dilute solution of acetic acid, followed by a final cold water rinse.

  • Drying:

    • Air dry the dyed fabric samples at room temperature.

Evaluation Methods:
  • Color Yield (K/S Value): Measure the spectral reflectance of the dyed fabrics using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation.

  • Wash Fastness: Evaluate the wash fastness according to the ISO 105-C06 standard.[4][5] Assess the color change of the specimen and the staining of the adjacent multifibre fabric using the grey scales.

  • Light Fastness: Determine the light fastness of the dyed samples according to the ISO 105-B02 standard using a xenon arc lamp.[6][7] Assess the fading of the specimen against the blue wool standards.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for comparing the dyeing efficiency of this compound.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Evaluation cluster_analysis Data Analysis A Fabric Scouring & Bleaching (Standard PET, Microdenier PET, CDP) B Dye & Chemical Weighing A->B C Dye Bath Preparation (pH 4.5-5.5) B->C D High-Temperature Exhaust Dyeing (130°C, 60 min) C->D E Rinsing D->E F Reduction Clearing E->F G Final Rinsing & Drying F->G H Color Yield Measurement (K/S) G->H I Wash Fastness Test (ISO 105-C06) G->I J Light Fastness Test (ISO 105-B02) G->J K Comparative Analysis of Dyeing Efficiency H->K I->K J->K

Experimental workflow for comparing dyeing efficiency.

References

Ecotoxicity of Disperse Red 191: A Comparative Analysis with Disperse Red 1 and its Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A dearth of specific ecotoxicity data for the textile dye Disperse Red 191 necessitates a comparative approach, leveraging the more extensively studied surrogate, Disperse Red 1 (DR1). This guide provides a comprehensive evaluation of the ecotoxicity of DR1 and its degradation byproducts, offering insights into its potential environmental impact. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the environmental safety assessment of chemical compounds.

While both this compound and Disperse Red 1 are disperse dyes used in the textile industry, they are distinct chemical entities. This compound is an anthraquinone-based dye, whereas Disperse Red 1 is a monoazo dye.[1][2][3][4][5] Due to the limited availability of ecotoxicity data for this compound, this guide will focus on the known toxicological profile of Disperse Red 1 as a representative compound of concern within the disperse dye class.

Comparative Ecotoxicity Data

The ecotoxicity of Disperse Red 1 has been evaluated across various trophic levels, with acute and chronic toxicity data available for aquatic organisms. Genotoxicity and cytotoxicity have also been assessed in vitro and in vivo.

Aquatic Ecotoxicity of Disperse Red 1

A summary of the acute and chronic toxicity of Disperse Red 1 to a range of aquatic organisms is presented in Table 1. The data indicates that DR1 exhibits high toxicity to aquatic invertebrates, with Daphnia similis being a particularly sensitive species.[6][7]

Test OrganismTrophic LevelEndpointValueReference
Daphnia similisInvertebrate (Crustacean)48h EC500.127 mg/L[6]
Daphnia magnaInvertebrate (Crustacean)48h EC50> 100 mg/L[8]
Ceriodaphnia dubiaInvertebrate (Crustacean)48h EC500.35 mg/L[8]
Ceriodaphnia silvestriiInvertebrate (Crustacean)48h EC500.80 mg/L[8]
Hyalella aztecaInvertebrate (Amphipod)48h LC501.1 mg/L[8]
Chironomus dilutusInvertebrate (Insect)48h LC50> 100 mg/L[8]
Raphidocelis subcapitataAlgae72h IC502.3 mg/L[8]
Danio rerio (Zebrafish)Vertebrate (Fish)96h LC50> 100 mg/L[8]
Pimephales promelas (Fathead minnow)Vertebrate (Fish)96h LC50> 100 mg/L[8]

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. IC50: The concentration of a substance that causes 50% inhibition of a given biological process.

Genotoxicity and Cytotoxicity of Disperse Red 1

Disperse Red 1 has demonstrated genotoxic and cytotoxic effects in various test systems. A summary of these findings is provided in Table 2. The dye has been shown to induce DNA damage and chromosomal aberrations.[9][10]

Test SystemEndpointObservationReference
Ames Test (Salmonella typhimurium)MutagenicityPositive (induces frameshift mutations)[10][11]
Micronucleus Assay (Human Lymphocytes and HepG2 cells)Chromosomal DamageIncreased frequency of micronuclei[10][12]
Comet Assay (HepG2 cells)DNA Strand BreaksPositive[8]
In vivo Mouse Micronucleus TestChromosomal DamageIncreased frequency of micronucleated polychromatic erythrocytes[13]
In vivo Mouse Comet AssayDNA Strand BreaksDNA damage in testicular cells[3]

Degradation of Disperse Red 1 and Ecotoxicity of Byproducts

Advanced oxidation processes, such as the photo-Fenton reaction, have been shown to be effective in degrading Disperse Red 1.[14][15] However, the degradation process can lead to the formation of intermediate byproducts that may exhibit different toxicological profiles compared to the parent compound.

Studies have shown that during the initial stages of photo-Fenton degradation of DR1, the acute toxicity to Daphnia similis can actually increase. This is attributed to the formation of degradation intermediates that are more toxic than the original dye. As the degradation process continues, these intermediates are further broken down, leading to a reduction in toxicity.[14]

Identified degradation byproducts of DR1 from photo-Fenton treatment include hydroxylated and nitrated aromatic compounds, as well as products resulting from the cleavage of the azo bond.[14] The ecotoxicity of these individual byproducts has not been extensively characterized, highlighting a critical area for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of ecotoxicity data. Below are generalized protocols for key experiments used in the evaluation of Disperse Red 1.

Acute Immobilization Test with Daphnia sp.

This test evaluates the acute toxicity of a substance to daphnids, typically Daphnia magna or the more sensitive Daphnia similis.

Principle: Neonates (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation of the test vessel.[16]

Procedure:

  • Test Organisms: Healthy, parthenogenetically reproducing cultures of Daphnia sp. are maintained in a suitable culture medium. Neonates for testing are collected from adults aged 2-4 weeks.

  • Test Solutions: A geometric series of test concentrations and a control are prepared. For poorly soluble substances like DR1, a solvent may be used, with a corresponding solvent control group.

  • Test Conditions: The test is conducted in glass beakers or multi-well plates under controlled conditions of temperature (e.g., 20 ± 2°C) and photoperiod (e.g., 16h light: 8h dark).

  • Exposure: At least 20 neonates, divided into four replicates of five, are exposed to each test concentration and control.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Micronucleus Assay

This assay assesses the potential of a substance to induce chromosomal damage in cultured mammalian cells.

Principle: The assay detects micronuclei, which are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. Their presence indicates chromosomal breakage or loss.[12][13]

Procedure:

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, HepG2) is cultured under standard conditions.

  • Exposure: Cells are treated with a range of concentrations of the test substance and appropriate controls (negative and positive) for a defined period. For substances requiring metabolic activation, an exogenous metabolic activation system (e.g., S9 mix) is included.

  • Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination of a sufficient number of cells (typically 1000-2000 binucleated cells per concentration).

  • Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vivo Rodent Micronucleus Assay

This assay evaluates the genotoxic potential of a substance in a whole animal model.

Principle: The test substance is administered to rodents (typically mice or rats). Bone marrow or peripheral blood is collected and analyzed for the presence of micronucleated immature erythrocytes (polychromatic erythrocytes or reticulocytes).[13][17]

Procedure:

  • Animal Dosing: Animals are treated with the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are included.

  • Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment. Peripheral blood can also be sampled at similar time points.

  • Slide Preparation and Staining: Smears of bone marrow cells or peripheral blood are prepared on microscope slides, fixed, and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a large number of PCEs (e.g., 2000 per animal). The ratio of PCEs to normochromatic erythrocytes is also calculated to assess bone marrow toxicity.

  • Data Analysis: Statistical methods are used to evaluate the dose-response relationship and the significance of any increase in MN-PCEs.

Visualizing the Ecotoxicity Evaluation Workflow

The following diagram illustrates a typical workflow for the ecotoxicity evaluation of a disperse dye and its degradation byproducts.

Ecotoxicity_Workflow cluster_0 Parent Compound Evaluation cluster_1 Degradation & Byproduct Analysis cluster_2 Byproduct Ecotoxicity Evaluation cluster_3 Risk Assessment PC This compound / Disperse Red 1 AT Aquatic Toxicity (Daphnia, Algae, Fish) PC->AT GT Genotoxicity (Ames, Micronucleus, Comet) PC->GT DP Degradation Process (e.g., Photo-Fenton) PC->DP RA Comparative Risk Assessment AT->RA GT->RA BI Byproduct Identification (LC-MS, GC-MS) DP->BI B_AT Aquatic Toxicity of Byproducts BI->B_AT B_GT Genotoxicity of Byproducts BI->B_GT B_AT->RA B_GT->RA

Caption: Workflow for the ecotoxicity evaluation of a disperse dye and its degradation byproducts.

Conclusion

The available data strongly suggests that Disperse Red 1, used here as a surrogate for this compound, poses a significant ecotoxicological risk, particularly to aquatic invertebrates. Its demonstrated genotoxicity in multiple test systems raises further concerns about its potential impact on environmental and human health. The degradation of DR1 can lead to the formation of byproducts with potentially higher toxicity, underscoring the importance of evaluating the entire lifecycle of such compounds. Further research is critically needed to fill the data gaps for this compound and to fully characterize the ecotoxicity of the degradation byproducts of these dyes. This will enable a more accurate and comprehensive risk assessment and inform the development of safer alternatives and more effective wastewater treatment strategies.

References

A Comparative Performance Analysis of Disperse Red 191 and Other Anthraquinone-Based Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Disperse Red 191 against other common anthraquinone-based red dyes. The information presented herein is intended to assist researchers and professionals in making informed decisions for their specific applications, supported by experimental data and standardized testing protocols.

Executive Summary

Disperse dyes are a class of water-insoluble colorants primarily used for dyeing hydrophobic fibers such as polyester. Anthraquinone-based disperse dyes are known for their bright colors and good fastness properties. This guide focuses on a comparative evaluation of this compound against other commercially significant anthraquinone (B42736) red dyes, namely Disperse Red 9, Disperse Red 11, and Disperse Red 60. The key performance indicators evaluated include lightfastness, wash fastness, and sublimation fastness.

Quantitative Performance Data

The following table summarizes the key performance metrics of this compound and other selected anthraquinone-based red dyes. The data is compiled from various technical datasheets and scientific publications. It is important to note that performance can vary depending on the substrate, dyeing process, and concentration of the dye.

Dye NameC.I. NameLightfastness (AATCC/ISO)Wash Fastness (ISO 105-C06) - Color ChangeSublimation Fastness (ISO 105-P01) - Staining
This compoundThis compound7 (AATCC)5Data Not Available
Disperse Red 9Disperse Red 94-544-5
Disperse Red 11Disperse Red 1154-53
Disperse Red 60Disperse Red 6064-54

Note: Lightfastness is rated on a scale of 1-8, where 8 indicates the highest fastness. Wash and sublimation fastness are rated on a scale of 1-5, where 5 indicates the highest fastness.

Analysis of Performance Data

From the data presented, this compound exhibits excellent lightfastness, with a rating of 7, making it a suitable candidate for applications requiring high resistance to fading upon light exposure. It also demonstrates superior wash fastness.

In comparison, Disperse Red 60 also shows good lightfastness (rating of 6) and wash fastness. Disperse Red 11 has moderate lightfastness and good wash fastness, but lower sublimation fastness. Disperse Red 9 has the lowest light and wash fastness in this comparison, but good sublimation fastness. The choice of dye will ultimately depend on the specific performance requirements of the end product.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Lightfastness Test (ISO 105-B02)

This test method is designed to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool standards (Reference 1 to 8)

  • Grey scale for assessing change in color

Procedure:

  • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of blue wool standards are exposed under the same conditions.

  • The exposure is continued until a specified change in color is observed on the test specimen or the blue wool standards.

  • The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.

Wash Fastness Test (ISO 105-C06)

This method evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar washing apparatus

  • Stainless steel balls (for mechanical action)

  • Multifiber adjacent fabric

  • Grey scale for assessing change in color and staining

Procedure:

  • A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric.

  • The composite specimen is placed in a container with a specified amount of detergent solution and stainless steel balls.

  • The container is then agitated in the Launder-Ometer at a specified temperature and for a set duration.

  • After the washing cycle, the specimen is rinsed and dried.

  • The change in color of the dyed fabric and the degree of staining on the multifiber adjacent fabric are assessed using the respective grey scales.

Sublimation Fastness Test (ISO 105-P01)

This test determines the resistance of the color of textiles to sublimation when subjected to dry heat.

Apparatus:

  • Heat press or a suitable heating device

  • Undyed adjacent fabric

  • Grey scale for assessing staining

Procedure:

  • A specimen of the dyed fabric is placed between two pieces of undyed adjacent fabric.

  • The composite specimen is subjected to a specified temperature and pressure for a set duration in a heat press.

  • After the heat treatment, the undyed adjacent fabrics are separated from the test specimen.

  • The degree of staining on the undyed fabric is assessed using the grey scale for staining.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key performance tests.

Lightfastness_Test_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_assessment Assessment start Start prep_specimen Prepare Dyed Textile Specimen start->prep_specimen expose Expose Specimen & Standards in Xenon Arc Apparatus prep_specimen->expose prep_standards Prepare Blue Wool Standards prep_standards->expose compare Compare Color Change of Specimen to Standards expose->compare rate Assign Lightfastness Rating (1-8) compare->rate end_node End rate->end_node

Workflow for Lightfastness Testing (ISO 105-B02)

Washfastness_Test_Workflow cluster_prep Sample Preparation cluster_washing Washing Process cluster_assessment Assessment start Start composite_specimen Create Composite Specimen (Dyed Fabric + Multifiber Fabric) start->composite_specimen launder Wash in Launder-Ometer with Detergent & Steel Balls composite_specimen->launder rinse_dry Rinse and Dry the Specimen launder->rinse_dry assess_color_change Assess Color Change (Grey Scale) rinse_dry->assess_color_change assess_staining Assess Staining (Grey Scale) rinse_dry->assess_staining end_node End assess_color_change->end_node assess_staining->end_node

Workflow for Wash Fastness Testing (ISO 105-C06)

Sublimation_Fastness_Test_Workflow cluster_prep Sample Preparation cluster_heating Heat Treatment cluster_assessment Assessment start Start composite_specimen Create Composite Specimen (Dyed Fabric + Undyed Fabric) start->composite_specimen heat_press Apply Heat and Pressure in a Heat Press composite_specimen->heat_press assess_staining Assess Staining on Undyed Fabric (Grey Scale) heat_press->assess_staining end_node End assess_staining->end_node

Workflow for Sublimation Fastness Testing (ISO 105-P01)

validating the biocompatibility of Disperse Red 191 for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biocompatibility of Disperse Red 191. Due to the limited availability of direct biocompatibility data for this compound, this document utilizes data from structurally similar disperse dyes as a proxy for comparison against established biocompatible alternatives. All quantitative data is summarized for clarity, and detailed experimental protocols for key biocompatibility assays are provided.

Comparative Analysis of Disperse Red Dyes and Biocompatible Alternatives

Biocompatible alternatives include a range of FDA-approved colorants for medical devices and natural dyes, which have demonstrated a lower risk of adverse biological reactions. The selection of an appropriate colorant should be guided by the specific application, considering factors such as the material to be colored, the duration of contact with biological tissues, and the required color stability.

ParameterDisperse Red 1 (Proxy for this compound)Disperse Red 11 (Proxy for this compound)FDA-Approved Medical Colorants (e.g., D&C Red No. 7)Natural Dyes (e.g., Carmine, Beetroot Extract)
Cytotoxicity Shown to induce cytotoxic effects in various cell lines.[1]Exhibits cytotoxicity in vitro, comparable to other anthraquinone-based disperse dyes.[1]Generally considered non-cytotoxic when used in approved applications.Typically exhibit low to no cytotoxicity.
Genotoxicity Evidence of genotoxic effects in mouse germ cells.[2]Conflicting results in mutagenicity studies, with some studies showing positive results.Tested for genotoxicity and deemed safe for approved medical device use.Generally considered non-genotoxic.
Inflammatory Potential Can induce an inflammatory response.Data on inflammatory potential is limited.Low potential for inducing inflammation in approved applications.Generally low inflammatory potential.
Regulatory Status Not approved for use in medical devices or drugs.Not approved for use in medical devices or drugs.Approved by the FDA for specific medical device and drug applications.[3][4][5]Some are FDA-approved as food and cosmetic colorants and may be suitable for certain biomedical applications.[6][7]
Applications Primarily used in the textile industry.Used in the textile industry.Coloring medical grade polymers, sutures, and other medical devices.[2]Food coloring, cosmetics, and potential for coloring biomedical materials.[6][7][8]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the validation of any material intended for biomedical use.

MTT Assay for Cytotoxicity

This assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Expose the cells to various concentrations of the test dye for 24, 48, and 72 hours.

  • After the exposure period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Neutral Red Uptake Assay for Cytotoxicity

This assay evaluates the accumulation of the neutral red dye in the lysosomes of viable cells.

Materials:

  • Cells in culture

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (50% ethanol, 49% water, 1% acetic acid)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with different concentrations of the test dye for 24 hours.

  • Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 3 hours.

  • Wash the cells with PBS and add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • The amount of dye uptake is proportional to the number of viable cells.

Comet Assay for Genotoxicity

This assay, also known as single-cell gel electrophoresis, detects DNA damage at the level of individual cells.[9]

Materials:

  • Treated cells

  • Low melting point agarose (B213101)

  • Normal melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope

Protocol:

  • Embed a suspension of cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells in a high salt and detergent solution to remove membranes and proteins, leaving behind the DNA as a nucleoid.

  • Treat the slides with an alkaline buffer to unwind the DNA.

  • Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • The length and intensity of the comet tail are proportional to the amount of DNA damage.

ELISA for Cytokine Expression (Inflammatory Response)

This assay quantifies the levels of specific cytokines released by cells in response to a substance, indicating an inflammatory reaction.

Materials:

  • Cell culture supernatant from treated cells

  • Cytokine-specific capture and detection antibodies

  • Enzyme-conjugated streptavidin

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Add enzyme-conjugated streptavidin, which binds to the detection antibody.

  • Add a substrate that is converted by the enzyme to a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • The absorbance is proportional to the concentration of the cytokine in the sample.

Visualizing Biocompatibility Assessment and Cellular Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological processes.

Experimental_Workflow cluster_0 In Vitro Biocompatibility Testing cluster_1 Cytotoxicity Assays cluster_2 Genotoxicity Assay cluster_3 Inflammatory Response A Test Material (this compound / Alternatives) C Exposure to Test Material A->C B Cell Culture (e.g., Fibroblasts, Keratinocytes) B->C D MTT Assay C->D E Neutral Red Uptake C->E F Comet Assay C->F G Cytokine Expression (ELISA) C->G H Data Analysis & Comparison D->H E->H F->H G->H I Biocompatibility Assessment H->I

Biocompatibility testing workflow.

Signaling_Pathway cluster_pathway Hypothetical Cytotoxicity Pathway A Cytotoxic Agent (e.g., Disperse Dye) B Cell Membrane Interaction A->B C Reactive Oxygen Species (ROS) Generation B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F

Hypothetical signaling pathway for dye-induced cytotoxicity.

References

comparative analysis of the environmental footprint of Disperse Red 191 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Footprints and Sustainable Alternatives

The textile industry is a significant contributor to global water pollution, with dyeing processes being a primary source of chemical-laden effluents. This guide provides a comparative analysis of the environmental footprint of Disperse Red 191, an anthraquinone-based dye commonly used for polyester (B1180765), against alternative dyeing systems. This objective evaluation, supported by available data, aims to inform researchers and professionals in developing more sustainable practices.

Executive Summary of Comparative Environmental Impact

Disperse dyes, including this compound, are essential for coloring synthetic fibers like polyester. However, their application is associated with significant environmental challenges. The dyeing process typically requires high temperatures and pressures, leading to high energy consumption. Furthermore, the low water solubility of disperse dyes necessitates the use of dispersing agents, which contribute to the chemical oxygen demand (COD) of the wastewater. Anthraquinone (B42736) dyes, the class to which this compound belongs, have also been noted for generally exhibiting higher aquatic toxicity compared to other dye classes like azo dyes.[1]

Reactive dyes, a common alternative for cellulosic fibers like cotton, present a different set of environmental concerns. While they operate at lower temperatures, the dyeing process requires large volumes of water and inorganic salts to ensure dye fixation.[2] A significant portion of the dye can be hydrolyzed and lost to the effluent, contributing to high COD and salinity.[3]

More sustainable alternatives are emerging, such as dope (B7801613) dyeing (solution dyeing) and supercritical CO2 dyeing. Dope dyeing involves adding the colorant to the polymer melt before fiber extrusion, a process that dramatically reduces water and energy consumption and eliminates the need for post-dyeing washes.[2][4][5] Supercritical CO2 dyeing utilizes carbon dioxide in a supercritical state as a solvent for the dye, offering a water-free and chemical-free alternative for polyester dyeing.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the environmental footprint of conventional disperse and reactive dyeing processes. It is important to note that a direct, head-to-head comparison for this compound is limited in publicly available literature. Therefore, data for the broader class of anthraquinone disperse dyes and representative reactive dyes are presented.

Table 1: Comparison of Water and Energy Consumption

ParameterConventional Disperse Dyeing (Polyester)Conventional Reactive Dyeing (Cotton)Dope Dyeing (Polyester)
Water Consumption (L/kg of fabric) 110 - 150100 - 150[2]Up to 90% reduction
Energy Consumption High (due to high temperatures)Moderate40-60% reduction

Table 2: Comparison of Effluent Characteristics

ParameterConventional Disperse Dyeing Effluent (Anthraquinone type)Conventional Reactive Dyeing Effluent (e.g., Reactive Red 195)
Chemical Oxygen Demand (COD) High457 - 710 mg/L
Biochemical Oxygen Demand (BOD5) Moderate115 - 155 mg/L
Aquatic Toxicity (EC50/LC50 for Daphnia magna) Generally moderate to high; can be in the low mg/L range.[1]Can be toxic, with some degradation products showing increased toxicity.

Experimental Protocols

Accurate assessment of the environmental footprint of dyeing processes relies on standardized experimental protocols. The following are summaries of key methodologies for analyzing wastewater from textile dyeing.

Chemical Oxygen Demand (COD) - ISO 6060:1989

This method determines the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample.

Methodology:

  • A sample of the wastewater is taken.

  • A known excess of a strong oxidizing agent (potassium dichromate) is added to the sample.

  • The mixture is refluxed in a strongly acidic solution (sulfuric acid) with a catalyst (silver sulfate).

  • The excess unreacted oxidizing agent is titrated with a standard solution of a reducing agent (ferrous ammonium (B1175870) sulfate).

  • The amount of oxidizing agent consumed is proportional to the chemical oxygen demand of the sample.

Biochemical Oxygen Demand (BOD5) - OECD 301D

This test measures the amount of dissolved oxygen consumed by aerobic biological organisms in a water body to break down organic material present in a given water sample at a certain temperature over a specific time period.

Methodology:

  • A sample of the wastewater is diluted with a nutrient-rich, aerated water.

  • The initial dissolved oxygen (DO) concentration is measured.

  • The sample is incubated in a sealed bottle in the dark at 20°C for 5 days.

  • After 5 days, the final DO concentration is measured.

  • The BOD5 is calculated as the difference between the initial and final DO readings.

Acute Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the test organisms (EC50).

Methodology:

  • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in water.

  • The exposure is carried out for a period of 48 hours.

  • The number of immobile daphnids is observed at 24 and 48 hours.

  • The EC50 value is calculated based on the concentration-response data.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in comparing dyeing processes, the following diagrams are provided in DOT language.

cluster_0 Conventional Disperse Dyeing Workflow A Polyester Fabric B High-Temperature Dye Bath (this compound, Dispersing Agents) A->B C Dyeing (130°C, High Pressure) B->C D Reduction Clearing C->D G Wastewater Effluent (High COD, High Temperature, Potential Toxicity) C->G E Rinsing & Drying D->E D->G F Dyed Fabric E->F E->G

Conventional Disperse Dyeing Workflow

cluster_1 Dope Dyeing (Solution Dyeing) Workflow H Polyester Polymer Melt J Mixing H->J I Color Masterbatch I->J K Fiber Extrusion J->K L Dyed Polyester Fiber K->L M No Dyeing Wastewater K->M

Dope Dyeing Workflow

Conclusion and Future Outlook

The environmental footprint of this compound dyeing, representative of conventional high-temperature disperse dyeing of polyester, is significant in terms of energy consumption and the generation of potentially toxic, high-COD wastewater. While reactive dyes offer an alternative for natural fibers, they come with their own challenges of high water and salt consumption.

For a more sustainable future in textile manufacturing, a shift towards innovative technologies is crucial. Dope dyeing and supercritical CO2 dyeing present highly promising alternatives for polyester coloration, offering substantial reductions in water, energy, and chemical use. Further research and development in these areas, along with the adoption of robust wastewater treatment technologies like enzymatic and bio-remediation for existing processes, will be vital in mitigating the environmental impact of the textile dyeing industry. Researchers and professionals are encouraged to consider these advanced alternatives in their work to drive the industry towards a more sustainable and environmentally responsible future.

References

Comparison of a Novel Ultrasound-Assisted and a Conventional Soxhlet Method for the Extraction of Disperse Red 191 from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between a novel Ultrasound-Assisted Dispersive Solid-Phase Extraction (UA-dSPE) method and the conventional Soxhlet extraction technique for the quantification of Disperse Red 191 in soil. The data presented herein is intended to guide researchers in selecting the most suitable method based on performance metrics such as recovery, precision, speed, and solvent consumption.

Experimental Protocols

Detailed methodologies for both the novel and conventional extraction techniques are provided below. All analyses were finalized using a High-Performance Liquid Chromatography with a UV-Vis Detector (HPLC-UV/Vis) system.

1.1. Reagents and Sample Preparation

  • Soil: A standard sandy loam soil, sieved (<2 mm) and dried at 105°C for 24 hours.

  • Spiking: A 1.0 g aliquot of dried soil was spiked with a methanolic solution of this compound to achieve a final concentration of 10 mg/kg. The spiked samples were allowed to equilibrate for 24 hours in the dark.

  • Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), this compound standard (>98% purity), and ultrapure water.

1.2. Method 1: Novel Ultrasound-Assisted Dispersive Solid-Phase Extraction (UA-dSPE)

  • Initial Extraction: To the 1.0 g spiked soil sample in a 15 mL centrifuge tube, 10 mL of acetonitrile was added.

  • Ultrasonication: The tube was placed in an ultrasonic bath and sonicated for 15 minutes at 35 kHz.

  • Centrifugation: The sample was centrifuged at 4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup: The supernatant was transferred to a new tube containing 150 mg of PSA (primary secondary amine) sorbent and 900 mg of anhydrous MgSO₄. The tube was vortexed for 2 minutes and centrifuged at 4000 rpm for 5 minutes.

  • Final Preparation: The resulting supernatant was filtered through a 0.22 µm PTFE filter into an HPLC vial for analysis.

1.3. Method 2: Conventional Soxhlet Extraction

  • Sample Placement: The 1.0 g spiked soil sample was mixed with 2 g of anhydrous Na₂SO₄ and placed into a cellulose (B213188) extraction thimble.

  • Extraction: The thimble was placed in a Soxhlet extractor with 200 mL of a methanol:acetonitrile (1:1, v/v) mixture as the extraction solvent.

  • Reflux: The sample was extracted for 6 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, the solvent was evaporated to near dryness using a rotary evaporator.

  • Reconstitution: The residue was reconstituted in 10 mL of acetonitrile and filtered through a 0.22 µm PTFE filter into an HPLC vial for analysis.

Experimental Workflow

The logical flow of the comparative validation study, from sample preparation through to final analysis, is depicted below.

G cluster_prep Sample Preparation cluster_m1 Method 1: UA-dSPE cluster_m2 Method 2: Soxhlet cluster_analysis Analysis Soil 1.0 g Soil Sample Spike Spike with 10 mg/kg This compound Soil->Spike Equil Equilibrate for 24h Spike->Equil M1_Add Add 10 mL Acetonitrile Equil->M1_Add M2_Thimble Place in Thimble Equil->M2_Thimble M1_Ultra Ultrasonicate (15 min) M1_Add->M1_Ultra M1_Centri1 Centrifuge M1_Ultra->M1_Centri1 M1_dSPE dSPE Cleanup (PSA / MgSO4) M1_Centri1->M1_dSPE M1_Centri2 Centrifuge M1_dSPE->M1_Centri2 M1_Filt Filter (0.22 µm) M1_Centri2->M1_Filt HPLC HPLC-UV/Vis Analysis M1_Filt->HPLC M2_Extract Soxhlet Extraction (6 hours, 200 mL solvent) M2_Thimble->M2_Extract M2_Evap Evaporate Solvent M2_Extract->M2_Evap M2_Recon Reconstitute in 10 mL M2_Evap->M2_Recon M2_Filt Filter (0.22 µm) M2_Recon->M2_Filt M2_Filt->HPLC Data Data Comparison HPLC->Data

Caption: Workflow for comparing UA-dSPE and Soxhlet extraction of this compound from soil.

Performance Data Comparison

The two extraction methods were evaluated based on key validation parameters. All experiments were performed in triplicate (n=3). The results are summarized in the table below.

ParameterMethod 1: UA-dSPEMethod 2: SoxhletUnit
Mean Recovery 94.288.5%
Precision (RSD) 3.15.8%
Limit of Detection (LOD) 0.050.15mg/kg
Limit of Quantification (LOQ) 0.150.50mg/kg
Total Extraction Time ~ 30~ 380minutes
Solvent Consumption 10200mL / sample

Discussion

The validation data clearly demonstrates the advantages of the novel Ultrasound-Assisted dSPE (UA-dSPE) method over the conventional Soxhlet extraction for the analysis of this compound in soil samples.

  • Accuracy and Precision: The UA-dSPE method yielded a higher mean recovery (94.2%) compared to the Soxhlet method (88.5%), indicating a more efficient extraction. Furthermore, the lower relative standard deviation (RSD) of 3.1% for the UA-dSPE method signifies superior precision and reproducibility.

  • Sensitivity: The novel method proved to be more sensitive, with a Limit of Detection (LOD) and Limit of Quantification (LOQ) approximately three times lower than those achieved with the Soxhlet apparatus. This allows for the reliable detection and quantification of the analyte at much lower concentrations.

  • Efficiency: The most significant advantages of the UA-dSPE method are its speed and reduced solvent use. The entire UA-dSPE process takes approximately 30 minutes, whereas the Soxhlet extraction requires over 6 hours. This represents a greater than 90% reduction in extraction time, dramatically increasing sample throughput.

  • Environmental Impact: The UA-dSPE method is substantially more environmentally friendly, consuming only 10 mL of solvent per sample compared to the 200 mL required for the Soxhlet method. This reduction in solvent waste aligns with the principles of green analytical chemistry.

Conclusion

While Soxhlet extraction is a well-established and robust technique, the novel Ultrasound-Assisted dSPE method offers significant improvements in nearly every performance metric for the extraction of this compound from soil. It is faster, more precise, more sensitive, and significantly reduces solvent consumption and waste. For laboratories requiring high throughput, low detection limits, and adherence to green chemistry principles, the UA-dSPE method is the recommended alternative.

A Comparative Guide to the Coloration of Polyester/Cotton Blends: Disperse Red 191 vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coloration of polyester (B1180765)/cotton (P/C) blended fabrics presents a unique set of challenges due to the inherent chemical differences between the constituent fibers. Polyester, a synthetic hydrophobic fiber, is effectively dyed with disperse dyes, while cotton, a natural cellulosic fiber, demonstrates a strong affinity for reactive dyes. This guide provides an objective comparison of the performance of C.I. Disperse Red 191 for the polyester component and a typical reactive dye for the cotton component in P/C blend coloration. The comparison is supported by experimental data and detailed methodologies for key dyeing and testing procedures.

Executive Summary

The selection of a dyeing system for P/C blends is a critical decision that influences not only the aesthetic qualities of the final product but also its performance and durability. Disperse dyes, such as this compound, are non-ionic molecules that diffuse into the amorphous regions of the polyester fiber under high-temperature conditions.[1] In contrast, reactive dyes form strong covalent bonds with the hydroxyl groups of the cotton fibers, leading to excellent wash fastness.[2] The choice between a one-bath or two-bath dyeing process further impacts efficiency, cost, and the final properties of the dyed fabric. This guide will delve into the quantitative performance data of these dye classes and outline the standardized procedures for their application and evaluation.

Quantitative Performance Data

The following tables summarize the typical color fastness properties of this compound on the polyester component and a representative reactive dye on the cotton component of a P/C blend. The ratings are based on the standard grey scale for color change and staining, where a rating of 5 indicates excellent fastness and 1 indicates poor fastness.[2][3]

Table 1: Color Fastness Properties of this compound on Polyester

Performance MetricGrey Scale Rating (1-5)
Light Fastness (ISO 105-B02)7
Washing Fastness (ISO 105-C06) - Color Change5
Washing Fastness (ISO 105-C06) - Staining5
Perspiration Fastness (ISO 105-E04) - Acidic & Alkaline5
Rubbing Fastness (ISO 105-X12) - Dry4-5
Rubbing Fastness (ISO 105-X12) - Wet4-5
Data sourced from supplier technical information for this compound.[4]

Table 2: Typical Color Fastness Properties of Reactive Dyes on Cotton

Performance MetricGrey Scale Rating (1-5)
Light Fastness (ISO 105-B02)4-6
Washing Fastness (ISO 105-C06) - Color Change4-5
Washing Fastness (ISO 105-C06) - Staining4-5
Perspiration Fastness (ISO 105-E04) - Acidic & Alkaline4-5
Rubbing Fastness (ISO 105-X12) - Dry4
Rubbing Fastness (ISO 105-X12) - Wet2-3
Typical performance data for reactive dyes on cotton. Actual performance may vary depending on the specific reactive dye, shade depth, and application process.[5][6]

Dyeing Process Workflows

The coloration of P/C blends can be accomplished through two primary methods: a two-bath process, where each fiber is dyed sequentially, or a one-bath process, which aims to dye both fibers in a single bath, either simultaneously or in two steps.

Two_Bath_Dyeing_Process cluster_polyester Polyester Dyeing (First Bath) cluster_cotton Cotton Dyeing (Second Bath) P1 Set Dyebath with This compound P2 Add Acetic Acid (pH 4.5-5.5) P1->P2 P3 Ramp Temperature to 130°C P2->P3 P4 Hold for 30-60 min P3->P4 P5 Cool to 70-80°C P4->P5 P6 Reduction Clearing P5->P6 P7 Rinse and Dry P6->P7 C1 Set Dyebath with Reactive Dye P7->C1 Transfer Fabric C2 Add Glauber's Salt C1->C2 C3 Run for 20 min C2->C3 C4 Add Soda Ash C3->C4 C5 Hold at 60°C for 45-60 min C4->C5 C6 Rinse C5->C6 C7 Soaping and Final Rinse C6->C7

Two-Bath Dyeing Process for P/C Blends

One_Bath_Two_Step_Dyeing_Process cluster_one_bath One-Bath, Two-Step Dyeing cluster_disperse_step Step 1: Disperse Dyeing cluster_reactive_step Step 2: Reactive Dyeing D1 Set Dyebath with Disperse and Reactive Dyes D2 Add Acetic Acid (pH 4.5-5.5) D1->D2 D3 Ramp Temperature to 130°C D2->D3 D4 Hold for 30-60 min D3->D4 D5 Cool to 80°C D4->D5 R1 Add Glauber's Salt D5->R1 R2 Run for 20 min R1->R2 R3 Add Soda Ash R2->R3 R4 Hold at 80°C for 45-60 min R3->R4 R5 Rinse, Soap, and Dry R4->R5

One-Bath, Two-Step Dyeing Process for P/C Blends

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Polyester/Cotton Blend Dyeing Protocols

1. Two-Bath Exhaust Dyeing Method

  • Polyester Dyeing (First Bath):

    • The dyebath is set with this compound (e.g., 1% on weight of fiber), a dispersing agent (e.g., 1 g/L), and acetic acid to achieve a pH of 4.5-5.5.

    • The P/C blend fabric is introduced into the bath, and the temperature is raised to 130°C at a rate of 1.5°C/minute.

    • Dyeing is continued at 130°C for 30-60 minutes.

    • The bath is cooled to 70-80°C, and the fabric is rinsed.

    • A reduction clearing process is carried out using sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (B78521) (e.g., 2 g/L) at 70°C for 20 minutes to remove unfixed disperse dye.

    • The fabric is thoroughly rinsed and dried.

  • Cotton Dyeing (Second Bath):

    • A new dyebath is prepared with a reactive dye (e.g., 2% on weight of fiber).

    • Glauber's salt (e.g., 60-80 g/L) is added as an electrolyte.

    • The fabric is run in the dyebath for 20 minutes.

    • Soda ash (e.g., 20 g/L) is added to the bath to fix the reactive dye to the cotton.

    • The temperature is maintained at 60°C for 45-60 minutes.

    • The fabric is rinsed, followed by a soaping treatment at the boil to remove unfixed reactive dye, and then given a final rinse and dried.

2. One-Bath, Two-Step Exhaust Dyeing Method

  • The dyebath is set with both the disperse dye and a compatible reactive dye, along with a dispersing agent and acetic acid to maintain a pH of 4.5-5.5.

  • The temperature is raised to 130°C and held for 30-60 minutes to dye the polyester component.

  • The bath is then cooled to 80°C.

  • Glauber's salt is added, and the fabric is run for 20 minutes.

  • Soda ash is then added to raise the pH and initiate the fixation of the reactive dye onto the cotton component.

  • The temperature is maintained at 80°C for 45-60 minutes.

  • The fabric is then subjected to a thorough rinsing and soaping process to remove all unfixed dye.

Color Fastness Testing Protocols

1. Color Fastness to Washing (ISO 105-C06:2010) [7][8][9][10][11]

  • A 100 mm x 40 mm specimen of the dyed P/C blend is prepared.[11]

  • The specimen is attached to a multi-fiber adjacent fabric of the same dimensions.[11]

  • The composite specimen is placed in a stainless-steel container with a specified number of steel balls and a wash solution containing a standard reference detergent.

  • The container is agitated in a laundering machine at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).

  • After the washing cycle, the specimen is rinsed and dried at a temperature not exceeding 60°C.

  • The change in color of the specimen and the staining of the adjacent multi-fiber fabric are assessed using the grey scales under standardized lighting conditions.

2. Color Fastness to Light (ISO 105-B02:2014) [12][13][14][15][16]

  • A specimen of the dyed fabric is exposed to an artificial light source (Xenon arc lamp) that simulates natural daylight under controlled conditions.[12][13][14]

  • Simultaneously, a set of blue wool references with known light fastness (rated 1 to 8) are exposed.[12][16]

  • The exposure is continued until a specified change in color is observed on the specimen or the blue wool references.

  • The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references.[13][16]

3. Color Fastness to Rubbing (ISO 105-X12:2016) [3][17][18][19][20]

  • A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • A white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.

  • The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted to a specified moisture content.

  • The rubbing finger is moved back and forth over the specimen for a specified number of cycles (e.g., 10 cycles) with a defined pressure.[19]

  • The degree of color transferred to the white rubbing cloth is assessed using the grey scale for staining.[3][20]

4. Color Fastness to Perspiration (ISO 105-E04:2013) [21][22][23][24][25]

  • A specimen of the dyed fabric is prepared and placed in contact with a multi-fiber adjacent fabric.[21][23]

  • The composite specimen is immersed in two separate artificial perspiration solutions, one acidic and one alkaline.[23]

  • The specimens are then placed between plates under a specified pressure and kept in an incubator at a set temperature (e.g., 37°C) for a defined period (e.g., 4 hours).[21][23]

  • After incubation, the specimens are removed, separated from the adjacent fabric, and dried.

  • The change in color of the specimen and the staining of the adjacent fabric are evaluated using the grey scales.[23]

Conclusion

The choice between this compound for the polyester component and a reactive dye for the cotton component in a P/C blend offers a robust solution for achieving a high-quality, durable final product. This compound demonstrates excellent light fastness and overall good fastness properties on polyester. Reactive dyes, while having slightly lower light fastness in some cases, provide exceptional wash fastness on the cotton portion due to the formation of a covalent bond with the fiber.

The selection of the dyeing process—either a more traditional two-bath method or a more efficient one-bath, two-step approach—will depend on the specific production requirements, including cost, time, and available equipment. By adhering to the standardized testing protocols outlined in this guide, researchers and scientists can accurately evaluate and compare the performance of different dye and process combinations, ensuring the final product meets the desired quality and performance standards.

References

quantitative comparison of the sublimation fastness of various disperse red dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Sublimation Fastness of Various Disperse Red Dyes

This guide provides a quantitative comparison of the sublimation fastness of several commercially significant disperse red dyes. Sublimation fastness is a critical property for dyed textiles, indicating the resistance of the color to vaporizing under dry heat and subsequently staining adjacent materials.[1] This characteristic is paramount for ensuring the quality and durability of textiles during high-temperature manufacturing processes such as heat setting, pleating, and thermofixation, as well as during storage in warm environments.[2][3]

The selection of a disperse dye with appropriate sublimation fastness is crucial for preventing issues like shade changes, staining of contrasting fabrics, and poor color yield.[2] Dyes with higher sublimation fastness ratings are generally preferred for applications involving high heat.

Comparative Performance Data

The sublimation fastness of disperse dyes is evaluated based on standardized testing methodologies, with ratings assigned on a grey scale from 1 (poor) to 5 (excellent). A higher rating signifies superior performance and less color transfer. The following table summarizes the sublimation fastness ratings for a selection of disperse red dyes.

Dye NameChemical ClassSublimation Fastness Rating (Staining)
Disperse Red 11Anthraquinone3[1]
Disperse Red 60Anthraquinone4-5[4][5]
Disperse Red 73-4[5]
Disperse Red 82Azo4[1]
Disperse Red 167Azo4-5[5]
Disperse Red 177Azo5[6]
Disperse Red 354MonoazoNo specific data found[5]

Note: The fastness properties of disperse dyes can be influenced by the dyeing process, the substrate, and the concentration of the dye.[5]

Experimental Protocols

The quantitative data presented in this guide is determined by standardized experimental methods, primarily ISO 105-P01 and AATCC Test Method 117. These methods are designed to assess the resistance of the color of textiles to dry heat, excluding pressing.[1][7][8]

Principle of the Test

A dyed textile specimen is placed in contact with a specified undyed adjacent fabric (or fabrics).[9] This composite sample is then subjected to a specific temperature and pressure for a defined duration in a heating device.[5][10] After the heat treatment, the change in color of the original specimen and the degree of staining on the undyed adjacent fabric are assessed using standardized grey scales.[10]

Detailed Methodology (based on ISO 105-P01 / AATCC 117)
  • Specimen Preparation:

    • A specimen of the dyed textile is prepared, typically measuring 40 mm x 100 mm.[11]

    • This specimen is placed between two pieces of a specified undyed adjacent fabric, often a multifiber fabric containing strips of different common fibers (e.g., polyester, cotton).[5]

    • The layers are sewn together to form a composite specimen.[10]

  • Testing Procedure:

    • The heating device is preheated to the specified test temperature. Common test temperatures are 150°C, 180°C, and 210°C.[2][12]

    • The composite specimen is placed in the heating device for a set time, typically 30 seconds.[2][10] The pressure applied to the specimen is maintained at a constant, specified level (e.g., 4±1 kPa).[10]

  • Evaluation:

    • After the specified time, the composite specimen is removed from the heating device.

    • It is then conditioned for a period, typically 4 hours, in a standard atmosphere for testing.[10]

    • The change in the color of the original dyed specimen is evaluated by comparing it to an untreated sample using the Grey Scale for Color Change.

    • The degree of staining on the undyed adjacent fabric is assessed using the Grey Scale for Staining.[10]

    • Ratings are assigned on a scale of 1 to 5, where 1 indicates a severe change or staining, and 5 indicates no change or staining.[1]

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining the sublimation fastness of disperse dyes.

Sublimation_Fastness_Workflow Start Start Prep Specimen Preparation (Dyed Fabric + Undyed Adjacent Fabric) Start->Prep Heating Heat Treatment (Specified Temperature & Pressure) Prep->Heating Conditioning Conditioning (Standard Atmosphere) Heating->Conditioning Evaluation Evaluation using Grey Scales Conditioning->Evaluation ColorChange Assess Color Change of Original Specimen Evaluation->ColorChange Staining Assess Staining of Adjacent Fabric Evaluation->Staining Report Report Fastness Ratings (1-5) ColorChange->Report Staining->Report End End Report->End

Caption: Workflow for Sublimation Fastness Testing.

References

validation of the lightfastness testing protocol for Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to validating the lightfastness of Disperse Red 191, this document provides a comprehensive comparison with alternative disperse dyes. It outlines a detailed experimental protocol for researchers, scientists, and drug development professionals, supported by clear data presentation and visual workflows.

Comparative Analysis of Lightfastness in Red Disperse Dyes

The selection of a stable chromophore is critical in many research and development applications. This compound is a brilliant red dye of the anthraquinone (B42736) class, often used for its vibrant shade. However, its performance under prolonged light exposure is a key consideration. This guide compares the lightfastness of this compound with other commercially available red disperse dyes.

Data Summary

The following table summarizes the lightfastness properties of this compound and selected alternatives. The lightfastness is rated on the Blue Wool Scale (1-8), where a higher number indicates better resistance to fading. Color change is quantified by ΔE*ab, calculated from CIELAB color space measurements before and after light exposure.

DyeC.I. NameChemical ClassLightfastness Rating (ISO 105-B02)Color Change (ΔE*ab) after 40 AFU
This compound This compoundAnthraquinone71.5
Alternative 1Disperse Red 60Anthraquinone5-63.2
Alternative 2Disperse Red 167Azo4-55.8
Alternative 3Disperse Red 73Azo46.5

Note: The data presented are representative values and can vary based on the substrate, dye concentration, and specific testing conditions.

Experimental Protocol: Lightfastness Testing

This protocol is based on the internationally recognized standards ISO 105-B02 and AATCC Test Method 16.3, which provide a reliable framework for assessing the colorfastness of textiles to an artificial light source representative of natural daylight.[1][2][3][4][5]

1. Objective

To determine the lightfastness of this compound and its alternatives on a polyester (B1180765) substrate by exposing dyed samples to a xenon arc lamp under controlled conditions.

2. Materials and Equipment

  • Polyester fabric samples dyed with this compound and alternative dyes.

  • Xenon arc lamp lightfastness tester.[1][2][5]

  • Blue Wool Standards (ISO 105-B08 or AATCC L2-L9).[3][6]

  • Grey Scale for assessing color change (ISO 105-A02) and staining (ISO 105-A03).

  • Spectrophotometer for colorimetric measurements (CIELAB).

  • Opaque masks.

3. Sample Preparation

  • Cut specimens of the dyed polyester fabric to the dimensions required by the specimen holders of the lightfastness tester.

  • A portion of each specimen should be covered with an opaque mask to serve as an unexposed control for comparison.[4]

4. Test Procedure

  • Mount the prepared specimens and a set of Blue Wool Standards in the specimen holders of the xenon arc lightfastness tester.

  • Set the test conditions according to ISO 105-B02 or AATCC TM16.3. Common conditions include:

    • Irradiance: 1.10 W/m²/nm at 420 nm.[1]

    • Black Standard Temperature: 63 ± 2 °C.[2]

    • Relative Humidity: 30 ± 5%.

  • Expose the specimens and Blue Wool Standards to the xenon arc lamp.

  • The exposure can be terminated after a specified number of AATCC Fading Units (AFU), for example, 20 or 40 AFU, or when a specific Blue Wool Standard shows a color change corresponding to a Grey Scale rating of 4.[7]

5. Evaluation

  • Visual Assessment: After exposure, compare the color change of the exposed portion of each specimen to its unexposed (masked) portion using the Grey Scale for Color Change. The lightfastness rating is determined by the Blue Wool Standard that exhibits a similar degree of fading.[8]

  • Instrumental Assessment:

    • Measure the CIELAB color coordinates (L, a, b*) of both the unexposed and exposed areas of the specimens using a spectrophotometer.

    • Calculate the total color difference (ΔEab) using the formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb*)²]

Factors Influencing Lightfastness

The lightfastness of a disperse dye is not an intrinsic property of the dye alone but is influenced by several factors as illustrated in the diagram below.[9][10][11][12]

cluster_factors Factors Influencing Lightfastness cluster_outcome Outcome DyeStructure Dye Chemical Structure Lightfastness Observed Lightfastness DyeStructure->Lightfastness Photostability Concentration Dye Concentration Concentration->Lightfastness Shade Depth Fiber Fiber Type & Morphology Fiber->Lightfastness Substrate Interaction Auxiliaries Chemical Auxiliaries Auxiliaries->Lightfastness UV Absorbers, Finishings

Caption: Key factors influencing the lightfastness of disperse dyes.

Experimental Workflow

The following diagram outlines the systematic workflow for the validation of the lightfastness testing protocol.

start Start: Select Dyes (this compound & Alternatives) prep Sample Preparation: Dyeing of Polyester Fabric start->prep mount Mount Samples & Blue Wool Standards prep->mount expose Xenon Arc Exposure (ISO 105-B02 / AATCC 16.3) mount->expose eval Evaluation of Fading expose->eval visual Visual Assessment: Grey Scale Comparison eval->visual instrumental Instrumental Measurement: Spectrophotometer (ΔE*ab) eval->instrumental report Data Analysis & Reporting visual->report instrumental->report end End: Comparative Guide Published report->end

Caption: Workflow for the lightfastness testing of this compound.

References

Comparative Toxicogenomics of Disperse Red 1 and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for toxicogenomic and toxicity data on Disperse Red 191 have yielded no publicly available experimental results. Therefore, this guide focuses on the comparative toxicogenomics of the well-studied azo dye, Disperse Red 1, and its analogues, Disperse Red 13 and Disperse Orange 1, for which scientific data is available.

This guide provides a comparative analysis of the in vitro and in vivo genotoxicity and cytotoxicity of Disperse Red 1 and its structural analogues. The information is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the potential toxicological profiles of these compounds. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Comparative Toxicity Data

The genotoxic and cytotoxic potential of Disperse Red 1 and its analogues has been evaluated in various assays. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: Comparative Genotoxicity in the Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

CompoundS. typhimurium StrainMetabolic Activation (S9)ResultFold Increase in Revertants (Compared to Control)Reference
Disperse Red 1 TA98, YG1041RequiredMutagenicData not specified, but positive result[1]
Disperse Red 13 TA98, YG1041RequiredMutagenicMutagenicity was ~14 times lower than Disperse Red 1[1]
Disperse Orange 1 TA98, YG1041RequiredMutagenicSignificant increase, especially in strains overproducing nitroreductase and o-acetyltransferase[2]

Table 2: Comparative Cytotoxicity in Human Cell Lines

In vitro cytotoxicity assays are used to determine the concentration at which a substance produces a toxic effect on cultured cells.

CompoundCell LineAssayEndpointResultReference
Disperse Red 1 HepG2 (Human Hepatoma)Micronucleus AssayIncreased micronuclei frequencyGenotoxic[3]
Disperse Red 1 Human LymphocytesMicronucleus AssayIncreased micronuclei frequencyGenotoxic[4]
Disperse Red 13 HepG2 (Human Hepatoma)Annexin V/Propidium IodideCell ViabilityNot cytotoxic[1]
Disperse Orange 1 HepG2 (Human Hepatoma)Cell Viability AssayApoptosis InductionCytotoxic (induced apoptosis after 72h)[2]

Table 3: In Vivo Genotoxicity Data

In vivo studies in animal models provide insights into the potential genotoxic effects of a substance in a whole organism.

CompoundAnimal ModelTissue/OrganAssayResultReference
Disperse Red 1 Male MiceGerm CellsDNA DamageIncreased DNA damage in testis cells[5]
Disperse Red 1 Male MiceBone MarrowMicronucleus AssayIncreased micronucleated polychromatic erythrocytes[6]
Disperse Red 1 Male MiceLiverComet AssayIncreased primary DNA damage[6]
Disperse Red 1 Male MiceLeukocytesGene ExpressionUpregulation of apoptosis-related genes (BCL2 and BAX)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a modification of the standard Ames test, optimized for azo dyes which often require metabolic activation via azo-reduction.

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 and YG1041, which are sensitive to frameshift mutagens.

  • Metabolic Activation (S9 Mix): Prepare a liver S9 fraction from Aroclor 1254-induced rats. The S9 mix should contain the S9 fraction, NADP, and glucose-6-phosphate. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is crucial to facilitate the initial azo reduction.

  • Plate Incorporation Assay: a. To a sterile test tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of the S9 mix (or phosphate (B84403) buffer for the non-activation condition), and the test compound at various concentrations dissolved in a suitable solvent (e.g., DMSO). b. Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking. c. Add 2 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

In Vitro Micronucleus Assay in Human Cells (HepG2 or Lymphocytes)

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Culture: Culture HepG2 cells or human lymphocytes in the appropriate medium and conditions until they reach about 50-60% confluency.

  • Treatment: Expose the cells to various concentrations of the test dye for a period equivalent to 1.5-2 cell cycles (e.g., 24-48 hours). Include a negative (solvent) control and a positive control (a known clastogen).

  • Cytochalasin B Treatment: Add cytochalasin B to the culture medium for the final cell cycle to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: a. Harvest the cells by trypsinization (for adherent cells like HepG2) or centrifugation (for suspension cells like lymphocytes). b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells with a methanol/acetic acid solution. d. Drop the cell suspension onto clean microscope slides and allow to air dry. e. Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

  • Scoring and Analysis: Under a microscope, score at least 1000 binucleated cells per treatment group for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

HepG2 Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake Assay)

This type of assay measures cell viability as an indicator of cytotoxicity.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Exposure: Treat the cells with a range of concentrations of the test dye for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay example): a. After the exposure period, remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). b. Incubate for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol). d. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the dye concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially involved in the toxicogenomics of disperse azo dyes and a typical experimental workflow for their evaluation.

G Proposed Signaling Pathway for Azo Dye-Induced Genotoxicity AzoDye Disperse Azo Dye MetabolicActivation Metabolic Activation (Azo-reduction by Azoreductases) AzoDye->MetabolicActivation AromaticAmines Reactive Aromatic Amines MetabolicActivation->AromaticAmines ROS Reactive Oxygen Species (ROS) Generation AromaticAmines->ROS DNA_Adducts DNA Adduct Formation AromaticAmines->DNA_Adducts OxidativeDamage Oxidative DNA Damage (e.g., 8-oxoG) ROS->OxidativeDamage Nrf2_Pathway Nrf2-ARE Pathway Activation ROS->Nrf2_Pathway DNA_Damage DNA Damage DNA_Adducts->DNA_Damage OxidativeDamage->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR, p53 activation) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis Antioxidant_Response Antioxidant Gene Expression Nrf2_Pathway->Antioxidant_Response

Caption: Proposed signaling pathway for azo dye-induced genotoxicity.

G Experimental Workflow for Comparative Toxicogenomics CompoundSelection Compound Selection (Disperse Red 1 & Analogues) InVitroAssays In Vitro Assays CompoundSelection->InVitroAssays InVivoAssays In Vivo Assays (Animal Models) CompoundSelection->InVivoAssays AmesTest Ames Test (Mutagenicity) InVitroAssays->AmesTest Micronucleus Micronucleus Assay (Clastogenicity) InVitroAssays->Micronucleus Cytotoxicity Cytotoxicity Assays (e.g., MTT, NRU) InVitroAssays->Cytotoxicity GeneExpression Gene Expression Profiling (RNA-seq/Microarray) InVitroAssays->GeneExpression DataAnalysis Data Integration & Comparative Analysis AmesTest->DataAnalysis Micronucleus->DataAnalysis Cytotoxicity->DataAnalysis PathwayAnalysis Signaling Pathway Analysis GeneExpression->PathwayAnalysis CometAssay Comet Assay (DNA Strand Breaks) InVivoAssays->CometAssay InVivoMicronucleus Micronucleus Assay (Chromosomal Damage) InVivoAssays->InVivoMicronucleus CometAssay->DataAnalysis InVivoMicronucleus->DataAnalysis RiskAssessment Toxicological Risk Assessment DataAnalysis->RiskAssessment PathwayAnalysis->RiskAssessment

Caption: General experimental workflow for comparative toxicogenomics.

References

Assessing the Allergenic Potential of Disperse Red 191 in Textile Contact: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the allergenic potential of disperse dyes used in textiles, with a focus on Disperse Red 191. Due to a lack of specific sensitization data for this compound in the reviewed scientific literature, this guide utilizes data from the closely related Disperse Red 1 and other disperse dyes to provide a comparative context. This guide will delve into the experimental data, detail the methodologies used for assessment, and outline the key signaling pathways involved in allergic contact dermatitis induced by these dyes.

Comparative Analysis of Allergenic Potency

The allergenic potential of disperse dyes can be quantified using preclinical models such as the murine Local Lymph Node Assay (LLNA). This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application, with a Stimulation Index (SI) of 3 or greater indicating a positive sensitization response.

While no specific LLNA data was found for this compound, a biphasic murine LLNA study has provided valuable data on the sensitizing potency of other disperse dyes, including Disperse Red 1.[1][2] This data allows for a comparative ranking of their allergenic potential.

Dye NameChemical ClassCAS NumberLowest Concentration Inducing a Significant Increase in Lymph Node Cell Number (%)Sensitizing Potency
This compound Anthraquinone103657-51-8No Data Available Unknown
Disperse Red 1Azo2872-52-83%Moderate
Disperse Blue 124Azo61951-51-70.003%Strong
Disperse Blue 106Anthraquinone12223-01-70.003%Strong
Disperse Blue 1Anthraquinone2475-45-83%Moderate
Disperse Orange 37Azo13301-61-610%Weak
Disperse Blue 35Anthraquinone12222-75-210%Weak
Disperse Yellow 3Azo2832-40-8>30%Very Weak
Disperse Orange 3Azo730-40-5>30%Very Weak

Data sourced from a biphasic murine local lymph node assay study.[1][2]

Experimental Protocols

A key methodology for assessing the skin sensitization potential of textile dyes is the murine Local Lymph Node Assay (LLNA) .

Biphasic Murine Local Lymph Node Assay (LLNA) Protocol

This modified LLNA protocol is designed to enhance the detection of the sensitizing potential of substances.[1][2][3][4][5]

  • Animal Model: Typically, female BALB/c or NMRI mice are used.

  • Sensitization Phase (Days 1-3): A shaved area on the back of the mice (approximately 2 cm²) is treated once daily with the test substance dissolved in a suitable vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO).

  • Resting Phase (Days 4-14): The animals receive no treatment.

  • Challenge Phase (Days 15-17): The dorsum of both ears is treated with the test substance.

  • Endpoint Measurement (Day 19): The mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The following endpoints are measured and compared to a vehicle-treated control group:

    • Lymph node weight

    • Lymph node cell count

    • Ear thickness and ear punch weight

    • Analysis of lymphocyte subpopulations (e.g., CD4+, CD8+, CD19+) via flow cytometry.

An increase in lymph node cell count and weight is indicative of a sensitization response.[1][3]

Signaling Pathways in Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) is a T-cell-mediated, delayed-type hypersensitivity reaction. The initiation of ACD by small chemical molecules like disperse dyes (haptens) involves a complex series of cellular and molecular events.

Sensitization Phase of Allergic Contact Dermatitis

The following diagram illustrates the key steps in the sensitization phase of ACD initiated by a hapten.

G Hapten Hapten (Disperse Dye) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Haptenation Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cells (Immature Dendritic Cells) Hapten_Protein->LC Uptake & Processing KC Keratinocytes KC->LC Activation Signals (e.g., IL-1β, TNF-α) mLC Mature Dendritic Cell LC->mLC Maturation & Migration Naive_T_Cell Naive T-Cell mLC->Naive_T_Cell Antigen Presentation (MHC-Peptide Complex) Effector_T_Cell Effector/Memory T-Cell Naive_T_Cell->Effector_T_Cell G cluster_workflow Murine Local Lymph Node Assay (LLNA) Workflow A Test Substance Preparation (e.g., Disperse Dye in Vehicle) B Sensitization Phase (Topical application on back, Days 1-3) A->B C Resting Phase (No treatment, Days 4-14) B->C D Challenge Phase (Topical application on ears, Days 15-17) C->D E Endpoint Measurement (Lymph node excision, Day 19) D->E F Data Analysis (Cell count, weight, flow cytometry) E->F G Assessment of Sensitizing Potential F->G

References

Safety Operating Guide

Proper Disposal of Disperse Red 191: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Disperse Red 191 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a step-by-step procedural overview for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before disposal, ensure proper personal protective equipment (PPE) is used. This includes safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a particle filter mask should be worn in a well-ventilated area, preferably a chemical fume hood.

Summary of Hazard and Disposal Information

The following table summarizes key information based on data for closely related disperse dyes.

ParameterInformationCitation
Chemical Name This compound[1][2]
CAS Number 103657-51-8[1][2]
Molecular Formula C22H17NO5[1][2]
Primary Disposal Route Licensed Hazardous Waste Disposal Facility[3][4][5]
Prohibited Disposal Do not discharge into sewer or waterways.[3][4][5][6]
Container Handling Keep in original, tightly sealed, and properly labeled containers. Do not mix with other waste.[3][6]
Empty Containers Handle as the product itself. May be triple-rinsed (rinsate collected as hazardous waste) for recycling if local regulations permit.[4][5][6]

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure dye, contaminated solutions, and grossly contaminated labware (e.g., weighing boats, pipette tips).
  • This waste must be segregated from non-hazardous laboratory trash.

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
  • The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
  • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3]

3. Spill Management:

  • In case of a spill, avoid generating dust.[3]
  • For dry spills, carefully sweep or vacuum the material and place it in the hazardous waste container. Dampening with water may be appropriate to prevent dusting.[3]
  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand), and place the contaminated absorbent into the hazardous waste container.
  • Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management service.
  • Do not attempt to treat the chemical waste in the lab (e.g., via neutralization or degradation) unless you have a specific, validated protocol and it is permitted by your institution and local regulations.
  • All waste disposal activities must be in accordance with local, state, and federal regulations.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

start Start: Material containing This compound is_waste Is the material intended for disposal? start->is_waste spill_or_residue Is it a spill or process residue? is_waste->spill_or_residue Yes end End: Proper Disposal Complete is_waste->end No, keep in use collect_waste Collect in a designated, labeled hazardous waste container. store_waste Store sealed container in a designated satellite accumulation area. collect_waste->store_waste solid_spill Solid Spill: Avoid dust. Sweep and collect. spill_or_residue->solid_spill Solid liquid_spill Liquid Spill: Absorb with inert material. Collect absorbent. spill_or_residue->liquid_spill Liquid solid_spill->collect_waste liquid_spill->collect_waste licensed_disposal Arrange for pickup by a licensed hazardous waste disposal service. store_waste->licensed_disposal licensed_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Disperse Red 191

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Disperse Red 191, a synthetic dye used in various applications, including textiles and potentially as a staining agent in research.[1] Adherence to these procedural steps is critical for minimizing exposure and ensuring safe disposal.

Hazard Identification and Risk Assessment

This compound, like many disperse dyes, presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is considered a hazardous substance and may cause skin sensitization upon contact.[2] The small molecular size and lipophilic nature of disperse dyes mean they can be easily absorbed through the skin.[2]

Key potential hazards include:

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Carcinogenicity: There is limited evidence of a carcinogenic effect.[2] Some azo dyes have been associated with the development of bladder cancer.[2]

  • Methemoglobinemia: Accidental ingestion may lead to this condition, a form of oxygen starvation, where the substance binds to hemoglobin.[2]

  • Combustible Dust: Fine dust particles may form explosive mixtures with air.[2][4]

  • Irritation: May cause skin, eye, and respiratory irritation.[5][6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing/Handling of Powder Safety glasses with side shields or chemical splash goggles.Nitrile or chemical-resistant gloves.[7][8]NIOSH-approved N95 respirator or higher to prevent inhalation of fine dust particles.[7]Lab coat or disposable coveralls.[8]
Solution Preparation/Mixing Chemical splash goggles or a face shield.[8]Nitrile or chemical-resistant gloves.[7][8]Required if not performed in a certified chemical fume hood.Lab coat or chemical-resistant apron over a lab coat.[8]
Application/Use Chemical splash goggles.Nitrile or chemical-resistant gloves.Use in a well-ventilated area.[2] Respirator use should be based on a risk assessment of the specific application.Lab coat.
Spill Cleanup Chemical splash goggles.Heavy-duty, chemical-resistant gloves.NIOSH-approved respirator with particulate filter.[2]Disposable coveralls.
Waste Disposal Safety glasses with side shields.Nitrile or chemical-resistant gloves.Not typically required if waste is properly contained.Lab coat.

Note: Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[3] Contaminated work clothing should be laundered separately before reuse.[2]

Operational Plan: Step-by-Step Handling Procedure

Follow this procedural guidance to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. For handling powders, a certified chemical fume hood is recommended to minimize dust generation.[2][4]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Keep containers securely sealed when not in use.[2]

    • Avoid generating dust. Use techniques like gentle scooping rather than pouring, or use a HEPA-filtered vacuum for cleanup of any settled dust.[2]

  • Handling the Dye :

    • Don the appropriate PPE as outlined in the table above.

    • Avoid all personal contact, including inhalation and skin and eye contact.[2]

    • When handling, do not eat, drink, or smoke in the work area.[2][4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4]

    • Decontaminate the work surface.

    • Properly remove and dispose of contaminated PPE.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spill (Dry Powder) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill to prevent dust from becoming airborne.

    • Use dry clean-up procedures.[2] Dampen the material slightly with water to prevent dusting before sweeping.[2]

    • Use a vacuum cleaner fitted with a HEPA filter for final cleanup.[2]

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[2]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

    • Inhalation : Move the person to fresh air. If you feel unwell, get medical help.[9]

    • Ingestion : Do NOT induce vomiting.[2] Rinse mouth and then drink plenty of water. Seek immediate medical advice.[2][9]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Generation :

    • Collect all waste, including excess dye, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[2]

    • Do not discharge this compound into sewers or waterways.[2][9]

  • Disposal Method :

    • All waste must be handled in accordance with local, state, and federal regulations.[2]

    • Dispose of contents and containers at an approved waste disposal plant.[3] This may involve incineration in a licensed facility or burial in an authorized landfill.[2]

    • Puncture empty containers to prevent reuse.[2]

Quantitative and Physical Data

PropertyValue
Chemical Name This compound
CAS Number 103657-51-8
Molecular Formula C22H17NO5[10][11]
Molecular Weight 375.38 g/mol [10][11]
Appearance Solid Powder
Solubility Insoluble in water.[12]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

G prep Preparation & PPE weigh Weighing Powder (in fume hood) prep->weigh Proceed mix Solution Preparation weigh->mix Transfer use Application / Use mix->use Use Solution cleanup Decontamination & Cleanup use->cleanup After Use disposal Waste Disposal cleanup->disposal Segregate Waste end End of Process disposal->end Complete

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.